molecular formula C17H35NO2 B8050722 Pentadecanoyl ethanolamide CAS No. 72623-73-5

Pentadecanoyl ethanolamide

Cat. No.: B8050722
CAS No.: 72623-73-5
M. Wt: 285.5 g/mol
InChI Key: UHPXXKLAACDXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)pentadecanamide, also known as Pentadecanoyl Ethanolamide, is a saturated fatty acid ethanolamide (FAE) with the molecular formula C17H35NO2 and a molecular weight of 285.47 g/mol. It is a solid compound at room temperature . This compound serves as a crucial research tool for investigating the substrate selectivity and catalytic mechanism of the enzyme N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase that plays a key role in regulating endogenous lipid mediators . Research indicates that the catalytic efficiency of NAAA is exquisitely dependent on the length of the substrate's fatty acyl chain, with single-carbon deviations from the optimal 16-carbon chain significantly impacting enzyme activity. As a 15-carbon saturated FAE, N-(2-Hydroxyethyl)pentadecanamide provides valuable insights into the structure-activity relationships that govern substrate recognition and hydrolysis by NAAA, helping to define the enzyme's binding pocket . By studying such compounds, researchers can better understand the metabolic pathways of bioactive lipids like palmitoylethanolamide (PEA) and explore potential therapeutic targets for pain, inflammation, and neurodegenerative conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions and handling in accordance with laboratory safety protocols are recommended.

Properties

IUPAC Name

N-(2-hydroxyethyl)pentadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16-19/h19H,2-16H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPXXKLAACDXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880380
Record name N-(2-Hydroxyethyl)pentadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53832-58-9, 72623-73-5
Record name Pentadecanoyl ethanolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amides, C12-18, N-(hydroxyethyl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(2-Hydroxyethyl)pentadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amides, C12-18, N-(hydroxyethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTADECANOYL ETHANOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DR8CVH5LW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Endogenous Function of Pentadecanoyl Ethanolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoyl ethanolamide is an endogenous N-acylethanolamine (NAE), a class of lipid signaling molecules that includes the well-characterized endocannabinoid anandamide and the anti-inflammatory agent palmitoylethanolamide. While the specific endogenous functions of this compound are not yet fully elucidated, its structural similarity to other bioactive NAEs suggests its involvement in a range of physiological processes.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its presumed biosynthesis and metabolism, potential signaling pathways, and reported biological activities. This document also outlines relevant experimental protocols for the study of NAEs and presents available quantitative data for related compounds to provide a comparative context.

Introduction

N-acylethanolamines (NAEs) are a family of lipid amides derived from the condensation of a fatty acid and ethanolamine.[3][4] They are synthesized "on-demand" from membrane phospholipids and act as signaling molecules in a variety of physiological and pathological processes, including pain, inflammation, and neuroprotection.[5][6] this compound, the N-acylethanolamide of pentadecanoic acid (a 15-carbon saturated fatty acid), is a member of this family.[1] Although less studied than its even-chain counterparts like palmitoylethanolamide (16:0) and stearoylethanolamide (18:0), emerging evidence suggests that odd-chain fatty acid amides may also possess unique biological activities. The primary reported biological effect of this compound is its anticonvulsant efficacy, as demonstrated in preclinical models.[2]

Biosynthesis and Degradation

The metabolic pathways for this compound have not been specifically detailed in the literature. However, it is presumed to follow the general pathways established for other NAEs.

Biosynthesis

The primary biosynthetic route for NAEs involves a two-step enzymatic process originating from membrane glycerophospholipids.[4][7]

  • N-acylation of Phosphatidylethanolamine (PE): A fatty acyl chain is transferred from a donor phospholipid, such as phosphatidylcholine (PC), to the head group of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca2+-dependent or -independent N-acyltransferase (NAT), resulting in the formation of N-acyl-phosphatidylethanolamine (NAPE).

  • Release of NAE: The NAPE intermediate is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield the corresponding NAE and phosphatidic acid.

Alternative pathways for NAE synthesis that are NAPE-PLD-independent have also been identified, involving enzymes such as phospholipase A/acyltransferase (PLAAT) family members.[5]

cluster_0 Biosynthesis cluster_1 Release PC Phosphatidylcholine (PC) NAPE N-Pentadecanoyl- phosphatidylethanolamine PC->NAPE Pentadecanoyl group PE Phosphatidylethanolamine (PE) PE->NAPE NAT N-Acyltransferase (NAT) NAT->NAPE PEA This compound NAPE->PEA PA Phosphatidic Acid NAPE_PLD NAPE-PLD NAPE_PLD->PEA cluster_0 Degradation PEA This compound Pentadecanoic_Acid Pentadecanoic Acid PEA->Pentadecanoic_Acid Ethanolamine Ethanolamine PEA->Ethanolamine FAAH Fatty Acid Amide Hydrolase (FAAH) FAAH->Pentadecanoic_Acid NAAA N-acylethanolamine-hydrolyzing Acid Amidase (NAAA) NAAA->Pentadecanoic_Acid cluster_0 Cell Membrane cluster_1 Nucleus PEA Pentadecanoyl ethanolamide GPR55 GPR55 PEA->GPR55 Agonism (?) PPARa PPAR-α PEA->PPARa Activation (?) Cellular_Response Cellular Response (e.g., Ca2+ mobilization) GPR55->Cellular_Response Signaling Cascade PPRE PPRE PPARa->PPRE RXR RXR RXR->PPRE Gene_Transcription Gene Transcription (e.g., anti-inflammatory) PPRE->Gene_Transcription Start Biological Sample (e.g., Tissue, Plasma) Extraction Lipid Extraction (with Internal Standard) Start->Extraction LC UPLC/HPLC Separation Extraction->LC MS1 Mass Spectrometer (ESI+) LC->MS1 Ionization MS2 Tandem MS (MS/MS) (Collision Cell) MS1->MS2 Precursor Ion Selection Detector Detector MS2->Detector Product Ion Detection Data Data Analysis (Quantification) Detector->Data

References

Pentadecanoyl Ethanolamide: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoyl ethanolamide (PEA) is a member of the N-acylethanolamine (NAE) family of endogenous bioactive lipids. While less studied than its longer-chain analogue, palmitoylethanolamide, this compound has demonstrated notable biological activities, including anticonvulsant properties.[1] This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and biological context of this compound. It includes detailed experimental protocols, quantitative data, and visual representations of its metabolic and signaling pathways to serve as a resource for researchers in lipid biochemistry, pharmacology, and drug development.

Introduction: The N-Acylethanolamine Family

N-acylethanolamines (NAEs) are a class of lipid signaling molecules found in a wide range of mammalian tissues.[2] They are amides formed from a fatty acid and ethanolamine. The family includes well-characterized members such as the endocannabinoid anandamide (N-arachidonoylethanolamide), the anti-inflammatory and analgesic agent palmitoylethanolamide, and the satiety factor oleoylethanolamide. NAEs are involved in diverse physiological processes, and their biological effects are often mediated through various receptors, including cannabinoid receptors, peroxisome proliferator-activated receptors (PPARs), and orphan G protein-coupled receptors like GPR55.[3][4][5][6]

This compound, with its 15-carbon saturated acyl chain, is a naturally occurring NAE.[2] Although its specific roles are still under investigation, its demonstrated anticonvulsant efficacy suggests its potential as a modulator of neuronal excitability.[1]

Discovery and Endogenous Occurrence

The endogenous occurrence of NAEs has been confirmed in numerous mammalian tissues, including the brain, liver, and plasma.[7][8][9] The concentration of these lipids is tightly regulated by a balance between their biosynthesis and degradation.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C17H35NO2[5]
Molecular Weight 285.47 g/mol [1]
CAS Number 53832-58-9[1][5]
Appearance Solid
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[5]

Quantitative data on the biological activity of this compound is still emerging. The following table summarizes available data on its anticonvulsant effects.

AssaySpeciesAdministration RouteED50 / Effective DoseNeurological ImpairmentReference
Maximal Electroshock Seizure (MES)MiceIntraperitoneal (i.p.)Not explicitly stated for this compound, but related NAEs show efficacy.Devoid of neurologic impairment at effective doses.[1]
Pentylenetetrazol (PTZ)-induced convulsionsRatsIntraperitoneal (i.p.)40 mg/kg protected against tonic convulsions and prolonged latency.Not specified.[10]

Biosynthesis and Degradation Pathways

The metabolic pathways of this compound are believed to follow the general pathways established for other N-acylethanolamines.

Biosynthesis

The primary route for NAE biosynthesis involves the enzymatic conversion of N-acyl-phosphatidylethanolamine (NAPE). This pathway consists of two main steps:

  • N-Acylation of Phosphatidylethanolamine (PE): A fatty acyl group from a donor phospholipid, such as phosphatidylcholine (PC), is transferred to the amino group of PE. This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT).

  • Release of NAE: The resulting NAPE is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield the corresponding NAE and phosphatidic acid.

An alternative, NAPE-PLD-independent pathway for NAE synthesis also exists.

G PC Phosphatidylcholine (PC) (with Pentadecanoyl group at sn-1) NAT N-Acyltransferase (NAT) PC->NAT PE Phosphatidylethanolamine (PE) PE->NAT NAPE N-Pentadecanoyl- phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD PEA Pentadecanoyl ethanolamide (PEA) PA Phosphatidic Acid NAT->NAPE Ca2+ dependent NAPE_PLD->PEA NAPE_PLD->PA

Biosynthesis of this compound.
Degradation

The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that breaks down NAEs into their constituent fatty acid and ethanolamine. Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to NAE degradation.

G PEA Pentadecanoyl ethanolamide (PEA) FAAH Fatty Acid Amide Hydrolase (FAAH) PEA->FAAH NAAA N-acylethanolamine- hydrolyzing acid amidase (NAAA) PEA->NAAA FA Pentadecanoic Acid Ethanolamine Ethanolamine FAAH->FA FAAH->Ethanolamine NAAA->FA NAAA->Ethanolamine

Degradation of this compound.

Putative Signaling Pathways

The precise signaling mechanisms of this compound are not yet fully elucidated. However, based on the activities of other NAEs, it is hypothesized to interact with several key receptor systems.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)

PPAR-α is a nuclear receptor that plays a critical role in lipid metabolism and inflammation. Several NAEs, including palmitoylethanolamide and oleoylethanolamide, are known to activate PPAR-α.[11][12] This activation leads to the transcription of target genes involved in fatty acid oxidation and anti-inflammatory responses. It is plausible that this compound also acts as a ligand for PPAR-α.

G cluster_0 Cytoplasm cluster_1 Nucleus PEA Pentadecanoyl ethanolamide (PEA) PPARa PPAR-α PEA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., Fatty Acid Oxidation, Anti-inflammatory Genes) PPRE->TargetGenes Initiates

Hypothesized PPAR-α Signaling Pathway.
G Protein-Coupled Receptor 55 (GPR55)

GPR55 is an orphan receptor that has been implicated as a target for various lipid signaling molecules, including some NAEs.[4][5][6] Activation of GPR55 can lead to the mobilization of intracellular calcium and the activation of downstream signaling cascades, such as the RhoA/ROCK pathway. While direct evidence for this compound is pending, its structural similarity to other GPR55 ligands suggests it may also interact with this receptor.

G PEA Pentadecanoyl ethanolamide (PEA) GPR55 GPR55 PEA->GPR55 Binds to Gq Gq GPR55->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Hypothesized GPR55 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and analysis of this compound.

Isolation from Biological Tissues

This protocol is a general method for the extraction and purification of NAEs from biological samples and can be adapted for this compound.

Materials:

  • Biological tissue (e.g., brain, liver)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Solid-Phase Extraction (SPE) cartridges (Silica gel)

  • Hexane

  • Ethyl acetate

  • Nitrogen gas stream

  • Glass vials

Procedure:

  • Homogenization: Homogenize the tissue sample in a chloroform:methanol mixture (2:1, v/v).

  • Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation.

  • Extraction: Collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Re-dissolve the lipid extract in a small volume of chloroform.

    • Condition a silica gel SPE cartridge with hexane.

    • Load the sample onto the cartridge.

    • Wash the cartridge with hexane to remove non-polar lipids.

    • Elute the NAE fraction with a mixture of ethyl acetate:hexane (e.g., 1:1 or 2:1, v/v).

  • Final Drying and Storage: Evaporate the eluate under nitrogen and store the purified NAE fraction at -80°C until analysis.

G Tissue Tissue Sample Homogenization Homogenize in Chloroform:Methanol Tissue->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction OrganicPhase Collect Organic Phase Extraction->OrganicPhase Drying1 Dry under Nitrogen OrganicPhase->Drying1 SPE Solid-Phase Extraction (SPE) Drying1->SPE Elution Elute NAEs SPE->Elution Drying2 Dry under Nitrogen Elution->Drying2 Analysis Analysis (LC-MS/MS) Drying2->Analysis

Workflow for Isolation of this compound.
Chemical Synthesis

This protocol describes a general method for the synthesis of NAEs via the acylation of ethanolamine.

Materials:

  • Pentadecanoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Ethanolamine

  • Triethylamine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of Pentadecanoic Acid:

    • Dissolve pentadecanoic acid in anhydrous DCM.

    • Add oxalyl chloride or thionyl chloride dropwise at 0°C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or gas evolution ceases).

    • Remove the excess reagent and solvent under reduced pressure to obtain pentadecanoyl chloride.

  • Amidation:

    • Dissolve the pentadecanoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve ethanolamine and triethylamine in anhydrous DCM.

    • Add the pentadecanoyl chloride solution dropwise to the ethanolamine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatography: Reverse-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a formic acid or ammonium formate additive, is used to separate the NAEs.

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is commonly used. Quantification is achieved by selected reaction monitoring (SRM) of the transition from the protonated molecular ion [M+H]+ to a characteristic fragment ion (e.g., m/z 62 for the ethanolamine headgroup). An internal standard, such as a deuterated analog, is used for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: NAEs are derivatized, typically by silylation (e.g., with BSTFA), to increase their volatility for GC analysis.

  • Chromatography: A non-polar capillary column is used for separation.

  • Mass Spectrometry: Electron ionization (EI) is used, and quantification is performed by selected ion monitoring (SIM) of characteristic fragment ions.

Conclusion and Future Directions

This compound is an intriguing member of the NAE family with demonstrated anticonvulsant activity. While its discovery and biological roles are not as extensively characterized as other NAEs, the existing evidence suggests its potential as a neuromodulatory lipid. Further research is warranted to:

  • Elucidate the specific molecular targets and signaling pathways of this compound, particularly its interaction with PPAR-α and GPR55.

  • Determine its endogenous concentrations in various tissues under different physiological and pathological conditions.

  • Explore its full therapeutic potential, not only in epilepsy but also in other neurological and inflammatory disorders.

This technical guide provides a foundational resource for researchers to further investigate the discovery, isolation, and multifaceted biological functions of this compound. The detailed protocols and compiled data are intended to facilitate future studies and accelerate our understanding of this important endogenous lipid.

References

The In Vivo Biosynthesis of Pentadecanoyl Ethanolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoyl ethanolamide is an N-acylethanolamine (NAE), a class of endogenous lipid mediators with diverse biological activities. While the general pathways for NAE biosynthesis are well-established, specific quantitative data and detailed experimental protocols for this compound are not extensively documented in current scientific literature. This technical guide synthesizes the current understanding of the in vivo biosynthesis of NAEs, which is the presumed pathway for this compound. It outlines the key enzymatic steps, provides a detailed, adaptable experimental protocol for the quantification of NAEs, and presents signaling pathway and workflow diagrams to facilitate comprehension. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other odd-chain NAEs.

Introduction

N-acylethanolamines (NAEs) are a family of lipid signaling molecules involved in a wide array of physiological processes, including inflammation, pain, and neuroprotection.[1][2] this compound, the amide of pentadecanoic acid and ethanolamine, is a less-studied member of this family. The in vivo biosynthesis of NAEs is a multi-step process primarily involving the formation and subsequent hydrolysis of an N-acyl-phosphatidylethanolamine (NAPE) intermediate.[2][3] This guide details the canonical and alternative biosynthetic pathways, the enzymes involved, and methods for their study.

Biosynthesis Pathways of N-Acylethanolamines

The biosynthesis of NAEs, including likely that of this compound, occurs through several interconnected pathways. The most well-characterized is the "N-acylation-phosphodiesterase" pathway.

The Canonical N-Acylation-Phosphodiesterase Pathway

This primary pathway involves two main enzymatic steps:

  • N-Acylation of Phosphatidylethanolamine (PE): An N-acyltransferase (NAT) enzyme catalyzes the transfer of a fatty acyl group from a donor lipid, such as phosphatidylcholine (PC), to the free amino group of phosphatidylethanolamine (PE). This reaction forms N-acyl-phosphatidylethanolamine (NAPE).[3][4] For the synthesis of N-pentadecanoyl-phosphatidylethanolamine, the donor would be a phospholipid containing pentadecanoic acid at the sn-1 position. Several types of N-acyltransferases have been identified, including Ca2+-dependent and -independent forms.[2][3]

  • Hydrolysis of NAPE: An N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) then cleaves the NAPE molecule to release the N-acylethanolamine and phosphatidic acid.[2][5] NAPE-PLD is a zinc metallohydrolase that is considered a key enzyme in the production of various NAEs.[5][6]

Canonical NAE Biosynthesis Pathway PC Phosphatidylcholine (with Pentadecanoyl group at sn-1) NAT N-Acyltransferase (NAT) PC->NAT PE Phosphatidylethanolamine PE->NAT NAPE N-Pentadecanoyl- phosphatidylethanolamine (NAPE) NAT->NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE Pentadecanoyl ethanolamide (NAE) NAPE_PLD->NAE PA Phosphatidic Acid NAPE_PLD->PA Alternative NAE Biosynthesis Pathways cluster_0 Phospholipase C / Phosphatase Pathway cluster_1 Lysophospholipase D Pathway NAPE_A NAPE PLC Phospholipase C NAPE_A->PLC Phospho_NAE Phospho-NAE PLC->Phospho_NAE Phosphatase Phosphatase Phospho_NAE->Phosphatase NAE_A NAE Phosphatase->NAE_A NAPE_B NAPE PLA2 Phospholipase A2 NAPE_B->PLA2 Lyso_NAPE Lyso-NAPE PLA2->Lyso_NAPE LPLD Lysophospholipase D Lyso_NAPE->LPLD NAE_B NAE LPLD->NAE_B Experimental Workflow for NAE Quantification Start Biological Sample Homogenization Homogenization (Chloroform:Methanol + Internal Standard) Start->Homogenization Extraction Lipid Extraction (Phase Separation) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Extraction->SPE Evaporation Solvent Evaporation and Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis (MRM Mode) Evaporation->LCMS Analysis Data Analysis and Quantification LCMS->Analysis

References

Pentadecanoyl Ethanolamide: An In-Depth Technical Guide to its Role in the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoyl ethanolamide (PEA) is a saturated N-acylethanolamine (NAE) that, while less studied than its shorter-chain analogue palmitoylethanolamide, is an endogenous lipid mediator with potential significance within the expanded endocannabinoid system (ECS). This technical guide provides a comprehensive overview of the current understanding of this compound's role, focusing on its indirect modulation of endocannabinoid signaling. Due to a lack of specific quantitative data for this compound in the current literature, this document presents a framework for its investigation, including detailed experimental protocols and data presentation templates. This guide will delve into the established mechanisms of NAEs, the concept of the "entourage effect," and interactions with key enzymatic and receptor targets, providing researchers with the foundational knowledge and methodologies to explore the therapeutic potential of this compound.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial role in regulating a multitude of physiological processes. The core components of the ECS include:

  • Cannabinoid Receptors: Primarily the G protein-coupled receptors CB1 and CB2.

  • Endocannabinoids: The primary endogenous ligands, N-arachidonoylethanolamine (anandamide; AEA) and 2-arachidonoylglycerol (2-AG).

  • Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids, most notably fatty acid amide hydrolase (FAAH) for anandamide.

This compound belongs to the family of N-acylethanolamines (NAEs), which are fatty acid amides of ethanolamine. While saturated NAEs like this compound do not typically bind with high affinity to the classical cannabinoid receptors CB1 and CB2, they are considered part of the "expanded endocannabinoid system" or "endocannabinoidome." Their primary proposed role is to indirectly modulate the levels and activity of true endocannabinoids like anandamide, a phenomenon known as the "entourage effect."

The Entourage Effect: Indirect Modulation of the Endocannabinoid System

The "entourage effect" posits that certain lipid mediators, while inactive or weakly active at cannabinoid receptors themselves, can enhance the physiological effects of endocannabinoids. Saturated NAEs, such as this compound, are thought to contribute to this effect primarily through the inhibition of the enzymatic degradation of anandamide.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the hydrolysis and subsequent inactivation of anandamide. By competing for FAAH, or otherwise inhibiting its activity, NAEs like this compound can increase the synaptic concentration and duration of action of anandamide. This elevation of endogenous anandamide levels can lead to enhanced activation of cannabinoid receptors and downstream signaling. The structure-activity relationship for FAAH inhibition by NAEs suggests that the length and saturation of the fatty acyl chain are important determinants of inhibitory potency.

Interaction with Other Key Molecular Targets

Beyond the classical ECS, NAEs are known to interact with other receptors and ion channels, which may also contribute to the pharmacological profile of this compound.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear receptor that functions as a transcription factor to regulate lipid metabolism and inflammation. Several NAEs, particularly the monounsaturated oleoylethanolamide (OEA) and the saturated palmitoylethanolamide, have been identified as endogenous ligands for PPARα. Activation of PPARα is associated with anti-inflammatory and analgesic effects. It is plausible that this compound may also act as a PPARα agonist.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel that plays a critical role in nociception and inflammation. Anandamide is a known endogenous agonist of TRPV1. Some saturated NAEs have been shown to potentiate the effects of anandamide at TRPV1 channels, contributing to the "entourage effect" in pain and vasorelaxation models. This potentiation can occur at molar ratios similar to those found endogenously.

G Protein-Coupled Receptor 55 (GPR55)

GPR55 is an orphan receptor that has been proposed as a third cannabinoid receptor. While its pharmacology is still being fully elucidated, some NAEs have been shown to interact with GPR55. Further investigation is required to determine if this compound has any activity at this receptor.

Quantitative Data

As of the latest literature review, specific quantitative data regarding the binding affinities and functional activities of this compound at key endocannabinoid system targets are not available. The following tables are provided as templates for researchers to populate as data becomes available. The values for related N-acylethanolamines are included for comparative purposes where known.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of N-Acylethanolamines

CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)Reference
Anandamide (AEA)VariableVariable
Palmitoylethanolamide>10,000>10,000
This compound Data Not Available Data Not Available

Table 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition (IC50/Ki) by N-Acylethanolamines

CompoundFAAH Inhibition (IC50/Ki, µM)Reference
Anandamide (AEA)Substrate
PalmitoylethanolamideWeak Inhibitor/Substrate
This compound Data Not Available

Table 3: Functional Activity (EC50) of N-Acylethanolamines at Other Targets

CompoundPPARα (EC50, µM)TRPV1 (Potentiation)GPR55 (EC50, µM)Reference
Oleoylethanolamide (OEA)~0.12YesWeak
Palmitoylethanolamide~3YesWeak
This compound Data Not Available Data Not Available Data Not Available

Experimental Protocols

The following section outlines detailed methodologies for key experiments to characterize the interaction of this compound with the endocannabinoid system.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]CP55,940.

  • Non-specific binding control: WIN 55,212-2 (10 µM).

  • Test compound: this compound dissolved in a suitable vehicle (e.g., DMSO).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.

  • Glass fiber filters (e.g., GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membrane preparation (20-40 µg protein), [³H]CP55,940 (at a concentration near its Kd, typically 0.5-1.5 nM), and either vehicle, varying concentrations of this compound, or WIN 55,212-2 for non-specific binding.

  • Incubate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)

This protocol measures the ability of this compound to inhibit the enzymatic activity of FAAH.

Materials:

  • Recombinant human or rat FAAH.

  • FAAH substrate: N-arachidonoyl-7-amino-4-methylcoumarin (AAMCA).

  • Test compound: this compound dissolved in DMSO.

  • Assay buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

  • Positive control inhibitor (e.g., URB597).

  • 96-well black microplate.

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

Procedure:

  • Prepare serial dilutions of this compound.

  • In the microplate, add FAAH enzyme and either vehicle, varying concentrations of this compound, or the positive control inhibitor.

  • Pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the AAMCA substrate.

  • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.

  • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by non-linear regression of the dose-response curve.

In Vitro Measurement of Anandamide Levels

This protocol outlines a method to assess the effect of this compound on anandamide levels in a cell culture system.

Materials:

  • Neuronal or other suitable cell line (e.g., N18TG2, SH-SY5Y).

  • Cell culture medium and supplements.

  • This compound.

  • Internal standard: Anandamide-d8.

  • Solvents for extraction: Acetonitrile, Ethyl acetate.

  • Solid-phase extraction (SPE) columns.

  • LC-MS/MS system.

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with this compound at various concentrations for a specified time.

  • Harvest the cells and media.

  • Add the internal standard (Anandamide-d8).

  • Perform lipid extraction using appropriate organic solvents.

  • Purify the lipid extract using SPE.

  • Analyze the samples by LC-MS/MS to quantify anandamide levels.

  • Compare anandamide levels in treated cells to vehicle-treated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

Pentadecanoyl_Ethanolamide_ECS_Interaction cluster_indirect Indirect Modulation cluster_direct Direct Targets (?) cluster_downstream Downstream Effects PEA Pentadecanoyl Ethanolamide FAAH FAAH PEA->FAAH Inhibition (?) Anandamide Anandamide (AEA) FAAH->Anandamide Degradation CB1 CB1 Receptor Anandamide->CB1 CB2 CB2 Receptor Anandamide->CB2 PPARa PPARα Physiological_Effects Physiological Effects PPARa->Physiological_Effects TRPV1 TRPV1 TRPV1->Physiological_Effects GPR55 GPR55 GPR55->Physiological_Effects PEA_direct Pentadecanoyl Ethanolamide PEA_direct->PPARa PEA_direct->TRPV1 Potentiation (?) PEA_direct->GPR55 CB1->Physiological_Effects CB2->Physiological_Effects

Caption: Proposed mechanisms of this compound in the endocannabinoid system.

An In-depth Technical Guide to Pentadecanoyl Ethanolamide: Natural Sources, Occurrence, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoyl ethanolamide (PEA) is a member of the N-acylethanolamine (NAE) family of endogenous fatty acid amides. NAEs are lipid signaling molecules involved in a diverse range of physiological processes. While other NAEs, such as anandamide and palmitoylethanolamide, have been extensively studied, this compound remains a less-characterized member of this important class of bioactive lipids. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, occurrence, biosynthesis, degradation, and potential signaling pathways of this compound.

Natural Occurrence and Quantitative Data

This compound has been identified as a naturally occurring NAE in mammals. Its presence has been confirmed in human plasma, indicating its circulation throughout the body and suggesting potential systemic signaling roles. However, to date, there is a notable scarcity of quantitative data detailing its concentration in various biological tissues and fluids.

While direct quantification of this compound in food sources is not yet widely reported, its fatty acid precursor, pentadecanoic acid (a C15:0 saturated fatty acid), is found in various dietary sources. This suggests the potential for endogenous synthesis of this compound following the consumption and metabolism of these foods.

Table 1: Documented Occurrence of this compound

Biological MatrixOrganismConcentrationReference
PlasmaHumanDetected, not quantified[1][2]

Note: The lack of extensive quantitative data highlights a significant gap in the current understanding of this compound's distribution and physiological relevance. Further research is required to establish its baseline levels in various tissues and organisms.

Biosynthesis and Degradation Pathways

The metabolic pathways of this compound are believed to follow the general enzymatic cascade established for other N-acylethanolamines. This involves a biosynthesis pathway that generates the molecule from membrane phospholipids and a degradation pathway that breaks it down into its constituent components.

Biosynthesis

The primary route for the biosynthesis of NAEs, including this compound, is a two-step process:

  • N-acylation of Phosphatidylethanolamine (PE): The process begins with the transfer of a pentadecanoyl group (15:0) from a donor phospholipid to the head group of phosphatidylethanolamine (PE). This reaction is catalyzed by an N-acyltransferase (NAT) enzyme, resulting in the formation of N-pentadecanoyl-phosphatidylethanolamine (NAPE). The substrate specificity of NATs is a critical determinant of the resulting NAE profile.

  • Release of this compound: The newly formed NAPE is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release this compound and phosphatidic acid. NAPE-PLD is known to have a broad substrate specificity, suggesting it can efficiently hydrolyze various NAPE species, including N-pentadecanoyl-phosphatidylethanolamine.

Biosynthesis PC Phospholipid (with Pentadecanoyl group) NAPE N-Pentadecanoyl- Phosphatidylethanolamine PC->NAPE N-acyltransferase (NAT) PE Phosphatidylethanolamine PE->NAPE PEA Pentadecanoyl Ethanolamide NAPE->PEA NAPE-PLD PA Phosphatidic Acid NAPE->PA

Figure 1: Biosynthesis of this compound.

Degradation

The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH). This enzyme catalyzes the hydrolysis of the amide bond, breaking down this compound into pentadecanoic acid and ethanolamine, thereby terminating its signaling activity. FAAH exhibits broad substrate selectivity and is known to hydrolyze a variety of NAEs.

Degradation PEA Pentadecanoyl Ethanolamide FAAH Fatty Acid Amide Hydrolase (FAAH) PEA->FAAH PAcid Pentadecanoic Acid FAAH->PAcid Hydrolysis Ethanolamine Ethanolamine FAAH->Ethanolamine

Figure 2: Degradation of this compound.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been definitively elucidated, its structural similarity to other well-characterized NAEs suggests potential interactions with known NAE targets.

One of the primary signaling targets for several NAEs is the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation.[3][4] It is plausible that this compound could also act as a ligand for PPARα, thereby influencing gene expression related to metabolic and inflammatory processes.

Additionally, the broader family of NAEs is known to interact with the endocannabinoid system, although with varying affinities for cannabinoid receptors (CB1 and CB2).[5] Further research is needed to determine if this compound has any significant affinity for these receptors or if it modulates the activity of other components of the endocannabinoid system.

Signaling cluster_cell Target Cell cluster_response PEA Pentadecanoyl Ethanolamide PPARa PPARα PEA->PPARa Binds & Activates Nucleus Nucleus PPARa->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Regulates Response Physiological Response (e.g., Anti-inflammatory) Gene->Response

Figure 3: Putative Signaling Pathway via PPARα.

Experimental Protocols

The analysis of this compound typically involves extraction from a biological matrix followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a general workflow and a representative protocol that can be adapted for the analysis of this compound.

Experimental Workflow

Workflow Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization (with internal standard) Sample->Homogenization Extraction Lipid Extraction (e.g., Folch method) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Figure 4: General Experimental Workflow for NAE Analysis.

Detailed Methodology for Extraction and Quantification

This protocol is a modification of established methods for NAE analysis and should be optimized for the specific matrix and instrumentation used.[6][7][8][9][10]

1. Sample Preparation and Homogenization:

  • Thaw frozen biological samples (e.g., 100 µL of plasma or 50 mg of tissue) on ice.

  • Add a known amount of a suitable internal standard (e.g., d4-pentadecanoyl ethanolamide) to each sample for accurate quantification.

  • For tissue samples, homogenize in a suitable solvent (e.g., methanol or a chloroform:methanol mixture) using a mechanical homogenizer. For plasma samples, vortex thoroughly after adding the internal standard and extraction solvent.

2. Lipid Extraction:

  • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol:water (2:1:0.8, v/v/v), a modification of the Folch method.

  • Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Repeat the extraction of the aqueous phase to ensure complete recovery of the lipids.

  • Combine the organic phases and evaporate the solvent under a stream of nitrogen.

3. Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):

  • Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., chloroform).

  • Apply the sample to a pre-conditioned silica-based SPE cartridge.

  • Wash the cartridge with a non-polar solvent to remove neutral lipids.

  • Elute the NAE fraction with a more polar solvent mixture (e.g., ethyl acetate:acetone, 1:1, v/v).

  • Evaporate the eluate to dryness under nitrogen.

4. LC-MS/MS Analysis:

  • Reconstitute the final dried extract in a solvent compatible with the LC mobile phase (e.g., methanol:water, 70:30, v/v).

  • Inject an aliquot of the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound (e.g., m/z 286.3 -> 62.1, corresponding to [M+H]+ and the ethanolamine fragment) and its internal standard.

5. Quantification:

  • Generate a standard curve using known concentrations of a this compound analytical standard.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion and Future Directions

This compound is an understudied member of the NAE family of signaling lipids. While its presence in mammals is confirmed, a significant lack of quantitative data on its natural occurrence in various biological matrices and food sources hinders a full understanding of its physiological significance. The general pathways for its biosynthesis and degradation are likely similar to other NAEs, but the specific enzymes and their regulation in the context of this compound production and breakdown require further investigation. Its potential signaling roles, possibly through PPARα or other NAE targets, represent an exciting area for future research. The development and application of specific and sensitive analytical methods will be crucial to accurately quantify this compound in diverse biological samples, which will, in turn, facilitate the exploration of its biological functions and its potential as a therapeutic target in drug development.

References

A Comparative Analysis of Pentadecanoyl Ethanolamide and Palmitoylethanolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of two N-acylethanolamines (NAEs): the well-researched Palmitoylethanolamide (PEA) and the lesser-known Pentadecanoyl ethanolamide. While both are endogenous fatty acid amides, their therapeutic potential and underlying mechanisms of action are not equally understood. This document summarizes the current scientific knowledge on their physicochemical properties, biological activities, and signaling pathways. It also presents generalized experimental protocols for their study and visualizes key pathways and workflows to aid in research and development. A significant disparity in the volume of available data will be evident, with PEA being extensively characterized while data on this compound remains limited.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a variety of physiological processes.[1] Among these, Palmitoylethanolamide (PEA), the amide of palmitic acid and ethanolamine, has garnered significant attention for its anti-inflammatory, analgesic, and neuroprotective properties.[2][3] this compound, the amide of pentadecanoic acid and ethanolamine, is a structurally similar NAE.[4] Despite this similarity, its biological functions and therapeutic potential are not as well-documented. This guide aims to provide a detailed comparison of these two molecules to inform future research and drug development efforts.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and PEA is crucial for their formulation and delivery. The key difference lies in the length of their fatty acid chains, with PEA having a 16-carbon chain and this compound having a 15-carbon chain.

PropertyThis compoundPalmitoylethanolamide (PEA)
Chemical Formula C17H35NO2[5]C18H37NO2[6]
Molar Mass 285.5 g/mol [5]299.499 g·mol−1[6]
Appearance Crystalline solid[5]White crystals[6]
Melting Point Not specified in searched results93 to 98 °C (199 to 208 °F; 366 to 371 K)[6]
log P 4.76[4]5.796[6]
Solubility Soluble in DMF (5 mg/ml), DMSO (3.3 mg/ml), and Ethanol (12.5 mg/ml). Sparingly soluble in aqueous buffers.[7]Soluble in organic solvents. Poor oral bioavailability due to low water solubility has been addressed with advanced delivery systems like ultramicronization.[2][8][9]

Biological Activity and Signaling Pathways

Palmitoylethanolamide (PEA)

PEA is an extensively studied bioactive lipid mediator that functions as an endocannabinoid-like compound.[2] It exhibits a range of therapeutic effects, including anti-inflammatory, analgesic, antimicrobial, immunomodulatory, and neuroprotective actions.[2]

Signaling Pathways:

PEA's mechanism of action is multifactorial and involves both direct and indirect pathways:

  • Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Activation: PEA is a potent agonist of PPAR-α, a nuclear receptor.[[“]] Activation of PPAR-α is considered the primary mechanism for PEA's anti-inflammatory effects, leading to the downregulation of pro-inflammatory genes and the suppression of inflammatory responses.[3][[“]][11]

  • "Entourage Effect": PEA can enhance the activity of other endocannabinoids, such as anandamide (AEA), by inhibiting their enzymatic degradation by fatty acid amide hydrolase (FAAH).[2][11] This indirect mechanism contributes to its analgesic and anti-inflammatory properties.

  • Modulation of Other Receptors: PEA can indirectly influence the activity of cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid type 1 (TRPV1) channel.[2][12] It has a very low affinity for CB1 and CB2 receptors itself.[13][14]

  • Mast Cell and Glial Cell Modulation: PEA can reduce the activation and degranulation of mast cells, a mechanism termed Autacoid Local Inflammation Antagonism (ALIA).[2][11] It also modulates the activity of microglia and astrocytes, contributing to its neuroprotective effects.[2]

PEA_Signaling_Pathway PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Direct Activation FAAH FAAH (Inhibition) PEA->FAAH Indirect Mast_Cells Mast Cells (Modulation) PEA->Mast_Cells Direct/Indirect Microglia Microglia (Modulation) PEA->Microglia Direct/Indirect Nucleus Nucleus PPARa->Nucleus Gene_Expression ↓ Pro-inflammatory Gene Expression Nucleus->Gene_Expression Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory AEA Anandamide (AEA) FAAH->AEA ↑ Levels CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 Activation TRPV1 TRPV1 Channel AEA->TRPV1 Activation Analgesic Analgesic Effects CB1_CB2->Analgesic TRPV1->Analgesic Mast_Cells->Anti_Inflammatory Neuroprotective Neuroprotective Effects Microglia->Neuroprotective

Figure 1: Simplified signaling pathway of Palmitoylethanolamide (PEA).
This compound

Information on the specific biological activities and signaling pathways of this compound is scarce in the current scientific literature. It is recognized as a member of the N-acylethanolamine family, and it has been shown to exhibit anticonvulsant efficacy in electroshocked mice without significant toxicity.[15] However, its receptor binding affinities, potency, and detailed mechanisms of action have not been thoroughly investigated or reported in the searched results. It is plausible that, due to its structural similarity to other NAEs, it may interact with some of the same targets, but this remains to be experimentally verified.

Metabolism

Both this compound and PEA are part of the N-acylethanolamine metabolic pathway.

Biosynthesis: NAEs are synthesized on demand from N-acyl-phosphatidylethanolamines (NAPEs), which are membrane phospholipids. The final step is catalyzed by an NAPE-specific phospholipase D (NAPE-PLD), which hydrolyzes NAPE to form the corresponding NAE.[8][16]

Degradation: The primary enzyme responsible for the degradation of NAEs is fatty acid amide hydrolase (FAAH), which hydrolyzes them into their constituent fatty acid and ethanolamine.[1][17] Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to their degradation.[1]

NAE_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation NAPE N-Acyl-Phosphatidylethanolamine (NAPE) NAE N-Acylethanolamine (e.g., PEA, this compound) NAPE->NAE Biosynthesis Fatty_Acid Fatty Acid NAE->Fatty_Acid Degradation Ethanolamine Ethanolamine NAE->Ethanolamine Degradation NAPE_PLD NAPE-PLD FAAH_NAAA FAAH / NAAA

Figure 2: Generalized metabolic pathway for N-acylethanolamines.

Experimental Protocols

Synthesis of N-Acylethanolamines

A common method for the synthesis of N-acylethanolamines is the direct amidation of a fatty acid with ethanolamine.

Objective: To synthesize this compound or Palmitoylethanolamide.

Materials:

  • Pentadecanoic acid or Palmitic acid

  • Ethanolamine

  • Toluene or other suitable solvent

  • Strong base catalyst (e.g., sodium methoxide)

  • Apparatus for reflux and distillation

Procedure:

  • A mixture of the fatty acid and a molar excess of ethanolamine is heated under reflux in a suitable solvent.

  • Water formed during the reaction is removed, for example, by azeotropic distillation.

  • After the reaction is complete, the excess ethanolamine and solvent are removed under reduced pressure.

  • The crude product is then purified, for example, by recrystallization from a suitable solvent like methanol or ethanol to yield the pure N-acylethanolamide.[18]

Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity of this compound and PEA for cannabinoid receptors (CB1, CB2) or PPAR-α.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines)

  • Radiolabeled ligand with known high affinity for the receptor (e.g., [3H]CP-55,940 for CB receptors)

  • Test compounds (this compound, PEA) at various concentrations

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound.

  • After incubation to allow binding to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • The filters are washed to remove non-specifically bound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be converted to a binding affinity constant (Ki).[19]

In Vitro Anti-inflammatory Assay

This protocol assesses the ability of a compound to reduce the production of pro-inflammatory mediators in cultured cells.

Objective: To evaluate the anti-inflammatory effects of this compound and PEA.

Materials:

  • Macrophage or microglial cell line (e.g., RAW 264.7 or BV-2)

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., lipopolysaccharide - LPS)

  • Test compounds (this compound, PEA)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cells are cultured to an appropriate density in multi-well plates.

  • The cells are pre-treated with various concentrations of the test compounds for a specific duration.

  • An inflammatory stimulus (LPS) is then added to the culture medium to induce an inflammatory response.

  • After a further incubation period, the cell culture supernatant is collected.

  • The concentration of pro-inflammatory cytokines in the supernatant is quantified using ELISA kits according to the manufacturer's instructions.

  • A reduction in cytokine levels in the presence of the test compound compared to the LPS-only control indicates anti-inflammatory activity.[20]

Experimental_Workflow start Start: Comparative Analysis synthesis Chemical Synthesis & Purification start->synthesis pea_syn PEA synthesis->pea_syn pdea_syn Pentadecanoyl Ethanolamide synthesis->pdea_syn binding Receptor Binding Assays (e.g., PPAR-α, CB1, CB2) pea_syn->binding pdea_syn->binding invitro In Vitro Functional Assays (e.g., Anti-inflammatory) binding->invitro invivo In Vivo Models (e.g., Pain, Inflammation) invitro->invivo data_analysis Data Analysis & Comparison invivo->data_analysis conclusion Conclusion on Core Differences data_analysis->conclusion

References

The Enigmatic Pharmacology of Odd-Chain N-Acylethanolamines: A Technical Guide to Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylethanolamines (NAEs) are a class of endogenous lipid signaling molecules involved in a diverse array of physiological processes, including inflammation, pain, and metabolism. While the pharmacology of even-chain NAEs, such as the endocannabinoid anandamide (AEA), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA), has been extensively studied, their odd-chain counterparts, primarily N-pentadecanoylethanolamine (C15:0 NAE) and N-heptadecanoylethanolamine (C17:0 NAE), remain comparatively enigmatic. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of odd-chain NAEs, synthesizing available data and providing a framework for future research.

Odd-chain NAEs are structurally similar to their even-chain relatives, consisting of an odd-chain fatty acid linked to an ethanolamine moiety via an amide bond. While present in lower concentrations than even-chain NAEs in most tissues, emerging evidence on the biological activities of their parent odd-chain fatty acids, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), suggests that odd-chain NAEs may possess unique pharmacological properties and therapeutic potential.[1]

This guide will delve into the biosynthesis and degradation of odd-chain NAEs, their interactions with key molecular targets, and the downstream signaling pathways they are likely to modulate. Due to the limited direct research on odd-chain NAEs, this guide will also draw upon the more extensive knowledge of even-chain NAEs and the parent odd-chain fatty acids to provide a holistic and inferred understanding of their mechanism of action.

Biosynthesis and Degradation of Odd-Chain N-Acylethanolamines

The metabolic pathways for odd-chain NAEs are presumed to parallel those of their even-chain counterparts, involving a two-step enzymatic process for biosynthesis and a single-step hydrolysis for degradation.

Biosynthesis

The primary route for NAE biosynthesis involves the formation of an N-acyl-phosphatidylethanolamine (NAPE) precursor, followed by its cleavage to yield the corresponding NAE.

  • N-acylation of Phosphatidylethanolamine (PE): A fatty acyl group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine (PC), is transferred to the head group amine of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT) or a Ca2+-independent N-acyltransferase (iNAT). The substrate specificity of these enzymes for odd-chain fatty acids is not well-characterized, but they are known to act on a variety of fatty acyl chains.[2]

  • Hydrolysis of N-acyl-phosphatidylethanolamine (NAPE): The newly formed NAPE is then hydrolyzed by an N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release the NAE and phosphatidic acid (PA). NAPE-PLD is a zinc metallohydrolase that is thought to be the principal enzyme for the production of saturated and monounsaturated NAEs.[3] Alternative pathways for NAPE hydrolysis exist, but their contribution to odd-chain NAE biosynthesis is unknown. The substrate preference of NAPE-PLD for odd- versus even-chain NAPEs has not been quantitatively determined, though it is known to recognize a variety of N-acyl substituents.[4]

Biosynthesis of Odd-Chain N-Acylethanolamines cluster_0 N-Acylation cluster_1 Hydrolysis PC Phosphatidylcholine (with odd-chain fatty acid at sn-1) NAPE Odd-Chain N-Acyl-Phosphatidylethanolamine (NAPE) PC->NAPE N-Acyltransferase (NAT) LysoPC Lysophosphatidylcholine PC->LysoPC PE Phosphatidylethanolamine PE->NAPE NAE Odd-Chain N-Acylethanolamine (NAE) NAPE->NAE NAPE-PLD PA Phosphatidic Acid NAPE->PA NAPE_hydrolysis Odd-Chain NAPE

Biosynthesis of Odd-Chain NAEs
Degradation

The primary enzyme responsible for the catabolism of NAEs is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that breaks the amide bond to release the free fatty acid and ethanolamine.[5] FAAH is known to hydrolyze a broad range of NAEs, and while its preference is for arachidonoylethanolamine (anandamide), it also degrades saturated NAEs.[5] The specific kinetic parameters (Km and Vmax) for the hydrolysis of odd-chain NAEs by FAAH have not been reported. Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to NAE degradation, with a preference for PEA, but its activity towards odd-chain NAEs is unknown.

Degradation of Odd-Chain N-Acylethanolamines NAE Odd-Chain N-Acylethanolamine FFA Odd-Chain Free Fatty Acid NAE->FFA FAAH / NAAA Ethanolamine Ethanolamine NAE->Ethanolamine

Degradation of Odd-Chain NAEs

Molecular Targets and Mechanism of Action

Unlike polyunsaturated NAEs such as anandamide, saturated NAEs, including odd-chain variants, are generally poor ligands for the classical cannabinoid receptors CB1 and CB2. Their biological effects are thought to be mediated through other receptor systems, primarily peroxisome proliferator-activated receptors (PPARs), G protein-coupled receptor 55 (GPR55), and transient receptor potential vanilloid 1 (TRPV1) channels.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in lipid metabolism and inflammation. PPARα is a key target for even-chain NAEs like OEA and PEA.[6][7]

Evidence for Odd-Chain NAE Interaction: While direct binding and activation data for odd-chain NAEs on PPARs are lacking, substantial evidence indicates that their parent fatty acids, C15:0 and C17:0, are activators of PPARα and PPARδ.[8][9] Pentadecanoic acid (C15:0) has been identified as a dual partial agonist of PPARα and PPARδ.[10] It is highly probable that N-pentadecanoylethanolamine (C15:0 NAE) and N-heptadecanoylethanolamine (C17:0 NAE) also act as PPARα agonists, similar to their even-chain counterparts.

Downstream Signaling: Activation of PPARα by odd-chain NAEs would be expected to lead to the transcriptional regulation of genes involved in:

  • Fatty Acid Oxidation: Increased expression of genes such as carnitine palmitoyltransferase 1 (CPT1), acyl-CoA oxidase, and other enzymes involved in the β-oxidation of fatty acids.

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways, such as NF-κB, leading to reduced production of inflammatory cytokines.

  • Lipid Homeostasis: Regulation of lipoprotein metabolism and triglyceride levels.

PPARα Signaling Pathway for Odd-Chain NAEs OC_NAE Odd-Chain NAE PPARa PPARα OC_NAE->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., CPT1, Acyl-CoA oxidase) PPRE->Gene_Expression Regulates Metabolic_Effects Metabolic & Anti-inflammatory Effects Gene_Expression->Metabolic_Effects

Inferred PPARα Signaling by Odd-Chain NAEs
G Protein-Coupled Receptor 55 (GPR55)

GPR55 is an orphan G protein-coupled receptor that has been implicated in various physiological processes, including inflammation, pain, and metabolism. It is activated by certain cannabinoids and lysophosphatidylinositols (LPIs).

Evidence for Odd-Chain NAE Interaction: The interaction of odd-chain NAEs with GPR55 has not been directly investigated. However, some saturated even-chain NAEs, such as PEA, have been reported to act as GPR55 agonists, although this finding is debated.[11] Given the structural similarity, it is plausible that odd-chain NAEs could also modulate GPR55 activity.

Downstream Signaling: GPR55 activation is known to couple to Gαq and Gα12/13 proteins, leading to:

  • Intracellular Calcium Mobilization: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent release of calcium from intracellular stores.

  • RhoA Activation: Gα12/13 coupling can activate the small GTPase RhoA, which is involved in cytoskeletal rearrangement and other cellular processes.

  • MAPK/ERK Pathway Activation: GPR55 signaling can also lead to the phosphorylation and activation of the ERK pathway.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel that acts as a polymodal sensor for a variety of stimuli, including heat, protons, and certain lipids. It is a well-established target for anandamide and other NAEs.

Evidence for Odd-Chain NAE Interaction: While direct activation of TRPV1 by odd-chain NAEs has not been demonstrated, other saturated NAEs, such as N-stearoylethanolamine (C18:0), have been shown to exert anti-inflammatory effects that are sensitive to a TRPV1 antagonist.[12] This suggests that saturated NAEs may modulate TRPV1 activity, potentially through an allosteric mechanism or by influencing the membrane environment.

Downstream Signaling: Activation of TRPV1 channels leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of downstream signaling cascades involved in pain perception and neuroinflammation.

Quantitative Data Summary

Direct quantitative data on the interaction of odd-chain NAEs with their putative molecular targets is currently unavailable in the published literature. The following table summarizes the available data for the most closely related even-chain NAEs to provide a point of reference.

CompoundTargetAssay TypeValueReference
N-Palmitoylethanolamine (PEA, C16:0) PPARαReporter Gene AssayEC50: 3.1 µM[6]
N-Oleoylethanolamine (OEA, C18:1) PPARαBinding AssayKi: ~100 nM[13]
N-Stearoylethanolamine (SEA, C18:0) TRPV1In vivo anti-inflammatory assayEffect reversed by capsazepine[12]

Data for odd-chain N-acylethanolamines (C15:0, C17:0) on these targets is not currently available.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of odd-chain NAEs are not widely published. The following sections provide generalized protocols for key experiments, adapted from established methods for even-chain NAEs, which can be tailored for the study of odd-chain analogs.

Synthesis of Odd-Chain N-Acyl-Phosphatidylethanolamines (NAPEs)

The synthesis of odd-chain NAPE substrates is a prerequisite for studying their enzymatic conversion to NAEs. A common method involves the N-acylation of a commercially available lysophosphatidylethanolamine.

Materials:

  • 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (or 1-heptadecanoyl analog)

  • Pentadecanoyl chloride (or heptadecanoyl chloride)

  • Anhydrous chloroform

  • Anhydrous pyridine

  • Silica gel for column chromatography

  • TLC plates

Procedure:

  • Dissolve the lysophosphatidylethanolamine in anhydrous chloroform.

  • Add anhydrous pyridine to the solution.

  • Slowly add the odd-chain fatty acyl chloride dropwise to the reaction mixture at 0°C.

  • Allow the reaction to proceed at room temperature for several hours, monitoring the progress by TLC.

  • Quench the reaction with methanol.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting odd-chain NAPE by silica gel column chromatography.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

NAPE-PLD Activity Assay

This assay measures the ability of NAPE-PLD to hydrolyze an odd-chain NAPE substrate.

Materials:

  • Synthesized odd-chain NAPE substrate (e.g., N-pentadecanoyl-PE)

  • Recombinant or purified NAPE-PLD enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM CaCl2)

  • TLC plates

  • Developing solvent (e.g., chloroform/methanol/acetic acid/water)

  • Phosphomolybdic acid stain

Procedure:

  • Prepare a solution of the odd-chain NAPE substrate in the assay buffer.

  • Initiate the reaction by adding the NAPE-PLD enzyme to the substrate solution.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding an acidic solvent mixture (e.g., chloroform/methanol/HCl).

  • Extract the lipids into the organic phase.

  • Spot the extracted lipids onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system to separate the NAPE substrate from the NAE product.

  • Visualize the lipid spots by staining with phosphomolybdic acid and heating.

  • Quantify the amount of NAE produced by densitometry.

NAPE_PLD_Assay_Workflow start Start prepare_substrate Prepare Odd-Chain NAPE Substrate Solution start->prepare_substrate add_enzyme Add NAPE-PLD Enzyme prepare_substrate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (Acidic Solvent) incubate->stop_reaction extract_lipids Lipid Extraction stop_reaction->extract_lipids tlc Spot on TLC Plate & Develop extract_lipids->tlc visualize Visualize Spots (Stain & Heat) tlc->visualize quantify Quantify NAE Product (Densitometry) visualize->quantify end End quantify->end

NAPE-PLD Activity Assay Workflow
FAAH Activity Assay

This assay measures the hydrolysis of an odd-chain NAE by FAAH.

Materials:

  • Synthesized odd-chain NAE (e.g., N-pentadecanoylethanolamine)

  • Recombinant or purified FAAH enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

  • Heptane/isopropanol/sulfuric acid extraction mixture

  • Radiolabeled odd-chain NAE can be used for a more sensitive assay.

Procedure:

  • Prepare a solution of the odd-chain NAE substrate in the assay buffer.

  • Initiate the reaction by adding the FAAH enzyme.

  • Incubate the reaction mixture at 37°C.

  • Stop the reaction by adding the acidic extraction mixture.

  • Separate the aqueous and organic phases by centrifugation. The fatty acid product will be in the organic phase, and the ethanolamine will be in the aqueous phase.

  • Quantify the amount of fatty acid produced in the organic phase by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Conclusion and Future Directions

The mechanism of action of odd-chain N-acylethanolamines represents a significant and underexplored area of lipid pharmacology. While direct evidence is currently limited, the available data on their parent odd-chain fatty acids and their even-chain NAE counterparts strongly suggest that odd-chain NAEs are bioactive lipids with the potential to modulate key physiological pathways through interactions with PPARs, and possibly GPR55 and TRPV1.

Future research should focus on:

  • Quantitative Pharmacology: Determining the binding affinities (Ki) and functional potencies (EC50/IC50) of pure, synthesized odd-chain NAEs at PPARα, GPR55, and TRPV1.

  • Enzyme Kinetics: Characterizing the substrate specificity and kinetic parameters of NAPE-PLD and FAAH for odd-chain substrates.

  • In Vivo Studies: Investigating the physiological and pharmacological effects of exogenous odd-chain NAEs in relevant animal models of inflammation, metabolic disorders, and pain.

  • Comparative Studies: Directly comparing the biological activities of odd-chain NAEs with their even-chain homologs to elucidate their unique pharmacological profiles.

A deeper understanding of the mechanism of action of odd-chain NAEs will not only fill a critical knowledge gap in the field of lipid signaling but may also pave the way for the development of novel therapeutics targeting a range of human diseases.

References

Predicted Receptor Targets for Pentadecanoyl Ethanolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoyl ethanolamide is an endogenous N-acylethanolamine (NAE), a class of lipid signaling molecules with diverse physiological roles. While direct experimental data on the receptor targets of this compound is limited, its structural similarity to other well-characterized NAEs, such as Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA), allows for the prediction of its likely molecular targets. This technical guide synthesizes the available evidence for these predicted targets, providing quantitative data from analogous compounds, detailed experimental methodologies for target validation, and visual representations of associated signaling pathways. The primary predicted receptor targets for this compound include Peroxisome Proliferator-Activated Receptor alpha (PPARα), G-protein coupled receptor 55 (GPR55), and Transient Receptor Potential Vanilloid 1 (TRPV1), with potential indirect effects on cannabinoid receptors.

Introduction

N-acylethanolamines (NAEs) are a family of bioactive lipids derived from fatty acids. They are involved in a wide array of physiological processes, including inflammation, pain, and energy metabolism. This compound, a C15 saturated NAE, is a member of this family. Although its specific biological functions and molecular mechanisms are not as extensively studied as those of its longer-chain counterpart, Palmitoylethanolamide (PEA), its structural analogy provides a strong basis for predicting its receptor interactions. This guide explores the predicted receptor targets for this compound based on the pharmacology of related NAEs.

Predicted Receptor Targets

Based on the established pharmacology of structurally similar NAEs, the following receptors are predicted as primary targets for this compound.

Peroxisome Proliferator-Activated Receptor alpha (PPARα)

PPARα is a nuclear receptor that functions as a transcription factor, regulating the expression of genes involved in lipid metabolism and inflammation. Several NAEs are known to be endogenous ligands for PPARα.

G-protein Coupled Receptor 55 (GPR55)

GPR55 is an orphan G-protein coupled receptor that has been implicated in various physiological processes, including pain signaling and inflammation. Several NAEs have been shown to activate GPR55.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli. Certain NAEs can modulate the activity of TRPV1 channels.

Indirect Modulation of Cannabinoid Receptors (CB1 and CB2)

While saturated NAEs like this compound are not considered direct agonists for the classical cannabinoid receptors CB1 and CB2, they may indirectly influence endocannabinoid signaling through the "entourage effect." This involves the inhibition of enzymes that degrade endocannabinoids like anandamide, thereby enhancing their activity at CB1 and CB2 receptors.

Quantitative Data for Analogous N-Acylethanolamines

The following table summarizes the quantitative data for the interaction of well-studied NAEs with the predicted receptor targets. This data provides a reference for the potential potency of this compound.

Receptor TargetAnalogous CompoundAssay TypeQuantitative Value (EC50)Reference
PPARαPalmitoylethanolamide (PEA)In vitro activation3.1 ± 0.4 µM[1]
GPR55Palmitoylethanolamide (PEA)GTPγS binding4 nM[2]
TRPV1Anandamide (AEA)Electrophysiology~µM range[3]

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

The following are detailed methodologies for key experiments used to identify and characterize the interaction of NAEs with their receptor targets. These protocols can be adapted for the investigation of this compound.

PPARα Activation Assay (Reporter Gene Assay)

This assay is used to determine if a compound can activate the PPARα receptor and induce the transcription of a reporter gene.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

    • Cells are transiently co-transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene. A β-galactosidase expression vector is also co-transfected to normalize for transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with a serum-free medium containing the test compound (e.g., this compound) at various concentrations. A known PPARα agonist (e.g., GW7647) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Luciferase Assay:

    • After 24 hours of incubation with the compound, cells are lysed.

    • Luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.

    • β-galactosidase activity is measured using a colorimetric assay to normalize the luciferase data.

  • Data Analysis:

    • The fold induction of luciferase activity is calculated relative to the vehicle control.

    • The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

GPR55 Functional Assay ([³⁵S]GTPγS Binding Assay)

This assay measures the activation of G-proteins coupled to a receptor upon agonist binding.

Methodology:

  • Membrane Preparation:

    • Membranes are prepared from cells stably expressing GPR55 (e.g., HEK293-GPR55 cells).

    • Cells are homogenized in a buffer and centrifuged to pellet the membranes. The membrane pellet is resuspended in an assay buffer.

  • Binding Assay:

    • Membranes are incubated with the test compound (e.g., this compound), GDP, and [³⁵S]GTPγS in an assay buffer.

    • The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding.

    • The EC50 and maximal stimulation (Emax) values are determined by non-linear regression analysis of the concentration-response curves.

TRPV1 Activity Assay (Calcium Imaging)

This assay measures changes in intracellular calcium concentration, which is an indicator of TRPV1 channel activation.

Methodology:

  • Cell Culture and Loading:

    • Cells endogenously or heterologously expressing TRPV1 (e.g., DRG neurons or HEK293-TRPV1 cells) are cultured on glass coverslips.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

  • Imaging:

    • The coverslip is mounted on a perfusion chamber on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.

    • Cells are continuously perfused with a physiological saline solution.

  • Compound Application:

    • The test compound (e.g., this compound) is applied to the cells via the perfusion system. A known TRPV1 agonist (e.g., capsaicin) is used as a positive control.

  • Data Acquisition and Analysis:

    • Changes in intracellular calcium are monitored by measuring the ratio of fluorescence emission at two different excitation wavelengths.

    • The magnitude of the calcium response is quantified, and concentration-response curves are generated to determine the EC50.

Visualizations of Signaling Pathways and Workflows

Predicted Signaling Pathways for this compound

The following diagrams illustrate the predicted signaling pathways for this compound based on its presumed interaction with PPARα, GPR55, and TRPV1.

Signaling_Pathways cluster_PPAR PPARα Pathway cluster_GPR55 GPR55 Pathway cluster_TRPV1 TRPV1 Pathway PEA_PPAR Pentadecanoyl ethanolamide PPAR PPARα PEA_PPAR->PPAR Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Gene Expression (Lipid Metabolism, Anti-inflammatory) PPRE->Gene_Expression Regulates PEA_GPR55 Pentadecanoyl ethanolamide GPR55 GPR55 PEA_GPR55->GPR55 Activates G_protein Gq/12/13 GPR55->G_protein Activates PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA Downstream Downstream Signaling PLC->Downstream RhoA->Downstream PEA_TRPV1 Pentadecanoyl ethanolamide TRPV1 TRPV1 Channel PEA_TRPV1->TRPV1 Modulates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Allows Cellular_Response Cellular Response (e.g., Nociception) Ca_influx->Cellular_Response Triggers

Caption: Predicted signaling pathways for this compound.

Experimental Workflow for Receptor Target Identification

The following diagram outlines a logical workflow for identifying and characterizing the receptor targets of a novel N-acylethanolamine like this compound.

Experimental_Workflow Start Start: Novel NAE (this compound) Binding_Assays Primary Screening: Receptor Binding Assays (e.g., Radioligand Binding) Start->Binding_Assays Functional_Assays Secondary Screening: Functional Assays (e.g., GTPγS, Reporter Gene, Ca²⁺ Imaging) Binding_Assays->Functional_Assays Identified Hits Target_Validation Target Validation in Cellular/Animal Models Functional_Assays->Target_Validation Confirmed Activity SAR Structure-Activity Relationship (SAR) Studies Functional_Assays->SAR Direct to SAR Target_Validation->SAR Validated Target End End: Identified Receptor Target(s) and MOA SAR->End

References

Methodological & Application

Application Note: Quantification of Pentadecanoyl Ethanolamide in Brain Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Pentadecanoyl ethanolamide (PEA) in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). PEA is an endocannabinoid-like lipid mediator with potential roles in neuroinflammation and neuromodulation. Accurate quantification of its levels in the brain is crucial for understanding its physiological and pathological significance. The described methodology covers tissue homogenization, lipid extraction, chromatographic separation, and mass spectrometric detection. Additionally, this note outlines the known signaling pathways of N-acylethanolamines, including PEA, to provide a broader context for its functional analysis.

Introduction

N-pentadecanoyl ethanolamide (PEA) is a member of the N-acylethanolamine (NAE) family of endogenous lipid signaling molecules.[1] NAEs, including the well-known endocannabinoid anandamide (AEA), are involved in a variety of physiological processes. While PEA does not bind with high affinity to the classical cannabinoid receptors CB1 and CB2, it is considered an endocannabinoid-like compound that modulates endocannabinoid signaling through an "entourage effect".[2][3][[“]] This involves inhibiting the degradation of other endocannabinoids, thereby enhancing their effects.[2][[“]] Furthermore, PEA exerts its own biological effects through activation of other receptors, such as the peroxisome proliferator-activated receptor-alpha (PPAR-α).[2][5] Given its anti-inflammatory, analgesic, and neuroprotective properties, there is growing interest in the role of PEA in the central nervous system.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of endogenous lipids like PEA due to its high sensitivity, selectivity, and reproducibility.[6][7] This application note details a robust LC-MS/MS method for the reliable quantification of PEA in brain tissue samples, providing researchers with a valuable tool for preclinical and clinical studies.

Signaling Pathway of this compound

This compound is synthesized on-demand from membrane phospholipids.[2][5] Its synthesis is initiated by the N-acylation of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE), a reaction catalyzed by N-acyltransferase (NAT).[8] NAPE is then hydrolyzed by NAPE-specific phospholipase D (NAPE-PLD) to yield PEA.[8]

PEA's mechanism of action is multifaceted. It can directly activate the nuclear receptor PPAR-α, leading to the regulation of gene expression involved in inflammation and lipid metabolism.[2][5] PEA is also known to indirectly modulate the endocannabinoid system. By inhibiting the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of anandamide (AEA), PEA can increase the levels of AEA, thereby potentiating its effects at cannabinoid receptors.[2] This indirect action is termed the "entourage effect". PEA can also interact with other receptors, such as the transient receptor potential vanilloid type 1 (TRPV1) and G protein-coupled receptor 55 (GPR55).[2][5]

PEA_Signaling_Pathway cluster_synthesis Biosynthesis cluster_action Mechanism of Action PE Phosphatidylethanolamine NAT N-acyltransferase (NAT) PE->NAT NAPE N-acyl-phosphatidylethanolamine NAPE_PLD NAPE-PLD NAPE->NAPE_PLD PEA_mol This compound (PEA) PPARa PPAR-α PEA_mol->PPARa FAAH FAAH Inhibition PEA_mol->FAAH TRPV1 TRPV1 PEA_mol->TRPV1 GPR55 GPR55 PEA_mol->GPR55 NAT->NAPE NAPE_PLD->PEA_mol Gene_Expression Gene Expression (Anti-inflammatory) PPARa->Gene_Expression Biological_Effects Analgesic & Neuroprotective Effects Gene_Expression->Biological_Effects AEA Anandamide (AEA) Levels ↑ FAAH->AEA CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 CB1_CB2->Biological_Effects TRPV1->Biological_Effects GPR55->Biological_Effects

Figure 1: Simplified signaling pathway of this compound (PEA).

Experimental Protocol

This protocol provides a general framework for the quantification of PEA in brain tissue. Optimization may be required depending on the specific instrumentation and tissue type.

Materials and Reagents
  • This compound (PEA) analytical standard

  • This compound-d4 (PEA-d4) or other suitable internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA)

  • Ammonium acetate

  • Phosphate-buffered saline (PBS), ice-cold

  • Brain tissue samples, stored at -80 °C

Equipment
  • Homogenizer (e.g., bead beater or sonicator)

  • Microcentrifuge, refrigerated

  • Vortex mixer

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Agilent 1200 HPLC with a triple quadrupole mass spectrometer)

Sample Preparation Workflow

Sample_Prep_Workflow start Start: Frozen Brain Tissue homogenization 1. Weigh & Homogenize in ice-cold PBS start->homogenization add_is 2. Add Internal Standard (e.g., PEA-d4) homogenization->add_is extraction 3. Protein Precipitation & Lipid Extraction (e.g., with Acetonitrile) add_is->extraction centrifuge1 4. Centrifuge (e.g., 15,000 x g, 10 min, 4°C) extraction->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant dry_down 6. Evaporate to Dryness (under Nitrogen stream) supernatant->dry_down reconstitute 7. Reconstitute in Mobile Phase A/B dry_down->reconstitute centrifuge2 8. Centrifuge (to pellet insolubles) reconstitute->centrifuge2 transfer 9. Transfer to LC vial centrifuge2->transfer analysis 10. LC-MS/MS Analysis transfer->analysis

Figure 2: Experimental workflow for brain tissue sample preparation.

Detailed Procedure
  • Tissue Homogenization:

    • On ice, weigh approximately 30-70 mg of frozen brain tissue.[9]

    • Add a 10-fold volume of ice-cold PBS.

    • Homogenize the tissue using a bead beater or sonicator until a uniform homogenate is achieved.[9][10] Keep samples on ice throughout the process to minimize enzymatic degradation.

  • Internal Standard Spiking:

    • To each homogenate, add an appropriate amount of internal standard (e.g., PEA-d4) to a final concentration within the linear range of the assay.

  • Protein Precipitation and Lipid Extraction:

    • Add 3 volumes of ice-cold acetonitrile containing 0.1% formic acid to the homogenate.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 15,000 x g for 10 minutes at 4 °C.[11]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube, avoiding the pelleted protein.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 Methanol:Water).

  • Final Centrifugation:

    • Centrifuge at 15,000 x g for 5 minutes at 4 °C to pellet any insoluble debris.

  • Sample Transfer:

    • Transfer the clear supernatant to an LC autosampler vial for analysis.

LC-MS/MS Method

The following parameters provide a starting point for method development.

Liquid Chromatography Conditions
ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)[12]
Mobile Phase A 10 mM Ammonium Acetate in Water[12]
Mobile Phase B Methanol[12]
Flow Rate 300 µL/min[12]
Injection Volume 5-10 µL
Column Temperature 40 °C
Gradient 45% B to 70% B over 1 min, followed by a wash and re-equilibration.[12]
Mass Spectrometry Conditions
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
PEA 286.362.1
PEA-d4 290.362.1

Note: The precursor ion for PEA corresponds to [M+H]⁺. Product ions should be optimized for the specific instrument used.

Data Analysis and Quantitative Results

Data is acquired and processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of PEA in the brain tissue samples is then determined from this curve.

ParameterResultReference
Linearity 0.0005 - 0.5 ng/mL[13]
Lower Limit of Quantification (LLOQ) 0.2 ng/g[14][15]
Intra-day Precision (%RSD) < 15%[16]
Inter-day Precision (%RSD) < 15%[16]
Accuracy 85 - 115%[16]

Conclusion

This application note presents a comprehensive and robust LC-MS/MS method for the quantification of this compound in brain tissue. The protocol provides a detailed workflow from sample preparation to data analysis, enabling researchers to accurately measure PEA levels. The inclusion of signaling pathway information offers a broader biological context for the interpretation of these quantitative results, facilitating further investigation into the role of this important endocannabinoid-like molecule in neuroscience and drug development.

References

Application Notes and Protocols for the Synthesis of Pentadecanoyl Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoyl ethanolamide (PEA), a member of the N-acylethanolamine (NAE) family of endogenous lipid mediators, is a valuable tool for research in various fields, including neuroscience, immunology, and metabolic diseases. As an analog of the well-studied palmitoylethanolamide, it serves as an important subject for investigating the structure-activity relationships of NAEs and their therapeutic potential. These application notes provide a detailed protocol for the chemical synthesis of this compound for research purposes, along with methods for its purification and characterization. Additionally, the known signaling pathway of related N-acylethanolamines is described and visualized.

Data Presentation

Physicochemical and Solubility Data for this compound
PropertyValueSource
Molecular Formula C₁₇H₃₅NO₂[1]
Molecular Weight 285.5 g/mol [1][2]
Purity ≥98%[1][3]
Appearance Crystalline solid[1]
Storage -20°C[1]
Solubility in Ethanol ~12.5 mg/mL[4]
Solubility in DMSO ~3.3 mg/mL[4]
Solubility in Dimethylformamide (DMF) ~5 mg/mL[4]
Aqueous Solubility Sparingly soluble. A 1:2 solution of ethanol:PBS (pH 7.2) can achieve ~0.33 mg/mL.[4]
Typical Reaction Parameters for N-Acylethanolamine Synthesis
ParameterValueReference Method
Reactants Methyl Pentadecanoate, EthanolamineAdaptation from Linoleoyl ethanolamide synthesis[5]
Catalyst Sodium Methoxide[5]
Molar Ratio (Ethanolamine:Ester) 10:1[5]
Reaction Temperature 30-80°C[5][6]
Reaction Time 1-2 hours[5][6]
Purity Achieved >95%[5][6]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar N-acylethanolamines, such as linoleoyl ethanolamide[5]. The reaction involves the amidation of a fatty acid methyl ester (methyl pentadecanoate) with ethanolamine, catalyzed by sodium methoxide.

Materials:

  • Methyl pentadecanoate

  • Ethanolamine

  • Sodium methoxide (5.4 M in methanol)

  • Anhydrous methanol

  • Toluene

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

  • pH meter

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1 mmol of methyl pentadecanoate in a minimal amount of anhydrous methanol.

  • Addition of Reactants: Add 10 mmol of ethanolamine to the flask.

  • Catalyst Addition: While stirring, add 30 µL of 5.4 M sodium methoxide in methanol to the reaction mixture.

  • Reaction: Heat the mixture to 60°C and allow it to react for 1.5 hours with continuous stirring.

  • Quenching the Reaction: After the reaction is complete, cool the mixture to room temperature and neutralize it with a few drops of acetic acid to a pH of 7.

  • Solvent Removal: Remove the excess ethanolamine and methanol using a rotary evaporator.

  • Purification:

    • Dissolve the crude product in a minimal amount of toluene.

    • Prepare a silica gel column with a hexane:ethyl acetate (1:1) solvent system.

    • Load the dissolved product onto the column and elute with the hexane:ethyl acetate mixture.

    • Collect the fractions and monitor by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the final product under high vacuum to obtain this compound as a crystalline solid.

Characterization of this compound

1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of methanol and water with 0.25% acetic acid and 5 mM ammonium acetate.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Selected reaction monitoring (SRM) of the transition from the protonated molecular ion [M+H]⁺ to the characteristic fragment ion of ethanolamine at m/z 62[7].

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra should be recorded in deuterated chloroform (CDCl₃) to confirm the chemical structure. The resulting spectra should be consistent with the structure of N-(2-hydroxyethyl)pentadecanamide.

Signaling Pathway and Experimental Workflows

This compound, like other saturated N-acylethanolamines, is believed to exert its biological effects through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates gene expression[8].

PPARα Signaling Pathway

PPARa_Signaling cluster_extracellular Extracellular Space cluster_cellular Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEA Pentadecanoyl ethanolamide (PEA) PEA_cyto PEA PEA->PEA_cyto Cellular Uptake PPARa_RXR_inactive PPARα-RXR (inactive complex) PPARa_RXR_active PPARα-RXR (active complex) PPARa_RXR_inactive->PPARa_RXR_active Translocation PEA_cyto->PPARa_RXR_inactive Binding and Activation PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR_active->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Protein Proteins involved in Lipid Metabolism & Inflammation mRNA->Protein Translation

Caption: PPARα signaling pathway activated by this compound.

Experimental Workflow for Synthesis and Characterization

Synthesis_Workflow Reactants Methyl Pentadecanoate + Ethanolamine Reaction Amidation Reaction (Sodium Methoxide, 60°C, 1.5h) Reactants->Reaction Crude_Product Crude This compound Reaction->Crude_Product Purification Silica Gel Column Chromatography Crude_Product->Purification Pure_Product Pure This compound Purification->Pure_Product Characterization Characterization (HPLC-MS/MS, NMR) Pure_Product->Characterization Final_Product Final Product for Research (Purity ≥98%) Characterization->Final_Product

Caption: Workflow for the synthesis and characterization of this compound.

References

Application Notes and Protocols for Testing Pentadecanoyl Ethanolamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoyl ethanolamide (PEA) is an endogenous N-acylethanolamine, belonging to a class of lipid signaling molecules involved in a variety of physiological processes. Structurally similar to the more extensively studied Palmitoylethanolamide (C16:0), this compound (C15:0) is gaining interest for its potential therapeutic activities. N-acylethanolamines are known to exert anti-inflammatory, analgesic, and neuroprotective effects. The primary mechanisms of action for this class of molecules include the activation of peroxisome proliferator-activated receptor alpha (PPAR-α), modulation of the endocannabinoid system through the "entourage effect," and inhibition of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for their degradation.[1][2][3][4][5][6][7]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The described assays will enable researchers to investigate its effects on key molecular targets and cellular functions, providing valuable insights into its therapeutic potential. For the purpose of these protocols, data and experimental setups related to Palmitoylethanolamide are used as a reference, given its structural and functional similarity to this compound.

Data Presentation

The following tables summarize the expected quantitative data from the described cell-based assays.

Table 1: PPAR-α Activation

CompoundCell LineAssay TypeEC50 (µM)Reference
PalmitoylethanolamideHeLaReporter Gene Assay3.1 ± 0.4[8]
Palmitoylethanolamide-PPAR-α Activation3[1][3][9][10][11]

Table 2: FAAH Inhibition

CompoundSourceAssay TypeIC50 (nM)Reference
URB597Rat Brain MembranesEnzyme Activity Assay4.6[12]
PF-622Recombinant Human FAAHEnzyme Activity Assay-[13]
URB532Recombinant Rat FAAHEnzyme Activity Assay396[13]
FAAH-IN-7Recombinant Human FAAHEnzyme Activity Assay8.29[13]
LY-2183240Recombinant Human FAAHEnzyme Activity Assay12[14]

Note: this compound is a substrate for FAAH, but at higher concentrations or with prolonged exposure, it may also modulate FAAH expression and activity.[2][15]

Table 3: Anti-Inflammatory Activity

CompoundCell LineParameter MeasuredStimulationInhibitionReference
PalmitoylethanolamideHuman AdipocytesTNF-α secretionLPSSignificant inhibition[16][17]
PalmitoylethanolamideRAW 264.7Prostaglandin & HETE productionLPS + IFN-γSignificant reduction[18]
Palmitoylethanolamide-COX-2 and iNOS expression-Down-regulation[19][20]

Table 4: Mast Cell Degranulation

CompoundCell LineParameter MeasuredStimulationInhibitionReference
Palmitoylethanolamide (10 µM)RBL-2H3β-hexosaminidase releaseDNP-BSA~40%[21]
Palmitoylethanolamide (100 µM)RBL-2H3β-hexosaminidase releaseDNP-BSA~80%[21]
PalmitoylethanolamideCanine Skin Mast CellsHistamine, PGD2, TNF-α releaseAllergenDose-dependent inhibition (10⁻⁸ to 10⁻⁶ M)[19][20]

Signaling Pathways and Experimental Workflows

PPAR-α Signaling Pathway

PPAR_alpha_pathway PPAR-α Signaling Pathway PEA Pentadecanoyl ethanolamide PPARa PPAR-α PEA->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to AntiInflammatory_Genes Anti-inflammatory Gene Expression (e.g., IκBα) PPRE->AntiInflammatory_Genes upregulates ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) PPRE->ProInflammatory_Genes downregulates NFkB NF-κB AntiInflammatory_Genes->NFkB inhibits

Caption: PPAR-α activation by this compound.

Experimental Workflow: Anti-Inflammatory Assay

experimental_workflow Workflow for Macrophage Anti-Inflammatory Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells in 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h pretreat_pea Pre-treat with This compound incubate_24h->pretreat_pea stimulate_lps Stimulate with LPS pretreat_pea->stimulate_lps pretreat_pea->stimulate_lps incubate_18_24h Incubate for 18-24 hours stimulate_lps->incubate_18_24h stimulate_lps->incubate_18_24h collect_supernatant Collect supernatant incubate_18_24h->collect_supernatant cell_lysis Lyse cells incubate_18_24h->cell_lysis griess_assay Nitric Oxide (Griess Assay) collect_supernatant->griess_assay elisa Cytokine Quantification (ELISA) collect_supernatant->elisa western_blot Protein Expression (Western Blot) cell_lysis->western_blot

Caption: Workflow for macrophage anti-inflammatory assay.

The "Entourage Effect"

entourage_effect The Entourage Effect of this compound PEA Pentadecanoyl ethanolamide FAAH FAAH Enzyme PEA->FAAH inhibits Anandamide Anandamide (AEA) FAAH->Anandamide degrades CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 activates Biological_Effect Enhanced Biological Effect (Analgesia, Anti-inflammation) CB1_CB2->Biological_Effect leads to

Caption: The "Entourage Effect" of this compound.

Experimental Protocols

PPAR-α Reporter Gene Assay

Objective: To determine if this compound can activate the PPAR-α receptor.

Materials:

  • HEK293T or other suitable host cell line

  • PPAR-α expression plasmid

  • PPRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for transfection efficiency

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% FBS

  • Opti-MEM

  • This compound

  • Positive control (e.g., GW7647)

  • Luciferase Assay System (e.g., Promega Dual-Luciferase® Reporter Assay System)

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • For each well, prepare a DNA mix in Opti-MEM containing the PPAR-α expression plasmid, PPRE-luciferase reporter plasmid, and the Renilla control plasmid.

    • Prepare a transfection reagent mix by diluting Lipofectamine 2000 in Opti-MEM.

    • Combine the DNA mix and the transfection reagent mix, incubate at room temperature for 20 minutes.

    • Add the transfection complex to the cells.

    • Incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound and the positive control (GW7647) in serum-free DMEM.

    • After 24 hours of transfection, replace the medium with the prepared treatment solutions.

    • Incubate for another 24 hours.

  • Luciferase Assay:

    • Remove the treatment medium and wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided in the luciferase assay kit.

    • Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.[6][22][23][24][25]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the concentration of this compound.

    • Determine the EC50 value using a non-linear regression curve fit.

FAAH Enzyme Activity Assay (Fluorometric)

Objective: To assess the inhibitory effect of this compound on FAAH enzyme activity.

Materials:

  • Cell line expressing FAAH (e.g., BV-2 microglia) or recombinant FAAH enzyme

  • FAAH Activity Assay Kit (e.g., from Cayman Chemical or Abcam) containing:

    • FAAH Assay Buffer

    • FAAH Substrate (non-fluorescent)

    • FAAH Inhibitor (positive control, e.g., URB597)

    • Fluorescent Standard (e.g., 7-amino-4-methylcoumarin)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Protocol:

  • Sample Preparation (Cell Lysate):

    • Culture cells to 80-90% confluency.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cell pellet in ice-cold FAAH Assay Buffer and lyse by sonication or freeze-thaw cycles.

    • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic fraction containing FAAH) and determine the protein concentration.[26][27][28]

  • Assay Procedure:

    • Prepare a standard curve using the provided fluorescent standard.

    • In a 96-well plate, add the cell lysate or recombinant FAAH enzyme to each well.

    • Add serial dilutions of this compound or the positive control inhibitor. Include a vehicle control.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the FAAH substrate to all wells.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C, or in an endpoint mode after a specific incubation time.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Plot the percentage of FAAH inhibition against the concentration of this compound.

    • Determine the IC50 value using a non-linear regression curve fit.

Anti-Inflammatory Assay in Macrophages

Objective: To evaluate the ability of this compound to reduce the production of inflammatory mediators in activated macrophages.

Materials:

  • RAW 264.7 or J774A.1 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western blotting (antibodies for iNOS, COX-2, and a loading control like β-actin)

  • 24-well or 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL). Include untreated and LPS-only controls.

    • Incubate for 18-24 hours.

  • Analysis of Supernatant:

    • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess Reagent according to the manufacturer's protocol. Measure the absorbance at 540 nm. Create a standard curve with sodium nitrite to quantify NO levels.[4]

    • Cytokine Measurement (TNF-α, IL-6): Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits as per the manufacturer's instructions.[7][16][17][19]

  • Analysis of Cell Lysates (Western Blot):

    • Wash the cells with cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the relative protein expression.

  • Data Analysis:

    • Compare the levels of NO, TNF-α, IL-6, and the expression of iNOS and COX-2 in the this compound-treated groups to the LPS-only control.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Objective: To determine if this compound can inhibit mast cell degranulation.

Materials:

  • RBL-2H3 or MC/9 mast cell line

  • DMEM with 10% FBS

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • Compound 48/80 or ionomycin (positive controls)

  • This compound

  • Tyrode's buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., sodium carbonate or glycine buffer)

  • Triton X-100 for cell lysis (total release control)

  • 96-well plates

  • Spectrophotometer (405 nm)

Protocol:

  • Cell Seeding and Sensitization:

    • Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.

    • Sensitize the cells with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours.[21][29][30]

  • Treatment and Stimulation:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Pre-treat the cells with various concentrations of this compound for 30 minutes.

    • Stimulate degranulation by adding DNP-BSA (e.g., 100 ng/mL). Include wells for spontaneous release (buffer only), total release (Triton X-100), and positive controls.

    • Incubate for 30-60 minutes at 37°C.

  • β-Hexosaminidase Assay:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well and transfer it to a new 96-well plate.

    • To the wells for total release, add Triton X-100 to lyse the cells and then collect the supernatant.

    • Add the pNAG substrate solution to each well containing the supernatant.

    • Incubate at 37°C for 60-90 minutes.

    • Stop the reaction by adding the stop solution.[5][31][32][33]

  • Measurement and Data Analysis:

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release using the following formula: % Degranulation = [(Sample Abs - Spontaneous Release Abs) / (Total Release Abs - Spontaneous Release Abs)] x 100

    • Plot the percentage of degranulation against the concentration of this compound to determine its inhibitory effect.

References

In Vivo Models for Studying the Effects of Pentadecanoyl Ethanolamide and Related N-Acylethanolamines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylethanolamines (NAEs) are a class of endogenous bioactive lipids that play crucial roles in various physiological processes, including inflammation, pain, and neuroprotection. Pentadecanoyl ethanolamide (PEA), a member of this family, and its more extensively studied analogue, Palmitoylethanolamide (also abbreviated as PEA), are of significant interest to the scientific community for their therapeutic potential. This document provides detailed application notes and protocols for utilizing in vivo models to investigate the effects of these compounds. The methodologies and findings presented here are primarily based on studies of Palmitoylethanolamide, which serves as a valuable proxy for understanding the broader class of long-chain NAEs.

NAEs like Palmitoylethanolamide are known to exert their effects through multiple pathways, including the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and interactions with the endocannabinoid system.[1][2][3] Their pleiotropic actions encompass anti-inflammatory, analgesic, neuroprotective, and immunomodulatory activities.[1]

In Vivo Models and Experimental Designs

A variety of animal models, predominantly murine, have been employed to elucidate the physiological effects of NAEs. These models are instrumental in studying inflammatory responses, neuropathic pain, and neurodegenerative conditions.

Models of Inflammation

Lipopolysaccharide (LPS)-Induced Inflammation: This is a widely used model to induce a systemic inflammatory response.

  • Animal Model: Male CF-1 mice or other suitable strains.[4][5]

  • Induction: A single intraperitoneal (i.p.) injection of LPS.

  • NAE Administration: Typically administered i.p. prior to or following the LPS challenge.

  • Key Readouts: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in serum and tissues, assessment of inflammatory cell infiltration, and evaluation of NF-κB activation.[2][4][5]

Carrageenan-Induced Paw Edema: A classic model for acute localized inflammation and inflammatory pain.

  • Animal Model: Rats or mice.[3]

  • Induction: Subplantar injection of carrageenan into the paw.

  • NAE Administration: Oral or i.p. administration before the carrageenan injection.

  • Key Readouts: Measurement of paw volume (plethysmometry), assessment of thermal hyperalgesia, and histological analysis of inflammatory infiltrates.[3]

Endotoxin-Induced Uveitis (EIU): A model for ocular inflammation.

  • Animal Model: Male rats.[6]

  • Induction: A single footpad injection of LPS.[6]

  • NAE Administration: Intraperitoneal administration before and after LPS injection.[6]

  • Key Readouts: Histological evaluation of the iris-ciliary body for inflammatory cell infiltration, measurement of pro-inflammatory markers (TNF-α), protein extravasation, and oxidative stress markers.[6]

Models of Neuropathic Pain

Chronic Constriction Injury (CCI): A common model for peripheral neuropathic pain.

  • Animal Model: Mice.[7]

  • Induction: Ligation of the sciatic nerve.

  • NAE Administration: Repeated administration following the injury.

  • Key Readouts: Assessment of mechanical allodynia and thermal hyperalgesia, histological analysis of nerve morphology, and measurement of inflammatory and neurotrophic factors in the spinal cord.[7]

Paclitaxel-Induced Neuropathic Pain: A model relevant to chemotherapy-induced peripheral neuropathy.

  • Animal Model: Mice.[7]

  • Induction: Repeated injections of paclitaxel.

  • NAE Administration: Co-administration with paclitaxel.

  • Key Readouts: Behavioral tests for pain, assessment of mood-related disorders (e.g., anxiety, depression), and analysis of molecular targets in the spinal cord (e.g., PPAR-α, CB1 receptors).[7]

Models of Neurodegeneration and Neurological Injury

Spinal Cord Injury (SCI): A traumatic injury model to assess neuroprotective and anti-inflammatory effects.

  • Animal Model: Mice.[2]

  • Induction: Application of vascular clips to the dura mater.[2]

  • NAE Administration: Repeated i.p. injections starting shortly before the injury.[2]

  • Key Readouts: Assessment of motor function recovery, histological analysis of the spinal cord for tissue damage and inflammation, and measurement of inflammatory mediators and apoptosis markers.[2]

Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis.

  • Animal Model: Mice.

  • Induction: Immunization with myelin oligodendrocyte glycoprotein (MOG) peptide.

  • NAE Administration: Daily administration starting from the day of immunization.

  • Key Readouts: Clinical scoring of disease severity, histological analysis of the central nervous system for demyelination and inflammation, and measurement of cytokine levels.

Quantitative Data Summary

The following tables summarize quantitative data from key in vivo studies on Palmitoylethanolamide.

Table 1: Effects of Palmitoylethanolamide on Inflammatory Markers

ModelAnimalNAE Dose & RouteKey FindingReference
LPS-Induced InflammationCF-1 Mice10 mg/kg, i.p.Completely inhibited the increase in serum TNF-α levels.[4][5]
Spinal Cord InjuryMice10 mg/kg, i.p.Significantly reduced pro-inflammatory cytokine expression (TNF-α, IL-1β).[2]
Endotoxin-Induced UveitisRats10 mg/kg, i.p.Significantly reduced TNF-α levels in ocular tissues.[6]
Carrageenan-Induced Paw EdemaRatsOralMarkedly reduced paw edema and thermal hyperalgesia.[3]

Table 2: Effects of Palmitoylethanolamide in Neuropathic Pain and Neurological Injury Models

ModelAnimalNAE Dose & RouteKey FindingReference
Spinal Cord InjuryMice10 mg/kg, i.p.Significantly ameliorated the recovery of motor limb function.[2]
Paclitaxel-Induced NeuropathyMice-Normalized decreased levels of PPAR-α in the spinal cord.[7]
Carrageenan-Induced PainMice0.1-1 µg, i.c.v.Markedly reduced mechanical hyperalgesia.[8]

Detailed Experimental Protocols

Protocol 1: LPS-Induced Systemic Inflammation in Mice
  • Animals: Use male CF-1 mice (or a similar strain) weighing 20-25g.

  • Acclimatization: House the animals for at least one week before the experiment with free access to food and water.

  • Groups:

    • Vehicle control

    • LPS only

    • NAE + LPS

  • NAE Administration: Administer this compound or Palmitoylethanolamide (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.

  • LPS Challenge: 30 minutes after NAE administration, inject LPS (e.g., from E. coli) i.p. at a pre-determined effective dose.

  • Sample Collection: 90 minutes to 6 hours post-LPS injection, collect blood via cardiac puncture for serum preparation. Tissues can also be harvested.

  • Analysis: Measure TNF-α and other cytokine levels in the serum using ELISA kits. Analyze tissue homogenates for inflammatory markers.

Protocol 2: Spinal Cord Injury in Mice
  • Animals: Use adult male mice.

  • Anesthesia: Anesthetize the mice with an appropriate anesthetic agent.

  • Surgical Procedure: Perform a laminectomy at the T5-T8 level. Induce SCI by applying vascular clips to the dura mater for a defined period (e.g., 1 minute).[2]

  • Groups:

    • Sham (laminectomy without clip compression)

    • SCI + Vehicle

    • SCI + NAE

  • NAE Administration: Administer the NAE (e.g., 10 mg/kg, i.p.) at multiple time points: 30 minutes before, and 1 and 6 hours after SCI.[2]

  • Post-operative Care: Provide appropriate post-operative care, including hydration and analgesia.

  • Behavioral Assessment: Evaluate motor function recovery daily using a standardized scale (e.g., Basso Mouse Scale).

  • Tissue Analysis: At a pre-determined endpoint (e.g., 24-48 hours post-SCI), euthanize the animals and collect the spinal cord tissue for histological analysis (e.g., H&E staining for tissue damage), immunohistochemistry (e.g., for neutrophil infiltration, nitrotyrosine), and Western blot (e.g., for iNOS, NF-κB).[2]

Signaling Pathways and Visualizations

The biological effects of NAEs are mediated through a complex network of signaling pathways. Below are diagrams illustrating the key mechanisms of action.

PEA_Signaling_Pathways PEA Pentadecanoyl ethanolamide (PEA) PPARa PPAR-α PEA->PPARa Direct Activation Entourage_Effect Entourage Effect PEA->Entourage_Effect Inhibition of FAAH/NAAA TRPV1 TRPV1 PEA->TRPV1 Modulation NFkB_Inhibition Inhibition of NF-κB Pathway PPARa->NFkB_Inhibition ProInflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_Inhibition->ProInflammatory_Cytokines iNOS_COX2 ↓ iNOS, COX-2 NFkB_Inhibition->iNOS_COX2 Inflammation ↓ Inflammation ProInflammatory_Cytokines->Inflammation iNOS_COX2->Inflammation AEA_2AG ↑ Anandamide (AEA) & 2-AG levels Entourage_Effect->AEA_2AG CB1_CB2 Indirect Activation of CB1 & CB2 Receptors AEA_2AG->CB1_CB2 Analgesia Analgesia CB1_CB2->Analgesia TRPV1->Analgesia

Caption: Key signaling pathways of this compound.

Experimental_Workflow_LPS Animal_Model Animal Model (e.g., CF-1 Mice) Grouping Grouping (Vehicle, LPS, NAE+LPS) Animal_Model->Grouping NAE_Admin NAE Administration (e.g., 10 mg/kg, i.p.) Grouping->NAE_Admin LPS_Challenge LPS Challenge (i.p.) NAE_Admin->LPS_Challenge Sample_Collection Sample Collection (Blood, Tissues) LPS_Challenge->Sample_Collection Analysis Analysis (ELISA for Cytokines, Western Blot, Histology) Sample_Collection->Analysis

Caption: Experimental workflow for the LPS-induced inflammation model.

Conclusion

The in vivo models and protocols described provide a robust framework for investigating the therapeutic potential of this compound and related N-acylethanolamines. The extensive research on Palmitoylethanolamide highlights the promise of this class of compounds in modulating inflammation, pain, and neurodegeneration. By utilizing these established models, researchers can further unravel the mechanisms of action and advance the development of novel therapeutics.

References

Application Note & Protocol: Separation of Odd-Chain N-acylethanolamines using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide range of physiological processes. While even-chain NAEs have been extensively studied, the biological roles and precise quantification of odd-chain NAEs (e.g., N-pentadecanoylethanolamine [C15:0-NAE], N-heptadecanoylethanolamine [C17:0-NAE], and N-nonadecanoylethanolamine [C19:0-NAE]) are less characterized. This document provides a detailed protocol for the separation and quantification of odd-chain NAEs from biological matrices using a robust and sensitive reverse-phase High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Experimental Protocols

This section details the necessary steps for sample preparation, and subsequent analysis by HPLC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the low endogenous concentrations of NAEs in biological tissues, a sample preparation step involving extraction and purification is crucial.[1][2]

Materials:

  • Biological sample (e.g., brain tissue, plasma)

  • Deuterated internal standards for odd-chain NAEs (if available) or a suitable even-chain deuterated NAE standard (e.g., OEA-d4)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Chloroform

  • Solid-Phase Extraction (SPE) columns (e.g., Strata-X 33 µm polymeric sorbent)[1]

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenization: Homogenize the biological tissue sample in a suitable buffer. For plasma samples, use as is.

  • Internal Standard Spiking: Spike the homogenate or plasma with a known concentration of the deuterated internal standard to account for extraction losses and matrix effects.

  • Liquid-Liquid Extraction:

    • Add a 2:1:1 mixture of chloroform:methanol:sample to a glass tube.

    • Vortex thoroughly for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase.

  • SPE Column Conditioning:

    • Wash the SPE column with 3 mL of methanol.[2]

    • Equilibrate the column with 3 mL of water.[2]

  • Sample Loading: Load the extracted organic phase onto the conditioned SPE column.

  • Washing: Wash the column with 3 mL of 10% methanol in water to remove polar impurities.[2]

  • Elution: Elute the NAEs with 2 mL of acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60% Mobile Phase B).

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system (e.g., Agilent 1290 Infinity UHPLC, Thermo Finnigan Surveyor)[2]

  • Triple quadrupole mass spectrometer (e.g., Agilent 6460, Thermo TSQ Quantum)[2]

  • Reverse-phase C18 column (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-1 min: 40% B

    • 1-8 min: Linear gradient from 40% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 40% B and equilibrate

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Gas Temperature: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 35 psi

Data Presentation

The following table summarizes the expected quantitative data for the separation of odd-chain NAEs. The precursor ions (Q1) are calculated based on the chemical formula [M+H]+. The product ion (Q3) is the characteristic fragment of the ethanolamine headgroup.[3] Retention times are estimated based on the principle that in reverse-phase chromatography, elution time increases with increasing alkyl chain length.

AnalyteChemical FormulaPrecursor Ion (Q1) [M+H]+Product Ion (Q3)Estimated Retention Time (min)
C15:0-NAEC₁₇H₃₅NO₂286.2762.06~6.5
C17:0-NAEC₁₉H₃₉NO₂314.3062.06~7.5
C19:0-NAEC₂₁H₄₃NO₂342.3362.06~8.5

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike Internal Standard Sample->Spike 1 LLE Liquid-Liquid Extraction Spike->LLE 2 SPE Solid-Phase Extraction LLE->SPE 3 Dry Dry Down SPE->Dry 4 Reconstitute Reconstitute Dry->Reconstitute 5 HPLC HPLC Separation Reconstitute->HPLC 6 MSMS MS/MS Detection HPLC->MSMS 7 Data Data Analysis MSMS->Data 8

Caption: Experimental workflow for odd-chain NAE analysis.

Signaling Pathway of Odd-Chain N-acylethanolamines

Odd-chain NAEs are synthesized from N-acylphosphatidylethanolamines (NAPEs) by the enzyme NAPE-hydrolyzing phospholipase D (NAPE-PLD).[4][5][6] They are primarily degraded by fatty acid amide hydrolase (FAAH).[7] These lipids exert their biological effects by activating various receptors, including peroxisome proliferator-activated receptor alpha (PPARα) and G-protein coupled receptor 55 (GPR55).[8][9][10]

Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation NAPE N-acylphosphatidylethanolamine (Odd-Chain) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE Odd-Chain N-acylethanolamine PPARa PPARα NAE->PPARa GPR55 GPR55 NAE->GPR55 FAAH FAAH NAE->FAAH NAPE_PLD->NAE Response Biological Response (e.g., anti-inflammatory, analgesic) PPARa->Response GPR55->Response Products Fatty Acid + Ethanolamine FAAH->Products

Caption: Biosynthesis, signaling, and degradation of odd-chain NAEs.

References

Application Notes and Protocols for the Detection of Pentadecanoyl Ethanolamide via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sensitive and specific detection of Pentadecanoyl ethanolamide (PEA) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound (PEA) is an endogenous N-acylethanolamine (NAE) that belongs to the family of endocannabinoid-like lipid mediators. NAEs are involved in a variety of physiological processes, and their quantification is crucial for understanding their roles in health and disease. This guide offers a comprehensive overview of the analytical methodology for robust and reliable PEA quantification.

Experimental Protocols

A successful analysis of this compound relies on meticulous sample preparation and optimized LC-MS/MS parameters. Below are detailed protocols for sample extraction from biological matrices and subsequent analysis.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum

This protocol is adapted from established methods for endocannabinoid extraction.[1][2]

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., PEA-d4)

  • Toluene

  • TRIS buffer (pH 7.4)

  • Dry ice-ethanol bath

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

  • Thaw plasma/serum samples on ice.

  • To 200 µL of plasma, add 300 µL of TRIS buffer.

  • Spike the sample with an appropriate amount of the internal standard solution.

  • Add 2 mL of toluene and vortex vigorously for 1 minute.

  • Centrifuge at 4,000 x g for 5 minutes at 4°C to separate the phases.

  • Freeze the aqueous (bottom) layer in a dry ice-ethanol bath.

  • Decant the organic (top) layer into a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Tissue Homogenates

This protocol provides a cleaner sample extract and is suitable for complex matrices like tissue.[3][4]

Materials:

  • Tissue sample

  • Homogenization buffer (e.g., PBS)

  • Internal Standard (IS) solution (e.g., PEA-d4)

  • Chloroform:Methanol (2:1, v/v)

  • Silica SPE cartridge

  • Elution solvent (e.g., chloroform:methanol, 9:1, v/v)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., initial mobile phase conditions)

Procedure:

  • Homogenize the tissue sample in an appropriate volume of homogenization buffer.

  • Spike the homogenate with the internal standard.

  • Perform a lipid extraction by adding chloroform:methanol (2:1, v/v), vortexing, and centrifuging to separate the organic layer.

  • Collect the lower organic phase and evaporate to dryness under nitrogen.

  • Reconstitute the extract in a small volume of a non-polar solvent like chloroform.

  • Condition a silica SPE cartridge with the same non-polar solvent.

  • Load the reconstituted extract onto the SPE cartridge.

  • Wash the cartridge with a non-polar solvent to remove neutral lipids.

  • Elute the NAEs with a more polar solvent mixture, such as chloroform:methanol (9:1, v/v).[3]

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the final extract in the initial mobile phase for LC-MS/MS analysis.

Data Presentation: Mass Spectrometry Parameters

The following tables summarize the key quantitative parameters for the detection of this compound.

Table 1: Liquid Chromatography Parameters
ParameterRecommended Setting
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[5]
Mobile Phase A Water with 0.1% formic acid[3]
Mobile Phase B Acetonitrile with 0.1% formic acid[6]
Flow Rate 0.3 - 0.4 mL/min[3][7]
Column Temperature 40 - 45°C[3][5]
Injection Volume 5 - 10 µL
Gradient A typical gradient starts at a lower percentage of mobile phase B and ramps up to a high percentage to elute the analyte.[3][6]
Table 2: Mass Spectrometry Parameters
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive[3][6]
Analysis Mode Multiple Reaction Monitoring (MRM)[3]
Capillary Voltage ~4 kV[5]
Drying Gas Nitrogen[5]
Collision Gas Helium or Nitrogen[5]
Table 3: MRM Transitions for this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (PEA) 300.362.1~20[5]
PEA-d4 (Internal Standard) 304.366.1~20[5]

Visualization of Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for PEA analysis and a simplified representation of the N-acylethanolamine signaling pathway.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) IS Spike with Internal Standard (PEA-d4) Sample->IS Extraction Lipid Extraction (LLE or SPE) IS->Extraction Drydown Evaporation (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification Normalization Normalization (to sample weight/protein) Quantification->Normalization

Caption: Experimental workflow for the quantification of this compound.

G cluster_synthesis Synthesis cluster_action Cellular Action cluster_degradation Degradation NAPE_PLD NAPE-PLD NAPE N-acyl-phosphatidylethanolamine (NAPE) NAPE_PLD->NAPE Membrane Membrane Phospholipids Membrane->NAPE_PLD PEA Pentadecanoyl ethanolamide (PEA) NAPE->PEA Receptor Peroxisome Proliferator- Activated Receptor α (PPARα) PEA->Receptor FAAH Fatty Acid Amide Hydrolase (FAAH) PEA->FAAH hydrolysis Gene Gene Expression (Anti-inflammatory) Receptor->Gene activation Pentadecanoic_acid Pentadecanoic Acid FAAH->Pentadecanoic_acid Ethanolamine Ethanolamine FAAH->Ethanolamine

Caption: Simplified N-acylethanolamine signaling and metabolism pathway.

References

Preparation of Pentadecanoyl Ethanolamide Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentadecanoyl ethanolamide (PEA) is a member of the N-acylethanolamine (NAE) family of endogenous lipid mediators.[1][2] Like other NAEs, it is involved in various physiological processes, making it a molecule of interest in numerous research fields. Accurate and consistent preparation of PEA stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of PEA stock solutions for in vitro and in vivo studies.

Materials and Equipment

  • This compound (crystalline solid, ≥98% purity)[1][2]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, absolute), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.2

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile pipette tips

Quantitative Data Summary

The solubility of this compound can vary between different solvents. The following table summarizes the approximate solubility of PEA in commonly used laboratory solvents.[1][2]

SolventSolubility (mg/mL)Molar Concentration (mM)
Ethanol12.5~43.8
Dimethylformamide (DMF)5~17.5
Dimethyl sulfoxide (DMSO)3.3~11.6
Ethanol:PBS (1:2, pH 7.2)0.33~1.16

Note: The molar concentration is calculated based on the molecular weight of this compound, which is 285.5 g/mol .[1]

Experimental Protocols

Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mg/mL stock solution in ethanol.

  • Weighing the Compound: Tare a sterile, chemically resistant microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound crystalline solid. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of PEA.

  • Solvent Addition: Add the appropriate volume of anhydrous ethanol to the vial containing the PEA. For a 10 mg/mL solution, add 1 mL of ethanol.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.

  • Inert Gas Purging: To enhance stability, it is recommended to purge the headspace of the vial with an inert gas like argon or nitrogen before tightly sealing the cap.[2] This minimizes oxidation of the lipid.

  • Storage: Store the stock solution at -20°C.[1][2] Under these conditions, the stock solution is stable for at least two years.[1][2]

Preparation of a Working Solution for Aqueous-Based Assays

Due to the low solubility of PEA in aqueous buffers, a two-step dilution process is required.[2]

  • Initial Dilution: Begin with the high-concentration stock solution in ethanol (e.g., 10 mg/mL).

  • Aqueous Dilution: Further dilute the ethanolic stock solution with the aqueous buffer of choice (e.g., PBS, cell culture media) to the final desired concentration. It is crucial to add the ethanolic stock solution to the aqueous buffer while vortexing to ensure proper mixing and prevent precipitation.

  • Final Ethanol Concentration: Be mindful of the final concentration of the organic solvent in your experimental system, as it may have physiological effects.[3]

  • Stability in Aqueous Solution: Aqueous solutions of PEA are not stable for long periods. It is strongly recommended to prepare these working solutions fresh on the day of use and not to store them for more than one day.[2]

Mandatory Visualizations

Experimental Workflow for Stock Solution Preparation

G A Weigh this compound Solid B Add Anhydrous Organic Solvent (e.g., Ethanol) A->B C Vortex/Sonicate to Dissolve B->C D Purge with Inert Gas C->D E Store at -20°C D->E

Caption: Workflow for preparing a high-concentration stock solution of this compound.

Logical Relationship for Experimental Use

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Experimental Application A High-Concentration PEA Stock (in Ethanol) B Dilute with Aqueous Buffer (e.g., Cell Culture Media) A->B Dilution C Treat Cells/Tissues B->C Application D Incubate and Analyze C->D Process

Caption: Logical flow from stock solution preparation to experimental application.

References

Application Notes and Protocols for Testing Pentadecanoyl Ethanolamide in Animal Models of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Pentadecanoyl Ethanolamide vs. Palmitoylethanolamide (PEA): The focus of these application notes is on well-established animal models of epilepsy for testing the therapeutic potential of N-acylethanolamines. While the user specified this compound, the available scientific literature with detailed protocols and quantitative data in epilepsy models is predominantly centered on its close structural analog, Palmitoylethanolamide (PEA). This compound is a member of the same family of endogenous fatty acid amides and has shown initial promise for anticonvulsant efficacy.[1] Given the extensive research on PEA as a representative of this class of compounds with demonstrated anticonvulsant and neuroprotective properties, the following protocols and data are based on studies involving PEA.[2][3] This approach provides a robust and well-documented framework for researchers looking to investigate the antiepileptic potential of this compound or other related N-acylethanolamines.

Introduction to Animal Models of Epilepsy

Preclinical evaluation of potential antiepileptic drugs (AEDs) relies on the use of validated animal models that mimic different aspects of human epilepsy.[2][4] These models are crucial for assessing the efficacy, mechanism of action, and safety profile of novel therapeutic agents. This document outlines detailed protocols for three commonly used animal models of epilepsy: the Maximal Electroshock (MES) test, the Pentylenetetrazol (PTZ) model, and the Kainic Acid (KA) model. These models represent different seizure types and underlying pathophysiological mechanisms, providing a comprehensive platform for the evaluation of compounds like this compound.

Data Presentation: Efficacy of Palmitoylethanolamide (PEA) in Animal Models of Epilepsy

The following tables summarize the quantitative data on the anticonvulsant effects of PEA in the described animal models.

Animal Model Species PEA Dose Key Findings Reference
Maximal Electroshock (MES)MouseNot SpecifiedPEA exerts antiepileptic effects.[1][3][1][3]
Pentylenetetrazol (PTZ)RatNot SpecifiedPretreatment with PEA increased the latency to initiate seizures and reduced the duration of seizures.[5][5]
Pentylenetetrazol (PTZ)RatNot SpecifiedPEA attenuated PTZ-induced seizures.[6][6]
Kainic Acid (KA)MouseSubchronic AdministrationSignificantly alleviates seizure intensity and promotes neuroprotection.[7][7]
PTZ-Induced Seizure Parameters in Rats Vehicle Control PEA Treatment Reference
Latency to Seizure OnsetDecreasedIncreased[5]
Seizure DurationProlongedReduced[5]

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a widely used model for generalized tonic-clonic seizures and is predictive of AEDs that prevent seizure spread.[8]

Materials:

  • Electroconvulsometer

  • Corneal electrodes

  • 0.9% Saline solution

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Test compound (this compound) dissolved in an appropriate vehicle

  • Rodents (mice or rats)

Protocol:

  • Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal before the experiment.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the electroshock.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the cornea of each eye to minimize discomfort. Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Induction of Seizure: Gently restrain the animal and place the corneal electrodes on the corneas.

  • Deliver a single, brief electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds; for rats: 150 mA, 60 Hz for 0.2 seconds).[8]

  • Observation: Immediately after the stimulus, observe the animal for the presence of a tonic hindlimb extension seizure. The absence of this phase is considered protection.

  • Data Analysis: Record the number of animals protected in each treatment group. Calculate the percentage of protection. The dose that protects 50% of the animals (ED50) can be determined from a dose-response curve.

MES_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Animal Acclimatization & Weighing Drug_Admin Administer Test Compound or Vehicle Animal_Prep->Drug_Admin Anesthesia Apply Topical Anesthetic & Saline to Electrodes Drug_Admin->Anesthesia Stimulation Deliver Electrical Stimulus via Corneal Electrodes Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Data_Analysis Record Protection Rate & Calculate ED50 Observation->Data_Analysis PTZ_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Animal Acclimatization & Weighing Drug_Admin Administer Test Compound or Vehicle Animal_Prep->Drug_Admin PTZ_Injection Inject PTZ (s.c. or i.p.) Drug_Admin->PTZ_Injection Observation Observe for Seizure Activity (min. 30 mins) PTZ_Injection->Observation Scoring Record Seizure Latency & Severity (Racine's Scale) Observation->Scoring Data_Analysis Analyze Protection Rate, Latency, & Scores Scoring->Data_Analysis KA_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Animal Acclimatization & Weighing Drug_Admin Administer Test Compound or Vehicle (Acute or Subchronic) Animal_Prep->Drug_Admin KA_Injection Inject Kainic Acid (Systemic or Intrahippocampal) Drug_Admin->KA_Injection Observation Behavioral & EEG Monitoring (Acute & Chronic Phases) KA_Injection->Observation Data_Collection Record Seizure Scores, Frequency, Duration, & Histology Observation->Data_Collection Data_Analysis Analyze Anticonvulsant & Neuroprotective Effects Data_Collection->Data_Analysis PEA_Signaling cluster_ecs Endocannabinoid System Modulation cluster_ppar PPAR-α Activation cluster_effects Downstream Effects PEA Pentadecanoyl Ethanolamide (PEA) FAAH FAAH Inhibition PEA->FAAH 'Entourage Effect' PPARa PPAR-α Activation PEA->PPARa Direct Activation AEA Anandamide (AEA) Levels Increase FAAH->AEA CB1 CB1 Receptor (Indirect Activation) AEA->CB1 Neuronal_Excitability Reduced Neuronal Hyperexcitability CB1->Neuronal_Excitability Gene_Expression Modulation of Gene Expression PPARa->Gene_Expression Neuroinflammation Decreased Neuroinflammation Gene_Expression->Neuroinflammation Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Anticonvulsant_Effect Anticonvulsant Effect Neuroinflammation->Anticonvulsant_Effect Neuronal_Excitability->Anticonvulsant_Effect Neuroprotection->Anticonvulsant_Effect

References

Application Notes and Protocols for Measuring FAAH Inhibition by Pentadecanoyl Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] By hydrolyzing these signaling lipids, FAAH terminates their biological activity, which plays a role in pain, inflammation, and mood regulation. Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling, potentially offering therapeutic benefits for various neurological and inflammatory disorders without the side effects associated with direct cannabinoid receptor agonists.

Pentadecanoyl ethanolamide (PEA), a C15:0 N-acylethanolamine, is a member of the family of fatty N-acyl ethanolamines. While its specific role and relative importance are still under investigation, its structural similarity to other bioactive N-acylethanolamines suggests it may interact with FAAH.[3] These application notes provide detailed protocols for researchers to measure the potential inhibitory effects of this compound on FAAH activity.

Signaling Pathways and Experimental Logic

The endocannabinoid system relies on the on-demand synthesis and degradation of lipid signaling molecules. FAAH plays a central role in terminating the signal of N-acylethanolamines like anandamide. By inhibiting FAAH, the levels of these endogenous ligands increase, leading to enhanced activation of their respective receptors, such as cannabinoid receptors (CB1 and CB2).

Experimental_Workflow A Prepare Reagents (FAAH Enzyme, Buffer, Substrate) D Incubate FAAH with Test Compound A->D B Prepare Test Compound (this compound) C Perform Serial Dilutions of Test Compound B->C C->D E Initiate Reaction with Fluorogenic Substrate D->E F Measure Fluorescence Over Time E->F G Data Analysis (Calculate % Inhibition) F->G H Determine IC50 Value G->H Inhibition_Types Inhibition FAAH Inhibition Reversible Reversible Inhibition->Reversible Irreversible Irreversible Inhibition->Irreversible Competitive Competitive (Binds to active site) Reversible->Competitive Non_competitive Non-competitive (Binds to allosteric site) Reversible->Non_competitive Uncompetitive Uncompetitive (Binds to ES complex) Reversible->Uncompetitive

References

Application Notes and Protocols: Pentadecanoyl Ethanolamide as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their complex roles in health and disease. N-acylethanolamines (NAEs) are a class of bioactive lipids involved in a wide range of physiological processes. Due to their low endogenous concentrations and the complexity of biological matrices, reliable quantification of NAEs by mass spectrometry requires the use of an appropriate internal standard. Pentadecanoyl ethanolamide (C15:0 NAE), a non-endogenous odd-chain NAE, serves as an excellent internal standard for the quantification of various NAE species. Its structural similarity to endogenous NAEs ensures comparable behavior during sample extraction and ionization, while its unique mass prevents interference with the analytes of interest.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in lipidomics workflows, particularly for the analysis of NAEs in plasma and tissue samples.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to its use as an internal standard is provided in the table below.

PropertyValueRelevance as Internal Standard
Molecular Formula C₁₇H₃₅NO₂---
Molecular Weight 285.47 g/mol Distinct mass from most endogenous NAEs.
Structure Pentadecanoic acid linked to ethanolamine via an amide bond.Structural analog to endogenous NAEs, ensuring similar extraction efficiency and chromatographic behavior.
Solubility Soluble in organic solvents such as methanol, ethanol, and chloroform.Compatible with standard lipid extraction solvents.
Ionization (ESI+) Readily forms [M+H]⁺ ion.Suitable for sensitive detection by positive mode electrospray ionization mass spectrometry.

Experimental Protocols

The following sections detail the experimental procedures for the quantification of NAEs using this compound as an internal standard.

Materials and Reagents
  • Solvents: Methanol (LC-MS grade), Chloroform (HPLC grade), Acetonitrile (LC-MS grade), Isopropanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade).

  • Internal Standard: this compound (PEA-IS).

  • Solid-Phase Extraction (SPE): C18 SPE cartridges.

  • Biological Samples: Plasma, tissue homogenates.

Protocol 1: Lipid Extraction from Plasma

This protocol describes a liquid-liquid extraction procedure for the isolation of NAEs from plasma samples.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

  • Protein Precipitation and Lipid Extraction: Add 1 mL of ice-cold methanol to the plasma sample. Vortex vigorously for 30 seconds to precipitate proteins.

  • Add 2 mL of chloroform and vortex for another 30 seconds.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

For complex matrices, an additional SPE clean-up step can improve data quality by removing interfering substances.[1]

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the reconstituted lipid extract (from Protocol 1, step 8, redissolved in a small volume of loading buffer, e.g., 10% methanol in water) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a low-organic solvent mixture (e.g., 20% methanol in water) to remove polar impurities.

  • Elution: Elute the NAEs from the cartridge with 2 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are typical starting conditions for the analysis of NAEs. Method optimization is recommended for specific instrumentation and applications.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS) 286.362.115
Palmitoylethanolamide (PEA)300.362.115
Oleoylethanolamide (OEA)326.362.115
Stearoylethanolamide (SEA)328.362.115
Anandamide (AEA)348.362.115

Note: The product ion at m/z 62.1 corresponds to the protonated ethanolamine fragment, which is a characteristic fragment for NAEs.[2]

Data Presentation

The following tables summarize representative quantitative data for NAEs in human plasma, illustrating the typical concentration ranges observed.

Table 1: Endogenous N-Acylethanolamine Levels in Human Plasma

N-AcylethanolamineConcentration Range (pmol/mL)Reference
Palmitoylethanolamide (PEA)1.9 - 18.2[3]
Oleoylethanolamide (OEA)1.1 - 11.5[3]
Stearoylethanolamide (SEA)0.3 - 2.5[3]
Anandamide (AEA)0.2 - 1.8[3]

Mandatory Visualizations

N-Acylethanolamine Signaling Pathway

NAE_Signaling_Pathway cluster_synthesis NAE Synthesis cluster_signaling Signaling cluster_degradation NAE Degradation PC Phosphatidylcholine NAT N-acyltransferase PC->NAT PE Phosphatidylethanolamine PE->NAT NAPE N-acyl-phosphatidylethanolamine NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAT->NAPE Acyl Transfer NAE N-Acylethanolamine NAPE_PLD->NAE Hydrolysis Receptor Cannabinoid Receptors (CB1, CB2) / PPARα NAE->Receptor Binding FAAH Fatty Acid Amide Hydrolase (FAAH) NAE->FAAH Cellular_Response Cellular Response (e.g., anti-inflammatory, analgesic) Receptor->Cellular_Response Activation FFA Fatty Acid FAAH->FFA Hydrolysis Ethanolamine Ethanolamine FAAH->Ethanolamine Hydrolysis

Caption: Biosynthesis, signaling, and degradation pathway of N-acylethanolamines.

Experimental Workflow for NAE Quantification

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma or Tissue Homogenate Spike Spike with Pentadecanoyl Ethanolamide (IS) Sample->Spike Extraction Liquid-Liquid Extraction (Chloroform/Methanol) Spike->Extraction Spike->Extraction SPE Solid-Phase Extraction (SPE) (Optional Clean-up) Extraction->SPE Extraction->SPE Drydown Dry Down under Nitrogen SPE->Drydown SPE->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Drydown->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integration Peak Integration LCMS->Integration Quantification Quantification using Internal Standard Integration->Quantification Integration->Quantification

Caption: Experimental workflow for NAE quantification using an internal standard.

Rationale for Using this compound as an Internal Standard

Rationale Rationale for PEA-IS cluster_properties Key Properties cluster_benefits Benefits in Lipidomics PEA_IS This compound (PEA-IS) NonEndogenous Non-endogenous (Odd-chain fatty acid) PEA_IS->NonEndogenous Structural_Similarity Structural Similarity to Endogenous NAEs PEA_IS->Structural_Similarity Chemical_Stability Chemically Stable PEA_IS->Chemical_Stability Distinct_Mass Distinct Mass PEA_IS->Distinct_Mass No_Interference No Interference with Endogenous Analytes NonEndogenous->No_Interference Correction Corrects for Sample Loss and Matrix Effects Structural_Similarity->Correction Reliable_Normalization Reliable Normalization Chemical_Stability->Reliable_Normalization Distinct_Mass->No_Interference Accurate_Quant Accurate Quantification Correction->Accurate_Quant No_Interference->Accurate_Quant Reliable_Normalization->Accurate_Quant

Caption: Rationale for selecting this compound as an internal standard.

Synthesis of Deuterated this compound

Proposed Synthetic Route
  • Deuteration of Pentadecanoic Acid: Pentadecanoic acid can be deuterated at the alpha and beta positions to the carboxyl group using methods such as acid or base-catalyzed H/D exchange in D₂O.

  • Activation of Deuterated Pentadecanoic Acid: The deuterated fatty acid is then activated to form an acyl chloride or an active ester. This can be achieved by reacting the deuterated pentadecanoic acid with thionyl chloride or a carbodiimide coupling reagent.

  • Amidation Reaction: The activated deuterated pentadecanoic acid is reacted with ethanolamine to form the desired deuterated this compound. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Purification: The final product is purified using chromatographic techniques such as column chromatography or preparative HPLC to obtain the high-purity deuterated internal standard.

Conclusion

This compound is a robust and reliable internal standard for the quantitative analysis of N-acylethanolamines in complex biological matrices. Its physicochemical properties closely mimic those of endogenous NAEs, ensuring accurate correction for variations in sample preparation and instrument response. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement the use of this compound in their lipidomics workflows, thereby enhancing the accuracy and reliability of their quantitative data.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Pentadecanoyl Ethanolamide Plasma Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantitative analysis of Pentadecanoyl ethanolamide (PEA) in plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound in plasma, focusing on the identification and mitigation of matrix effects.

Issue 1: Low Analyte Response or Signal Suppression

Question: My signal intensity for this compound is significantly lower in plasma samples compared to the standard solution, leading to poor sensitivity. What could be the cause and how can I fix it?

Answer: This is a classic sign of ion suppression, a major matrix effect in LC-MS/MS analysis of plasma samples. Co-eluting endogenous components from the plasma matrix, such as phospholipids, can interfere with the ionization of your target analyte in the mass spectrometer's source.

Troubleshooting Steps:

  • Assess Matrix Effect:

    • Post-Column Infusion: This experiment helps identify regions in your chromatogram where ion suppression is most severe. By infusing a constant flow of this compound post-column while injecting a blank plasma extract, you can observe dips in the baseline, indicating suppression zones.

    • Quantitative Assessment: Compare the peak area of this compound in a post-extraction spiked plasma sample to the peak area in a neat solution at the same concentration. A ratio significantly less than 1 indicates ion suppression.[1][2]

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): While a simple and common technique, PPT is often insufficient for removing all interfering matrix components.[3] If you are using PPT, consider optimizing the precipitation solvent (e.g., acetonitrile, methanol) or combining it with another cleanup step.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A common approach for N-acylethanolamines is to use a solvent system like methyl-tert-butyl ether (MTBE) or chloroform/methanol.[4]

    • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup. For N-acylethanolamines, reversed-phase (e.g., C18) or mixed-mode cartridges can be effective in removing phospholipids and other interferences.[4][5][6]

  • Optimize Chromatographic Separation:

    • Increase Retention: By modifying your HPLC gradient, you can increase the retention time of this compound to move it away from the early-eluting, highly suppressing matrix components.[5]

    • Use a Different Column Chemistry: A phenyl-hexyl or a biphenyl column might offer different selectivity for this compound and the interfering matrix components compared to a standard C18 column.

Issue 2: Poor Reproducibility and Inaccurate Quantification

Question: I'm observing high variability in my results between different plasma samples and my quality control (QC) samples are failing. How can I improve the reproducibility and accuracy of my assay?

Answer: Poor reproducibility and accuracy in the presence of matrix effects often point to inconsistent ion suppression across different samples and the lack of an appropriate internal standard to compensate for these variations.

Troubleshooting Steps:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • The Gold Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with your analyte.[1] For this compound, an ideal internal standard would be this compound-d4. While not always readily available, a closely related deuterated N-acylethanolamine like Palmitoyl ethanolamide-d4 can be a suitable alternative.

    • Verify Co-elution: Ensure that your analyte and internal standard have nearly identical retention times under your chromatographic conditions.

  • Matrix-Matched Calibrators and QCs:

    • Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., blank human plasma). This helps to normalize the matrix effects across the entire analytical run.

  • Evaluate Different Plasma Lots:

    • During method development, test your assay with plasma from multiple donors to assess the variability of matrix effects.

Illustrative Workflow for Troubleshooting Matrix Effects

cluster_issue Issue: Low Signal/Suppression start Low Signal or Signal Suppression assess Assess Matrix Effect (Post-Column Infusion) start->assess improve_sp Improve Sample Prep (LLE or SPE) assess->improve_sp Suppression Identified optimize_lc Optimize Chromatography improve_sp->optimize_lc reassess Re-assess Matrix Effect optimize_lc->reassess reassess->improve_sp Suppression Persists resolved Issue Resolved reassess->resolved Suppression Mitigated

Caption: A logical workflow for troubleshooting low signal intensity and ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of plasma quantification?

A1: Matrix effects are alterations in the ionization efficiency of an analyte due to the presence of co-eluting compounds in the sample matrix.[7] In plasma, these interfering compounds can include salts, proteins, and phospholipids. Matrix effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative analysis.[7]

Q2: Why is plasma a particularly challenging matrix for LC-MS/MS analysis?

A2: Plasma is a complex biological fluid containing a high concentration of proteins, lipids, salts, and other endogenous molecules that can interfere with the analysis of low-concentration analytes like this compound.[3] Phospholipids are particularly problematic as they are abundant and tend to elute over a broad chromatographic range, often co-eluting with target analytes and causing significant ion suppression.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?

A3: While there is no single "best" method for all applications, a multi-step approach is often most effective. Combining protein precipitation with either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) generally provides a much cleaner sample than protein precipitation alone.[4] For N-acylethanolamines, LLE with solvents like toluene or MTBE, or SPE with C18 cartridges have shown good results in reducing matrix effects.[8]

Q4: When is a stable isotope-labeled internal standard (SIL-IS) necessary?

A4: A SIL-IS is highly recommended for any quantitative bioanalytical method using LC-MS/MS, especially when dealing with a complex matrix like plasma. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of matrix effects and extraction variability. This allows for reliable correction and leads to more accurate and precise results.

Q5: I cannot find a commercially available deuterated internal standard for this compound. What are my options?

A5: If a specific deuterated standard for this compound is unavailable, you can consider the following:

  • Use a closely related SIL-IS: A deuterated N-acylethanolamine with a similar chain length and polarity, such as Palmitoyl ethanolamide-d4, can often be used successfully.[9] It is crucial to validate that it co-elutes with this compound and effectively tracks its behavior in the assay.

  • Custom Synthesis: Several companies offer custom synthesis of stable isotope-labeled compounds. This would be the most ideal but also a more expensive solution.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample and can be used to correct for matrix effects, but it is more laborious than using an internal standard.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of a Representative N-acylethanolamine (NAE) in Plasma

Sample Preparation MethodMatrix Effect (%)*Recovery (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (Acetonitrile)65 (Suppression)8515
Liquid-Liquid Extraction (MTBE)88 (Slight Suppression)928
Solid-Phase Extraction (C18)95 (Minimal Effect)955

*Matrix Effect (%) = (Peak area in post-extraction spiked plasma / Peak area in neat solution) x 100. Data is illustrative and based on typical performance for NAEs.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma

This protocol is adapted from methods used for other long-chain N-acylethanolamines.

  • Sample Thawing: Thaw plasma samples on ice to prevent degradation of the analyte.

  • Internal Standard Spiking: To 100 µL of plasma in a polypropylene tube, add 10 µL of the internal standard solution (e.g., Palmitoyl ethanolamide-d4 in methanol). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 1 mL of methyl-tert-butyl ether (MTBE). Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes.

  • Organic Layer Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve the residue.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effect using Post-Extraction Spiking

  • Prepare Blank Plasma Extract: Extract a 100 µL aliquot of blank plasma using the LLE protocol described above and reconstitute in 90 µL of the initial mobile phase.

  • Spike Blank Extract: Add 10 µL of a known concentration of this compound standard solution to the reconstituted blank extract. This is your "post-extraction spiked sample."

  • Prepare Neat Standard: In a clean tube, prepare a standard solution of this compound at the same final concentration as the post-extraction spiked sample by adding 10 µL of the standard solution to 90 µL of the initial mobile phase.

  • Analyze and Compare: Analyze both samples by LC-MS/MS and compare the peak areas of this compound.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Standard) x 100

Signaling Pathway and Workflow Diagrams

cluster_workflow Sample Preparation and Analysis Workflow plasma Plasma Sample spike Spike with Internal Standard plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt lle Liquid-Liquid Extraction (MTBE) ppt->lle evap Evaporation lle->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms

Caption: A streamlined workflow for plasma sample preparation of this compound.

cluster_logic Decision Tree for Method Optimization start Initial Method (e.g., PPT only) check_me Matrix Effect > 20%? start->check_me check_repro RSD > 15%? check_me->check_repro No add_lle_spe Add LLE or SPE Step check_me->add_lle_spe Yes add_is Incorporate SIL-IS check_repro->add_is Yes final_method Optimized and Validated Method check_repro->final_method No add_lle_spe->check_repro add_is->final_method

References

Stability of Pentadecanoyl ethanolamide in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Pentadecanoyl ethanolamide (PEA) in various laboratory settings. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound is stable for at least two years when stored at -20°C.[1][2]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared by dissolving the crystalline solid in an organic solvent of choice, which should be purged with an inert gas like nitrogen or argon to prevent oxidation.[2] For long-term storage, it is recommended to store these stock solutions at -20°C or lower in airtight containers, protected from light.[3][4]

Q3: What is the stability of this compound in aqueous solutions?

A3: this compound is sparingly soluble in aqueous buffers. It is not recommended to store aqueous solutions for more than one day due to potential hydrolysis and degradation.[2] For experiments requiring an aqueous environment, it is best to first dissolve PEA in ethanol and then dilute it with the aqueous buffer of choice immediately before use.[2]

Q4: What are the primary mechanisms of this compound degradation?

A4: As a member of the N-acylethanolamine (NAE) family, this compound can undergo both chemical and enzymatic degradation. Chemical degradation can occur via hydrolysis of the amide bond, particularly in aqueous solutions at non-neutral pH. Enzymatic degradation is primarily mediated by Fatty Acid Amide Hydrolase (FAAH) at neutral to alkaline pH and N-acylethanolamine-hydrolyzing acid amidase (NAAA) at acidic pH, which hydrolyze the amide bond to yield pentadecanoic acid and ethanolamine.[1][2][5][6][7][8][9]

Q5: In which common laboratory solvents is this compound soluble?

A5: this compound is soluble in several organic solvents. The approximate solubilities are provided in the table below.

Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (approx.)Reference
Dimethylformamide (DMF)5 mg/mL[1][2]
Dimethyl sulfoxide (DMSO)3.3 mg/mL[1][2]
Ethanol12.5 mg/mL[1][2]
Ethanol:PBS (pH 7.2) (1:2)0.33 mg/mL[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or low concentrations of PEA in my experimental samples.

  • Potential Cause 1: Degradation in Aqueous Solution.

    • Suggestion: Prepare fresh aqueous solutions of PEA for each experiment. Avoid storing aqueous solutions for more than a day.[2] If possible, maintain the pH of the solution close to neutral to minimize acid or base-catalyzed hydrolysis.

  • Potential Cause 2: Adsorption to Surfaces.

    • Suggestion: Like other lipids, PEA may adsorb to plastic or glass surfaces. Consider using low-adhesion microplates or glassware. Rinsing surfaces with an organic solvent prior to and after transfer may help ensure complete recovery.

  • Potential Cause 3: Contamination.

    • Suggestion: N-acylethanolamines can be contaminants in common laboratory materials, such as glass Pasteur pipettes.[10][11] Run blank samples (solvent only) through the entire experimental workflow to check for contamination.

  • Potential Cause 4: Oxidation.

    • Suggestion: While the saturated acyl chain of PEA is less susceptible to oxidation than unsaturated NAEs, it is good practice to handle lipid solutions under an inert atmosphere (e.g., nitrogen or argon) and to use antioxidants in your storage solvents if prolonged storage is necessary.[3][4]

Issue 2: High variability in results when quantifying PEA from biological samples.

  • Potential Cause 1: Enzymatic Degradation During Sample Preparation.

    • Suggestion: Biological samples contain enzymes like FAAH and NAAA that can rapidly degrade PEA.[5][6][8] It is crucial to quench enzymatic activity immediately upon sample collection. This can be achieved by rapid freezing (e.g., in liquid nitrogen) and/or by adding organic solvents or specific enzyme inhibitors.

  • Potential Cause 2: Inefficient Extraction.

    • Suggestion: Ensure your lipid extraction protocol is optimized for NAEs. A common method is a modified Folch extraction using a mixture of chloroform and methanol. The efficiency of the extraction can be affected by the solvent ratios and the pH of the sample.

  • Potential Cause 3: Matrix Effects in Mass Spectrometry.

    • Suggestion: When using LC-MS/MS for quantification, other molecules in the sample extract can interfere with the ionization of PEA, leading to signal suppression or enhancement. The use of a deuterated internal standard for PEA is highly recommended to correct for these matrix effects and variations in sample processing.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent

This protocol provides a framework for evaluating the stability of PEA in a chosen solvent at a given temperature over time.

  • Preparation of PEA Stock Solution:

    • Accurately weigh a known amount of solid PEA.

    • Dissolve it in the solvent of interest (e.g., ethanol, DMSO) to a final concentration of 1 mg/mL. Purge the solvent with an inert gas before use.

    • This will be your stock solution.

  • Sample Preparation for Stability Study:

    • In amber glass vials to protect from light, prepare several identical aliquots of the PEA stock solution.

    • Store the vials at the desired temperature (e.g., -20°C, 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 3, 7, 14, 30 days), remove one vial from each temperature condition for analysis.

    • The "time 0" sample should be analyzed immediately after preparation.

  • Quantitative Analysis:

    • Analyze the concentration of PEA in each sample using a validated analytical method, such as LC-MS/MS.

    • Dilute the samples as necessary to fall within the linear range of the calibration curve.

    • It is also advisable to monitor for the appearance of potential degradation products, such as pentadecanoic acid.

  • Data Analysis:

    • Plot the concentration of PEA as a function of time for each temperature.

    • Calculate the percentage of PEA remaining at each time point relative to the time 0 sample.

    • If significant degradation is observed, the degradation kinetics (e.g., half-life) can be determined.[12]

Protocol 2: LC-MS/MS Method for Quantification of this compound

This is a general LC-MS/MS protocol that can be adapted for PEA quantification.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for lipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium formate.

    • Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically used to separate the analyte from the matrix.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The specific precursor-to-product ion transition for PEA should be determined by direct infusion of a standard solution. A common product ion for NAEs corresponds to the ethanolamine fragment (m/z 62).

  • Quantification:

    • A calibration curve should be prepared using known concentrations of a PEA standard.

    • The use of a deuterated internal standard is highly recommended for accurate quantification.

Visualizations

Enzymatic_Degradation_of_PEA cluster_FAAH Fatty Acid Amide Hydrolase (FAAH) (Neutral/Alkaline pH) cluster_NAAA N-Acylethanolamine-hydrolyzing acid amidase (NAAA) (Acidic pH) PEA This compound FAAH FAAH PEA->FAAH NAAA NAAA PEA->NAAA Pentadecanoic_Acid Pentadecanoic Acid Ethanolamine Ethanolamine FAAH->Pentadecanoic_Acid FAAH->Ethanolamine NAAA->Pentadecanoic_Acid NAAA->Ethanolamine Pentadecanoyl_ethanolamide_intermediate Pentadecanoyl_ethanolamide_intermediate

Caption: Enzymatic degradation pathways of this compound.

Stability_Study_Workflow start Prepare PEA Stock Solution in Solvent of Interest aliquot Create Multiple Aliquots in Amber Vials start->aliquot storage Store Aliquots at Different Temperatures (e.g., -20°C, 4°C, 25°C) aliquot->storage timepoint Collect Samples at Predetermined Time Points storage->timepoint analysis Quantitative Analysis (e.g., LC-MS/MS) timepoint->analysis data_analysis Analyze Data: - Plot Concentration vs. Time - Calculate % Remaining - Determine Degradation Rate analysis->data_analysis end Stability Profile Determined data_analysis->end

Caption: General workflow for a PEA stability study.

References

How to prevent degradation of Pentadecanoyl ethanolamide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Pentadecanoyl ethanolamide (PEA) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a member of the N-acylethanolamine (NAE) family of endogenous fatty acid amides. Like other NAEs, it is involved in various biological processes. Its stability is a critical concern during sample preparation because it is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary degradation pathways for this compound?

The two main degradation pathways for this compound are:

  • Enzymatic Hydrolysis: This is the most significant cause of degradation in biological samples. The enzymes Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) are primarily responsible for hydrolyzing the amide bond of PEA, breaking it down into pentadecanoic acid and ethanolamine.[1][2]

  • Chemical Degradation: Like other lipids, PEA can be susceptible to oxidation, especially if the sample is exposed to air, light, or high temperatures for extended periods. Hydrolysis can also occur under acidic or basic conditions.

Q3: How can I prevent enzymatic degradation during sample collection and homogenization?

To minimize enzymatic activity, it is crucial to process samples quickly and at low temperatures.

  • Immediate Cooling: Place samples on ice immediately after collection.

  • Low-Temperature Homogenization: Perform all homogenization steps at 4°C or on ice.

  • Enzyme Inhibitors: Add a cocktail of FAAH and NAAA inhibitors to the homogenization buffer. This is a critical step to preserve the integrity of PEA in the sample.

Troubleshooting Guides

Issue 1: Low or no detectable levels of this compound in my samples.

Possible Cause 1: Enzymatic Degradation.

  • Troubleshooting:

    • Ensure that samples were processed immediately after collection and kept at low temperatures (4°C) throughout the procedure.

    • Verify the addition and concentration of FAAH and NAAA inhibitors in your homogenization buffer. Consider preparing fresh inhibitor stocks.

    • Minimize the time between sample homogenization and extraction.

Possible Cause 2: Inefficient Extraction.

  • Troubleshooting:

    • Review your lipid extraction protocol. A common and effective method is the Folch or Bligh-Dyer extraction using a chloroform/methanol mixture.

    • Ensure complete homogenization of the tissue to allow for efficient solvent penetration.

    • For solid-phase extraction (SPE), ensure the column type and elution solvents are appropriate for NAEs. C18 or aminopropyl-bonded silica are often used.

Possible Cause 3: Analyte Loss During Solvent Evaporation.

  • Troubleshooting:

    • Evaporate organic solvents under a gentle stream of nitrogen gas at a low temperature (e.g., 30-40°C).

    • Avoid complete dryness, which can make the lipid pellet difficult to redissolve.

Issue 2: High variability in this compound levels between replicate samples.

Possible Cause 1: Inconsistent Sample Handling.

  • Troubleshooting:

    • Standardize your sample collection and processing workflow to ensure each sample is treated identically.

    • Ensure consistent timing for each step of the procedure.

Possible Cause 2: Contamination.

  • Troubleshooting:

    • Use high-purity solvents and reagents.

    • Thoroughly clean all glassware and equipment to remove any potential contaminants that could interfere with the analysis.

Possible Cause 3: Incomplete Redissolving of the Lipid Extract.

  • Troubleshooting:

    • After solvent evaporation, ensure the lipid extract is fully redissolved in the injection solvent. Vortexing and sonication can aid in this process.

    • Choose an injection solvent in which this compound is highly soluble.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents [3]

SolventSolubility
Ethanol~12.5 mg/ml
Dimethylformamide (DMF)~5 mg/ml
Dimethyl sulfoxide (DMSO)~3.3 mg/ml
Ethanol:PBS (pH 7.2) (1:2)~0.33 mg/ml

Table 2: Recommended Storage Conditions for this compound [3]

FormStorage TemperatureStability
Crystalline Solid-20°C≥ 2 years
In Organic Solvent-20°C or -80°CRecommended for short-term storage. Minimize freeze-thaw cycles.
Aqueous SolutionNot Recommended for storage longer than one day.

Experimental Protocols

Protocol 1: Sample Homogenization and Lipid Extraction

This protocol is designed for the extraction of this compound from biological tissues.

Materials:

  • Tissue sample

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4) with 1 mM EDTA and a cocktail of FAAH and NAAA inhibitors (e.g., URB597 for FAAH and ARN077 for NAAA at appropriate concentrations).

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Weigh the frozen tissue sample.

  • Add 10 volumes of ice-cold homogenization buffer.

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Transfer the homogenate to a glass tube.

  • Add 2 volumes of chloroform and 1 volume of methanol to the homogenate.

  • Vortex vigorously for 2 minutes.

  • Add 1 volume of chloroform and 1 volume of 0.9% NaCl solution.

  • Vortex again for 2 minutes.

  • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Transfer the organic phase to a new glass tube for further processing (e.g., solid-phase extraction).

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Lipid Extracts

This protocol provides a general guideline for purifying this compound from the lipid extract.

Materials:

  • Lipid extract from Protocol 1

  • SPE cartridge (e.g., C18 or aminopropyl-bonded silica)

  • Hexane

  • Ethyl Acetate

  • Methanol

  • SPE manifold

Procedure:

  • Condition the SPE cartridge:

    • Wash the C18 cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the sample:

    • Evaporate the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the extract in a small volume of a suitable solvent (e.g., hexane).

    • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Wash the cartridge:

    • Wash the cartridge with a non-polar solvent like hexane to remove neutral lipids.

  • Elute this compound:

    • Elute the NAE fraction with a more polar solvent mixture, such as ethyl acetate/methanol (e.g., 9:1 v/v).

  • Collect and Evaporate:

    • Collect the eluate containing this compound.

    • Evaporate the solvent under nitrogen before reconstituting in the appropriate solvent for analysis (e.g., by LC-MS/MS).

Note: The specific volumes and solvent compositions for washing and elution may need to be optimized depending on the sample matrix and the specific SPE cartridge used.

Visualizations

experimental_workflow cluster_collection Sample Collection & Homogenization cluster_extraction Lipid Extraction cluster_purification Purification cluster_analysis Analysis Sample Tissue Sample Homogenization Homogenize on ice with FAAH/NAAA inhibitors Sample->Homogenization Extraction Folch Extraction (Chloroform/Methanol) Homogenization->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation OrganicPhase Collect Organic Phase PhaseSeparation->OrganicPhase SPE Solid-Phase Extraction (SPE) OrganicPhase->SPE Elution Elute NAEs SPE->Elution Analysis LC-MS/MS Analysis Elution->Analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_pathway PEA This compound Products Pentadecanoic Acid + Ethanolamine PEA->Products Enzymatic Hydrolysis FAAH FAAH FAAH->Products NAAA NAAA NAAA->Products Inhibitors FAAH/NAAA Inhibitors Inhibitors->FAAH inhibit Inhibitors->NAAA inhibit

Caption: Enzymatic degradation pathway of this compound and the action of inhibitors.

References

Technical Support Center: Optimizing LC-MS/MS for Odd-Chain N-acylethanolamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of odd-chain N-acylethanolamines (NAEs).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the analysis of odd-chain NAEs.

Q1: Why am I observing low sensitivity or no signal for my odd-chain NAEs?

A1: Low sensitivity is a frequent issue stemming from several potential sources. Consider the following:

  • Suboptimal Ionization: Odd-chain NAEs, like their even-chain counterparts, are best analyzed using electrospray ionization (ESI) in positive mode.[1][2] Ensure your ESI source parameters (e.g., capillary voltage, gas flows, temperatures) are optimized. Acidic mobile phase additives like formic acid are often used to promote protonation and enhance signal.[1][3]

  • Incorrect MS/MS Parameters: The Multiple Reaction Monitoring (MRM) transitions (precursor/product ion pairs) must be correct. A key characteristic of NAE fragmentation is the production of a common ethanolamine fragment at m/z 62.1.[1][2] Ensure your collision energy is optimized for this transition for each specific analyte.[2][4]

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete for ionization, suppressing the analyte signal.[3][5] Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][3] Adjusting the chromatographic gradient to better separate the analyte from interfering matrix components can also resolve this.[3]

  • Sample Degradation: NAEs can be susceptible to degradation. Ensure samples are stored at -80°C and handle them quickly on ice.[2] Use fresh solvents and check for contamination in reagents, which can interfere with analysis or cause analyte loss.[1]

Q2: My chromatographic peaks are broad, tailing, or splitting. What is the cause?

A2: Poor peak shape compromises resolution and quantification. Here are common causes:

  • Column Issues: The analytical column may be overloaded, contaminated, or degraded.[6] Try injecting a smaller sample volume or diluting the sample. If contamination is suspected, flush the column according to the manufacturer's guidelines.[7]

  • Solvent Mismatch: The sample solvent should be compatible with the initial mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[7] Whenever possible, resuspend the final extract in a solution similar to the starting mobile phase composition.[2]

  • Secondary Interactions: The acidic nature of the silica in reversed-phase columns can sometimes interact with the amine group of NAEs, causing peak tailing. Using a column with end-capping or a different stationary phase chemistry (e.g., C18) can mitigate this.[4]

Q3: What causes my analyte's retention time to shift between injections?

A3: Retention time instability is a critical problem for reliable identification and quantification.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common culprit. Prepare fresh mobile phases daily and ensure accurate composition, especially for isocratic portions of the gradient.[7] Evaporation of the more volatile solvent component can alter the solvent strength over time.[7]

  • Column Equilibration: Insufficient column equilibration between runs can lead to drifting retention times.[8] Ensure the column is equilibrated with the initial mobile phase for a sufficient duration (e.g., 10 column volumes) before each injection.[8]

  • Temperature Fluctuations: The column temperature must be stable. Use a column oven to maintain a consistent temperature, as even minor fluctuations can affect retention.[6][8]

  • Pump Performance: Air bubbles or failing pump seals can cause inconsistent flow rates, directly impacting retention times.[8] Purge the LC system regularly to remove air bubbles.[8]

Q4: How do I select an appropriate internal standard (IS) for odd-chain NAE quantification?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., N-pentadecanoylethanolamine-d4). However, these can be expensive or unavailable.

  • Odd-Chain Analogs: A common practice is to use an odd-chain NAE that is not present in the sample as an IS for other odd-chain NAEs. For example, C13:0 NAE or C19:0 NAE could be used if they are not endogenously present.[9]

  • Chemical Similarity: The IS should have chemical and physical properties as close as possible to the analyte to behave similarly during extraction, chromatography, and ionization.[10] Using an odd-chain NAE to quantify other odd-chain NAEs is generally a robust approach.

  • Validation: It is crucial to validate your choice of IS to ensure it adequately corrects for variations in sample preparation and analysis.[10]

Quantitative Data Summary

The following tables provide starting parameters for method development. Optimization is required for specific instruments and applications.

Table 1: Example Liquid Chromatography (LC) Parameters

ParameterCondition 1Condition 2
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.05% Formic Acid[1]Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.05% Formic Acid[1]Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid
Flow Rate 200 µL/min[1]400 µL/min
Column Temp. 40°C[1]50°C
Gradient 60% B to 100% B over 6 min, hold 1 min[1]50% B to 98% B over 8 min, hold 2 min

Table 2: Suggested MS/MS Parameters (MRM Transitions) for Selected Odd-Chain NAEs

Methodology: Precursor ions ([M+H]⁺) are calculated based on the molecular formula. The primary product ion for NAEs is consistently the ethanolamine fragment (m/z 62.1), resulting from the cleavage of the amide bond.[1][2] Collision energies (CE) typically range from 10-25 eV but require empirical optimization.[2]

AnalyteFormulaPrecursor Ion ([M+H]⁺)Product IonSuggested CE (eV)
N-Tridecanoylethanolamine (C13:0 NAE)C₁₅H₃₁NO₂258.2462.115-25
N-Pentadecanoylethanolamine (C15:0 NAE)C₁₇H₃₅NO₂286.2762.115-25
N-Heptadecanoylethanolamine (C17:0 NAE)C₁₉H₃₉NO₂314.3062.115-25
N-Nonadecanoylethanolamine (C19:0 NAE)C₂₁H₄₃NO₂342.3362.115-25

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for NAEs from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add 300 µL of cold methanol containing the internal standard(s).

  • Protein Precipitation: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • SPE Column Conditioning: Condition a silica-based SPE cartridge (e.g., 100 mg) by washing with 1 mL of methanol, followed by 1 mL of chloroform.[1]

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 x 1 mL of a non-polar solvent like chloroform or hexane to remove highly non-polar lipids.[1]

  • Elution: Elute the NAEs with 2 x 1 mL of a more polar solvent mixture, such as 3% methanol in chloroform or 100% methanol.[1][2]

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[1] Reconstitute the residue in 100 µL of a suitable solvent (e.g., 70:30 Methanol:Water) for LC-MS/MS analysis.[2]

Protocol 2: General LC-MS/MS Analysis Workflow

  • System Setup: Set up the LC-MS/MS system according to the parameters outlined in Tables 1 and 2.

  • System Equilibration: Equilibrate the analytical column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

  • Sequence Setup: Prepare a sequence including solvent blanks, quality control (QC) samples, a calibration curve, and the unknown samples.

  • Injection: Inject 5-10 µL of the reconstituted sample extract onto the LC system.

  • Data Acquisition: Acquire data in MRM mode using the optimized transitions for your target odd-chain NAEs and internal standards.

  • Data Processing: Integrate the chromatographic peaks for each analyte and internal standard.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards. Use the regression equation from the curve to determine the concentration of odd-chain NAEs in the unknown samples.

Visualizations

G cluster_0 Biosynthesis cluster_1 Degradation Fatty Acyl-CoA Fatty Acyl-CoA N-Acyl-PE N-Acyl-PE Fatty Acyl-CoA->N-Acyl-PE N-acyltransferase Ethanolamine Ethanolamine Ethanolamine->N-Acyl-PE Odd-Chain NAE Odd-Chain NAE N-Acyl-PE->Odd-Chain NAE PLD Fatty Acid Fatty Acid Odd-Chain NAE->Fatty Acid FAAH Ethanolamine_2 Ethanolamine Odd-Chain NAE->Ethanolamine_2 FAAH

workflow

troubleshooting

References

Troubleshooting low recovery of Pentadecanoyl ethanolamide from tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Pentadecanoyl ethanolamide (PEA) and other N-acylethanolamines (NAEs). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and overcome challenges related to low analyte recovery from tissue samples.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound (PEA) from tissue samples is a common issue that can compromise experimental results. This guide provides a systematic approach to identifying and resolving the root causes of this problem.

Question: We are experiencing significantly lower than expected yields of PEA from our tissue samples. What are the potential causes and how can we improve our recovery?

Answer:

Low recovery of PEA, a type of N-acylethanolamine (NAE), can stem from several stages of the experimental workflow, from sample handling to final analysis. Below is a step-by-step troubleshooting guide to help you pinpoint and address the issue.

Step 1: Sample Collection and Storage

Proper handling and storage of tissue samples are critical to prevent the degradation of lipids.

  • Issue: Enzymatic degradation of PEA by endogenous enzymes like fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) can occur post-collection.[1][2][3] Lipases can also degrade precursor lipids.[4]

  • Troubleshooting:

    • Rapid Freezing: Immediately snap-freeze tissue samples in liquid nitrogen after collection to halt enzymatic activity.

    • Storage Conditions: Store samples at -80°C until extraction. Avoid repeated freeze-thaw cycles.

    • Enzyme Inactivation: For some tissues, boiling in isopropanol before extraction can inactivate lipases.[4] The use of cold organic solvents during homogenization also helps to quench enzymatic activity.[5]

Step 2: Tissue Homogenization and Lipid Extraction

The choice of extraction method and solvents is crucial for efficient lipid recovery.

  • Issue: Incomplete homogenization or use of suboptimal extraction solvents can lead to poor recovery. PEA, being a moderately polar lipid, may be lost during phase separation in biphasic extraction methods.[6]

  • Troubleshooting:

    • Homogenization: Ensure thorough homogenization of the tissue to disrupt cells and release lipids. Bead homogenization can improve consistency.[7]

    • Solvent Selection:

      • Classical Methods: Modified Folch (chloroform:methanol) or Bligh and Dyer methods are commonly used.[8][9] However, care must be taken to prevent loss of more polar NAEs into the aqueous phase.[6]

      • Alternative Solvents: Consider single-phase extraction methods using solvents like a mixture of methanol, methyl tert-butyl ether (MTBE), and chloroform, which have shown good recovery for a broad range of lipids.[6][10]

    • Internal Standards: Add a deuterated internal standard (e.g., PEA-d4) at the very beginning of the extraction process to account for losses during sample preparation.[8][11]

Step 3: Sample Purification (Solid-Phase Extraction - SPE)

SPE is often used to clean up the lipid extract and concentrate the analytes of interest.

  • Issue: Improper SPE cartridge conditioning, incorrect solvent selection for washing and elution, or analyte breakthrough can result in low recovery.

  • Troubleshooting:

    • Cartridge Choice: Silica or C18 SPE cartridges are commonly used for NAE purification.[8][11]

    • Method Optimization:

      • Ensure proper conditioning of the SPE cartridge as per the manufacturer's instructions.

      • Optimize the wash steps to remove interfering substances without eluting the PEA. A non-polar solvent like chloroform can be used to remove neutral lipids.[11]

      • Use an appropriate elution solvent. A mixture of chloroform and methanol (e.g., 9:1 v/v) is often effective for eluting NAEs.[11]

      • Test the flow-through and wash fractions for the presence of PEA to check for breakthrough.

Step 4: Solvent Evaporation and Reconstitution

This step concentrates the sample before analysis but can also be a source of analyte loss.

  • Issue: Loss of PEA due to adhesion to the tube walls or degradation during evaporation. The final reconstituted sample may not be fully dissolved.

  • Troubleshooting:

    • Evaporation: Evaporate the solvent under a gentle stream of nitrogen. Avoid excessive heat.

    • Reconstitution: Reconstitute the dried extract in a solvent that is compatible with your LC-MS/MS mobile phase and ensures complete dissolution of PEA.[11] Vortexing and brief sonication can aid in dissolution.

Step 5: LC-MS/MS Analysis

Issues with the analytical instrumentation can lead to apparent low recovery.

  • Issue: Poor chromatographic peak shape, ion suppression from the sample matrix, or incorrect mass spectrometer settings can result in low signal intensity.[12]

  • Troubleshooting:

    • Chromatography: Ensure the analytical column is not clogged and is providing good peak shape. Split peaks or excessive tailing can indicate a problem with the column or mobile phase.[13]

    • Ion Suppression: The presence of co-eluting matrix components can suppress the ionization of PEA. Diluting the sample or improving the sample cleanup (e.g., via SPE) can mitigate this effect.

    • MS Settings: Optimize the mass spectrometer parameters, including ionization mode (positive electrospray ionization is common for NAEs), and MRM transitions for PEA.[11][14]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction solvent for this compound?

A1: There is no single "best" solvent, as the optimal choice can depend on the tissue type and the other lipids you may be interested in. A common and effective starting point is a chloroform:methanol mixture (e.g., 2:1 v/v), as used in modified Folch or Bligh and Dyer methods.[8][9] For untargeted lipidomics or to avoid the potential issues of biphasic systems with polar lipids, a monophasic extraction with a mixture of methanol, MTBE, and chloroform can be advantageous.[6] It is always recommended to validate the extraction efficiency for your specific tissue matrix.

Q2: How important is an internal standard, and when should I add it?

A2: Using a stable isotope-labeled internal standard (e.g., PEA-d4) is critical for accurate quantification.[8][11] It should be added at the very beginning of the sample preparation process, ideally to the tissue before homogenization. This allows the internal standard to account for any analyte loss that occurs during extraction, purification, and analysis, thereby correcting the final calculated concentration of the endogenous PEA.

Q3: Can I store my lipid extracts? If so, under what conditions?

A3: Yes, you can store lipid extracts, but it is crucial to do so properly to prevent degradation. After extraction, evaporate the solvent and store the dried lipid film at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[15] For short-term storage, storing the extract in an organic solvent at -20°C or -80°C is also an option, but be aware that some degradation can still occur.[5]

Q4: My LC-MS/MS sensitivity for PEA is low. What can I do to improve it?

A4: Low sensitivity can be due to several factors. First, ensure your sample cleanup is effective to reduce matrix effects, as co-eluting compounds can suppress the ionization of PEA.[12] Solid-phase extraction (SPE) is a good way to achieve this.[11] Second, optimize your LC method to ensure good peak shape and separation from interfering compounds.[13] Finally, optimize the MS parameters, including the electrospray ionization source settings and the collision energy for the MRM transitions of PEA.

Q5: What are some common contaminants to be aware of during lipid extraction?

A5: Contaminants can be introduced from solvents, plasticware, and other lab materials. Always use high-purity (LC-MS grade) solvents.[9][16] Be aware that chloroform can degrade to form phosgene, which can react with your analytes.[16] Plasticizers from tubes and plates can also leach into your samples and interfere with the analysis. Whenever possible, use glass or polypropylene labware.

Quantitative Data Summary

The following table summarizes typical recovery rates for NAEs using different extraction methods, as reported in the literature. Note that these values can vary significantly based on the specific tissue matrix and protocol details.

Extraction MethodTypical Recovery Range for NAEsReference
Modified Folch (LLE)60-95%[8]
Bligh and Dyer (LLE)60-90%[4]
MTBE-based (Monophasic)70-100%[6]
Solid-Phase Extraction (SPE)62-100%[17]

LLE: Liquid-Liquid Extraction

Experimental Protocols

General Protocol for PEA Extraction from Tissue

This protocol provides a general framework. Optimization may be required for specific tissue types.

  • Sample Preparation:

    • Weigh the frozen tissue sample (~50-100 mg).

    • Add the tissue to a homogenization tube containing ceramic beads.

    • Add 1 mL of ice-cold chloroform:methanol (2:1, v/v) containing the deuterated internal standard (e.g., PEA-d4).

  • Homogenization:

    • Homogenize the tissue using a bead beater until the tissue is completely disrupted.

  • Liquid-Liquid Extraction:

    • Add 200 µL of water to the homogenate to induce phase separation.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully collect the lower organic phase, which contains the lipids.

  • Solid-Phase Extraction (Optional but Recommended):

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the extract in a small volume of a non-polar solvent (e.g., chloroform).

    • Load the extract onto a pre-conditioned silica SPE cartridge.

    • Wash the cartridge with a non-polar solvent to remove neutral lipids.

    • Elute the NAEs with a more polar solvent mixture (e.g., chloroform:methanol, 9:1, v/v).

  • Final Preparation:

    • Evaporate the eluate under nitrogen.

    • Reconstitute the final extract in a small, precise volume of the initial LC-MS/MS mobile phase.

Visualizations

experimental_workflow cluster_pre_analysis Sample Preparation and Extraction cluster_analysis Analysis cluster_troubleshooting Potential Low Recovery Points start Tissue Sample (Snap-frozen) homogenize Homogenization (with Internal Standard) start->homogenize extract Lipid Extraction (e.g., Folch) homogenize->extract cleanup Sample Cleanup (SPE) extract->cleanup reconstitute Evaporation & Reconstitution cleanup->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data result Quantification of PEA data->result ts1 Enzymatic Degradation ts1->start ts2 Incomplete Extraction ts2->extract ts3 Analyte Loss during Cleanup ts3->cleanup ts4 Ion Suppression ts4->lcms signaling_pathway cluster_synthesis PEA Synthesis cluster_degradation PEA Degradation cluster_action Cellular Action NAPE N-acyl-phosphatidylethanolamine (NAPE) PLD NAPE-PLD NAPE->PLD PEA This compound (PEA) PLD->PEA Hydrolysis PEA_deg This compound (PEA) PEA_act This compound (PEA) FAAH FAAH / NAAA Products Pentadecanoic Acid + Ethanolamine FAAH->Products Hydrolysis PEA_deg->FAAH Receptor e.g., PPAR-α Signaling Downstream Signaling Receptor->Signaling Response Anti-inflammatory Response Signaling->Response PEA_act->Receptor Activation

References

Technical Support Center: Pentadecanoyl Ethanolamide (PEA) Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues during experiments with Pentadecanoyl ethanolamide (PEA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (PEA) and why is it used in cell culture experiments?

This compound (PEA) is a member of the N-acylethanolamines family, which are endogenous fatty acid amides.[1][2] It is structurally related to the endocannabinoid anandamide.[1][2] In research, PEA is often investigated for its anti-inflammatory and pain-relieving properties, which are believed to be mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[3]

Q2: What are the common types of contamination I might encounter in my cell culture experiments with PEA?

As with any cell culture work, you may encounter several types of contamination:

  • Bacterial contamination: Often characterized by a sudden drop in pH (media turning yellow) and visible turbidity.[4][5][6]

  • Fungal (Yeast and Mold) contamination: Yeast appears as small, budding particles, while mold forms filamentous structures.[7][8]

  • Mycoplasma contamination: This is a particularly insidious form of contamination as it is often not visible and does not cause obvious turbidity, but it can significantly alter cellular physiology and experimental results.[4][9][10]

  • Viral contamination: Viruses are difficult to detect and can persist in cultures without causing immediate cell death, leading to unreliable data.[11]

  • Chemical contamination: This can arise from impurities in reagents, water, or from leachates from plasticware.[12][13]

  • Cross-contamination: The unintentional introduction of another cell line into the culture.[4][10]

Q3: Can the properties of PEA itself contribute to contamination risks?

While PEA is not a direct source of contamination, its physical properties as a lipophilic compound require specific handling that can increase the risk of contamination if not performed correctly. For instance, dissolving PEA in solvents like DMSO or ethanol and then diluting it in culture media can be a potential source of chemical or microbial contamination if the solvent or handling techniques are not sterile.[1]

Q4: How can I detect contamination in my PEA-treated cell cultures?

Regular monitoring of your cultures is crucial. Look for:

  • Visual changes: Turbidity, color change in the medium, or the appearance of films or particles.[6][14]

  • Microscopic examination: Routinely check for the presence of bacteria, yeast, or fungi.

  • pH monitoring: A sudden change in the pH of the culture medium is a common indicator of bacterial contamination.[5][6]

  • Mycoplasma testing: Regular testing using PCR-based kits or other detection methods is highly recommended as mycoplasma is not visible under a standard microscope.[4][9]

  • Cell morphology and growth: Unexplained changes in cell growth rates, morphology, or viability can be signs of contamination.[14]

Troubleshooting Guides

Issue 1: Sudden turbidity and pH drop in the culture medium after adding PEA.
Possible Cause Troubleshooting Steps
Bacterial Contamination 1. Immediately discard the contaminated culture to prevent cross-contamination.[14] 2. Thoroughly decontaminate the incubator and biosafety cabinet.[14] 3. Review your aseptic technique. Ensure all reagents, including the PEA stock solution and the solvent used, are sterile. 4. Filter-sterilize your PEA stock solution if possible.
Chemical Precipitation 1. PEA has low solubility in aqueous solutions.[1] Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells and that the PEA remains in solution. 2. Prepare a fresh dilution of PEA and observe for precipitation before adding it to the culture. 3. Consider using a different solvent or a carrier protein like BSA to improve solubility.
Issue 2: Filamentous growth or small, bright particles appear in the culture days after PEA treatment.
Possible Cause Troubleshooting Steps
Fungal (Mold or Yeast) Contamination 1. Discard the contaminated culture immediately.[7] 2. Clean the incubator and all work surfaces with a fungicide. 3. Check all reagents, including media and serum, for contamination. Fungal spores can be airborne, so ensure your work is performed in a certified biosafety cabinet.[4]
PEA Aggregation/Precipitation 1. Similar to Issue 1, poor solubility can lead to the formation of visible aggregates. 2. Observe a sample of the PEA solution under the microscope to distinguish between fungal growth and chemical precipitate. 3. Optimize the preparation of your PEA working solution to ensure it is fully dissolved.
Issue 3: Inconsistent experimental results and altered cell behavior with no visible signs of contamination.
Possible Cause Troubleshooting Steps
Mycoplasma Contamination 1. Quarantine the affected cell line and all other cultures that may have been exposed. 2. Test for mycoplasma using a reliable method (e.g., PCR, ELISA).[9] 3. If positive, discard the contaminated cells and thaw a new, uncontaminated vial. It is generally not recommended to treat mycoplasma contamination as it can lead to resistant strains.
Chemical Contamination 1. Review the preparation of all solutions. Impurities in the solvent used for PEA, or in the PEA itself, could be affecting the cells.[12] 2. Use high-purity, sterile solvents and reagents.[13] 3. Ensure that the final concentration of the solvent is consistent across all experiments and is below the toxic level for your specific cell line.
Cross-Contamination with another cell line 1. Perform cell line authentication using methods like Short Tandem Repeat (STR) profiling.

Experimental Protocols & Workflows

General Protocol for Preparing and Using this compound (PEA) in Cell Culture

  • Stock Solution Preparation:

    • Due to its lipophilic nature, PEA is poorly soluble in water.[1]

    • Prepare a high-concentration stock solution in a sterile, organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. For example, a 10 mM stock in DMSO.

    • Ensure the PEA is completely dissolved. Gentle warming or vortexing may be necessary.

    • Store the stock solution at -20°C or as recommended by the supplier.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution.

    • Prepare an intermediate dilution of the stock solution in sterile cell culture medium.

    • From this intermediate dilution, prepare the final working concentrations by adding the appropriate volume to the cell culture plates.

    • Crucially, ensure the final solvent concentration in the culture medium is low (typically <0.1% for DMSO) and consistent across all experimental and control groups. A vehicle control (medium with the same final concentration of the solvent) is essential.

  • Cell Treatment:

    • Aspirate the old medium from the cell culture plates.

    • Add the medium containing the final concentrations of PEA or the vehicle control.

    • Incubate for the desired experimental duration.

Experimental Workflow for Investigating the Effects of PEA

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_pea Prepare PEA Stock (e.g., in DMSO) treat_cells Treat Cells with PEA and Vehicle Control prep_pea->treat_cells prep_cells Seed Cells in Culture Plates prep_cells->treat_cells incubate Incubate for Specified Time treat_cells->incubate harvest Harvest Cells/Supernatant incubate->harvest assay Perform Downstream Assays (e.g., qPCR, Western Blot, ELISA) harvest->assay G cluster_nucleus PEA Pentadecanoyl ethanolamide (PEA) PPARa PPAR-α PEA->PPARa Activates Nucleus Nucleus PPARa->Nucleus Translocates to Gene_Expression Modulation of Gene Expression PPARa->Gene_Expression Regulates Response Anti-inflammatory Response Gene_Expression->Response

References

How to address poor peak shape in Pentadecanoyl ethanolamide HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Pentadecanoyl ethanolamide (PEA).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing in this compound analysis?

A1: Peak tailing for this compound, a fatty acid amide, is frequently caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These interactions can be minimized by using an end-capped column or by optimizing the mobile phase composition.[2]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The pH of the mobile phase can influence the ionization state of residual silanol groups on the column. At a higher pH, more silanol groups are deprotonated and become negatively charged, increasing the likelihood of secondary interactions with the slightly polar head of this compound, leading to peak tailing.[1][2] Using a mobile phase with a slightly acidic pH (e.g., by adding 0.1% formic acid) can help to suppress the ionization of silanol groups and improve peak symmetry.[1]

Q3: Can the sample solvent affect the peak shape?

A3: Yes, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion, including peak splitting or fronting.[1] For reversed-phase HPLC of this compound, it is ideal to dissolve the sample in the initial mobile phase composition. If a stronger solvent is used to dissolve the sample due to solubility issues, the injection volume should be kept as small as possible to minimize these effects.

Q4: What should I do if I observe broad peaks for this compound?

A4: Broad peaks can be a result of several factors, including column overload, a contaminated or old column, or extra-column volume.[1] Try reducing the sample concentration or injection volume. If the problem persists, flushing the column with a strong solvent like isopropanol or replacing the guard column (if used) may resolve the issue.[1] Also, ensure that the tubing connecting the components of your HPLC system is as short and narrow as possible to minimize extra-column band broadening.

Q5: I'm seeing split peaks. What could be the issue?

A5: Split peaks can be caused by a partially clogged frit, a void in the column packing, or co-elution with an interfering compound.[1] Another common cause is the incompatibility of the injection solvent with the mobile phase.[1] To troubleshoot, you can try backflushing the column, ensuring your sample is dissolved in a compatible solvent, or adjusting the separation method (e.g., gradient slope or temperature) to check for co-eluting peaks.

Troubleshooting Guide: Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving common peak shape problems in the HPLC analysis of this compound.

Problem: Peak Tailing
  • Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Secondary Silanol Interactions Add a mobile phase modifier like 0.1% formic acid or 5-10 mM ammonium formate to mask active silanol sites. Use a well-end-capped C18 column.
Column Overload Reduce the concentration of the injected sample or decrease the injection volume.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol). If using a guard column, replace it.
Inappropriate Mobile Phase pH Adjust the mobile phase to a slightly acidic pH (e.g., pH 3-5) to suppress silanol ionization.
Problem: Peak Fronting
  • Symptom: The peak is asymmetrical with the front of the peak being less steep than the back.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Sample Overload Dilute the sample or reduce the injection volume.
Incompatible Sample Solvent Dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume.
Low Column Temperature Increase the column temperature to improve analyte mass transfer.
Problem: Peak Broadening
  • Symptom: The peak is wider than expected, leading to decreased resolution and sensitivity.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Column Deterioration Replace the analytical column. Use a guard column to extend the life of the analytical column.
Extra-Column Volume Use shorter and narrower internal diameter tubing between the injector, column, and detector.
Slow Gradient Elution Increase the gradient slope for a faster elution.
High Sample Viscosity Ensure the sample is fully dissolved and the solvent is compatible with the mobile phase.

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol is a representative method for the analysis of this compound and other N-acylethanolamines.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: 50-100% B

    • 10-12 min: 100% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detector: Mass Spectrometer (in positive ion mode) or a suitable UV detector.

Quantitative Data Summary

The following table provides illustrative data on how mobile phase pH can affect the peak shape of this compound. Note: This data is hypothetical and for educational purposes to demonstrate the expected trend.

Mobile Phase pHTailing Factor (Tf)Asymmetry Factor (As)
7.01.82.1
5.01.31.4
3.01.11.1

As shown in the table, decreasing the mobile phase pH towards a more acidic value generally results in a significant improvement in peak symmetry, with both the tailing and asymmetry factors approaching the ideal value of 1.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Data Analysis sample Biological Sample extraction Lipid Extraction sample->extraction concentration Drying and Reconstitution extraction->concentration injection Sample Injection concentration->injection separation C18 Reversed-Phase Column injection->separation elution Gradient Elution separation->elution detection Mass Spectrometry elution->detection data_analysis Data Acquisition & Peak Integration detection->data_analysis results Results data_analysis->results

Caption: Workflow for the analysis of this compound from biological samples.

Putative Signaling Pathway of this compound

This compound is structurally similar to other N-acylethanolamines like Palmitoylethanolamide (PEA) and is believed to act as an endogenous ligand for the peroxisome proliferator-activated receptor-alpha (PPAR-α). Its signaling is terminated by the enzyme Fatty Acid Amide Hydrolase (FAAH).

G PEA This compound PPARa PPAR-α PEA->PPARa activates FAAH FAAH PEA->FAAH hydrolyzed by Nucleus Nucleus PPARa->Nucleus translocates to Metabolites Inactive Metabolites FAAH->Metabolites Gene Target Gene Expression (e.g., anti-inflammatory) Nucleus->Gene regulates

Caption: Putative signaling pathway of this compound via PPAR-α activation.

References

Technical Support Center: Pentadecanoyl Ethanolamide (PEA) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving Pentadecanoyl ethanolamide (PEA).

Frequently Asked Questions (FAQs)

1. What is this compound (PEA) and what is its primary mechanism of action?

This compound is a member of the N-acylethanolamine (NAE) family of endogenous fatty acid amides.[1][2][3][4] These molecules are lipid signaling mediators involved in a variety of physiological processes. While research on this compound is ongoing, related long-chain NAEs, such as palmitoylethanolamide, primarily exert their effects through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation.[5][6][7] There is also evidence that some NAEs can interact with other receptors like GPR55.[8]

2. What are the main sources of variability in in vivo studies with this compound?

Sources of variability in in vivo studies with this compound can be broadly categorized as:

  • Formulation and Administration: Due to its lipophilic nature, PEA has low aqueous solubility, which can lead to inconsistent absorption and bioavailability. The choice of vehicle, route of administration, and dosing volume are critical factors.

  • Animal Model: The species, strain, sex, age, and health status of the animal model can all influence the metabolism and physiological response to this compound.

  • Metabolism: NAEs are rapidly metabolized by enzymes such as fatty acid amide hydrolase (FAAH).[1] The rate of metabolism can vary between animals and tissues, affecting the concentration and duration of action of the administered PEA.

  • Sample Collection and Analysis: The methods used for tissue harvesting, lipid extraction, and quantification can introduce significant variability. NAEs can be subject to ex vivo generation or degradation if samples are not handled properly.[5]

3. How should I prepare this compound for in vivo administration?

Due to its low water solubility, this compound requires a suitable vehicle for administration. A common method is to first dissolve the compound in an organic solvent and then dilute it in an aqueous buffer. For example, this compound can be dissolved in ethanol and then diluted with a solution like PBS (pH 7.2).[2] It is crucial to ensure the final concentration of the organic solvent is well-tolerated by the animal model. For oral administration, formulations using lipid-based carriers like nanoparticles may improve bioavailability.[9][10]

4. What are the recommended storage conditions for this compound?

This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[2] Stock solutions in organic solvents should also be stored at -20°C. Aqueous solutions of this compound are not recommended for storage for more than one day.[2]

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic (PK) Data
Potential Cause Troubleshooting Steps
Inconsistent Formulation Ensure the formulation is homogenous and stable. Use fresh preparations for each experiment. Validate the solubility of this compound in the chosen vehicle at the desired concentration.
Variable Administration Standardize the administration technique. For oral gavage, ensure consistent placement and volume. For injections, use consistent sites and depths.
Rapid Metabolism Consider co-administration with an FAAH inhibitor to increase the half-life of this compound, if appropriate for the study design.
Food Effects Standardize the feeding schedule of the animals, as food intake can affect lipid absorption and metabolism.
Issue 2: Lack of Expected Pharmacological Effect
Potential Cause Troubleshooting Steps
Poor Bioavailability Consider alternative administration routes (e.g., intraperitoneal vs. oral). Explore advanced formulation strategies like micronization or lipid nanoparticles to enhance absorption.[10][11]
Inadequate Dose Perform a dose-response study to determine the optimal dose for the desired effect in your specific animal model.
Target Engagement Measure the levels of this compound in the target tissue to confirm it is reaching its site of action. Analyze downstream markers of PPARα activation to verify target engagement.
Animal Model Selection Ensure the chosen animal model is appropriate for the studied pathology and expresses the target receptors (e.g., PPARα) in the relevant tissues.
Issue 3: Inconsistent Analytical Results
Potential Cause Troubleshooting Steps
Ex vivo Analyte Generation/Degradation Rapidly collect and flash-freeze tissue samples. Use enzymatic inhibitors during sample processing if necessary.
Inefficient Lipid Extraction Optimize the lipid extraction protocol for your specific tissue type. Use a validated method such as a modified Bligh-Dyer extraction.
Poor Chromatographic Resolution Develop and validate a robust LC-MS/MS method for the quantification of this compound. Use an appropriate internal standard for accurate quantification.[12][13]
Matrix Effects Evaluate and correct for matrix effects in your LC-MS/MS method, especially when analyzing complex biological samples like plasma or brain tissue.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Intraperitoneal (IP) Injection in Mice
  • Materials:

    • This compound (crystalline solid)

    • Ethanol (200 proof)

    • Phosphate-buffered saline (PBS), pH 7.2

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add a minimal amount of ethanol to completely dissolve the solid. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of ethanol. Vortex until fully dissolved. Gentle warming or sonication may be used if necessary.

    • For a final dosing solution of 1 mg/mL, dilute the 10 mg/mL stock solution 1:10 with sterile PBS (pH 7.2). For example, add 100 µL of the stock solution to 900 µL of PBS.

    • Vortex the final solution thoroughly before each injection to ensure a uniform suspension.

    • Administer the desired dose to the mice via intraperitoneal injection. A typical dosing volume for mice is 10 mL/kg body weight.

Protocol 2: Lipid Extraction from Brain Tissue for this compound Quantification
  • Materials:

    • Frozen brain tissue

    • Internal standard (e.g., heptadecanoyl ethanolamide)

    • Chloroform

    • Methanol

    • Water (LC-MS grade)

    • Homogenizer

    • Centrifuge

  • Procedure:

    • Weigh the frozen brain tissue (~50 mg) in a pre-chilled tube.

    • Add a known amount of internal standard.

    • Add 1 mL of a cold 2:1 (v/v) mixture of chloroform:methanol.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 250 µL of water and vortex thoroughly.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new tube.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 90:10 methanol:water).

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility
Ethanol12.5 mg/mL
DMSO3.3 mg/mL
Dimethylformamide (DMF)5 mg/mL
Ethanol:PBS (pH 7.2) (1:2)0.33 mg/mL
Data sourced from Cayman Chemical product information sheet.[2]

Table 2: Example Dosing for a 25g Mouse

Desired Dose (mg/kg)Stock Solution (mg/mL)Dosing Solution (mg/mL)Injection Volume (µL)
5101125
10101250
20202250

Mandatory Visualizations

PEA_Signaling_Pathway This compound (PEA) Signaling Pathways cluster_nucleus Nucleus PEA Pentadecanoyl ethanolamide (PEA) PPARa PPARα PEA->PPARa activates GPR55 GPR55 PEA->GPR55 activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE binds RXR->PPRE binds Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Lipid_Metabolism Increased Lipid Metabolism Gene_Expression->Lipid_Metabolism Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory Gq_G12 Gq/G12 GPR55->Gq_G12 activates PLC PLC Gq_G12->PLC activates RhoA RhoA Gq_G12->RhoA activates Ca_Mobilization Intracellular Ca²⁺ Mobilization PLC->Ca_Mobilization

Caption: Signaling pathways of this compound (PEA).

Experimental_Workflow General Workflow for In Vivo Studies with PEA cluster_pre_experiment Pre-experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-experimental Phase cluster_analysis Data Analysis Formulation PEA Formulation (Vehicle Selection) Administration PEA Administration (e.g., IP, Oral) Formulation->Administration Animal_Acclimatization Animal Acclimatization & Baseline Measurements Animal_Acclimatization->Administration Behavioral_Testing Behavioral/Physiological Testing Administration->Behavioral_Testing Sample_Collection Sample Collection (Blood, Tissues) Behavioral_Testing->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis Lipid_Extraction->LCMS_Analysis Data_Processing Data Processing & Statistical Analysis LCMS_Analysis->Data_Processing

References

Technical Support Center: Purity Validation of Synthetic Pentadecanoyl Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of synthetic Pentadecanoyl ethanolamide (PEA).

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when assessing the purity of synthetic this compound (PEA)?

A1: The primary parameters for validating the purity of synthetic PEA include:

  • Identity Confirmation: Verifying that the synthesized compound is indeed this compound. This is typically achieved through a combination of Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

  • Purity Quantification: Determining the percentage of PEA in the sample. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis, ELSD, or CAD) is the most common technique for this. Gas Chromatography (GC) can also be used, often coupled with Mass Spectrometry (GC-MS).

  • Impurity Profiling: Identifying and quantifying any impurities present in the sample. These can include unreacted starting materials, byproducts from the synthesis, and residual solvents.

Q2: What are the common impurities I should expect in my synthetic PEA sample?

A2: Common impurities in synthetically produced PEA can originate from the starting materials or side reactions during synthesis. These may include:

  • Unreacted Pentadecanoic Acid: The fatty acid starting material.

  • Unreacted Ethanolamine: The amine starting material.

  • Esters of Pentadecanoic Acid: Formed if alcohols other than ethanolamine are present or as byproducts.

  • N,N-bis(2-hydroxyethyl)pentadecanamide: A potential byproduct from the reaction of PEA with another molecule of ethanolamine.

  • Residual Solvents: Solvents used during the synthesis and purification process.

Q3: What is a typical acceptable purity level for this compound used in research?

A3: For most research applications, a purity of ≥95% is considered acceptable. However, for sensitive applications such as in vitro biological assays or in vivo studies, a purity of ≥98% is often required. It is crucial to consult relevant literature and regulatory guidelines for specific experimental needs.

Q4: Which analytical technique is best suited for routine purity checks of PEA?

A4: For routine purity checks, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the most practical and cost-effective method. While PEA lacks a strong chromophore, it can be detected at low UV wavelengths (around 200-210 nm). For higher sensitivity and more universal detection, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used with HPLC.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Interaction of the amide or hydroxyl group with active sites on the silica backbone of the column. 3. Poor Sample Solubility: Sample precipitating in the mobile phase.1. Dilute the sample and re-inject. 2. Use a base-deactivated column or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. 3. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Poor Resolution 1. Inappropriate Mobile Phase: The solvent system is not optimized for separating PEA from its impurities. 2. Column Degradation: Loss of stationary phase or contamination of the column.1. Optimize the mobile phase composition. For reverse-phase HPLC, try varying the ratio of acetonitrile or methanol to water. Consider using a gradient elution. 2. Flush the column with a strong solvent. If resolution does not improve, replace the column.
No Peak or Very Small Peak 1. Incorrect Wavelength: The UV detector is set to a wavelength where PEA does not absorb. 2. Low Concentration: The sample concentration is below the limit of detection. 3. Injection Issue: The autosampler or manual injector is not working correctly.1. Set the UV detector to a low wavelength (e.g., 205 nm). 2. Concentrate the sample or use a more sensitive detector like ELSD or CAD. 3. Check the injection system for blockages or leaks.
Retention Time Drift 1. Column Equilibration: The column is not properly equilibrated with the mobile phase before injection. 2. Mobile Phase Composition Change: Inconsistent mobile phase preparation or evaporation of the more volatile component. 3. Temperature Fluctuation: The column temperature is not stable.1. Ensure the column is equilibrated for at least 15-20 column volumes before the first injection. 2. Prepare fresh mobile phase daily and keep the solvent bottles capped. 3. Use a column oven to maintain a constant temperature.
GC-MS Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Broad or Tailing Peaks 1. Active Sites in the System: The polar nature of the amide and hydroxyl groups can lead to interactions with the inlet liner or column. 2. Derivatization Issues: Incomplete derivatization if this method is used.1. Use a deactivated inlet liner and a column specifically designed for the analysis of polar compounds. 2. Optimize the derivatization reaction conditions (time, temperature, reagent concentration).
Low Signal Intensity 1. Thermal Degradation: PEA may degrade at high temperatures in the injector or column. 2. Poor Ionization: Inefficient ionization in the MS source.1. Lower the injector and oven temperatures. Use a pulsed splitless or on-column injection technique. 2. Clean the ion source. Optimize the ionization parameters (e.g., electron energy).
Contamination Peaks in Chromatogram 1. Septum Bleed: Degradation of the injector port septum. 2. Contaminated Carrier Gas: Impurities in the carrier gas.1. Replace the septum. Use a high-quality, low-bleed septum. 2. Use high-purity carrier gas and install a gas purifier.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

This protocol outlines a general method for the purity assessment of this compound using reverse-phase HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

  • Reference standard of this compound (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 85:15 (v/v) Acetonitrile:Water. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the PEA reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthetic PEA sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: 85:15 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 205 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the PEA peak relative to the total area of all peaks in the chromatogram.

Expected Results:

Compound Expected Retention Time (min)
This compound~ 5-7
Pentadecanoic Acid~ 8-10
Ethanolamine< 2 (may not be retained)

Note: Retention times are estimates and will vary depending on the specific column and HPLC system used.

Protocol 2: Identity Confirmation by GC-MS

This protocol describes a general method for confirming the identity of synthetic PEA using Gas Chromatography-Mass Spectrometry.

Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound sample

  • Suitable solvent (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Sample Preparation: Dissolve a small amount of the PEA sample in the chosen solvent to a concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Analysis: Analyze the resulting mass spectrum. The molecular ion peak ([M]+) for this compound should be observed at m/z 285.5. Look for characteristic fragment ions.

Expected Mass Spectrometry Fragmentation:

m/z Proposed Fragment
285[M]+ (Molecular Ion)
268[M-OH]+
224[M-C2H5NO]+
62[HO-CH2-CH2-NH3]+
Protocol 3: Structural Elucidation by NMR Spectroscopy

This protocol provides a general procedure for the structural characterization of PEA using ¹H and ¹³C NMR.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the PEA sample in approximately 0.7 mL of CDCl₃ in an NMR tube. Add a small amount of TMS.

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectra and assign the chemical shifts.

Expected NMR Chemical Shifts (in CDCl₃):

¹H NMR:

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
-CH ~0.88 Triplet 3H
-(CH ₂)₁₂- ~1.25 Multiplet 24H
-CH ₂-CH₂-C=O ~1.62 Quintet 2H
-CH ₂-C=O ~2.20 Triplet 2H
-NH-CH ₂-CH₂-OH ~3.45 Quartet 2H
-NH-CH₂-CH ₂-OH ~3.75 Triplet 2H
-NH - ~6.0-6.5 Broad Singlet 1H

| -OH | Variable | Broad Singlet | 1H |

¹³C NMR:

Carbon Expected Chemical Shift (δ, ppm)
-C H₃ ~14.1
-(C H₂)₁₂- ~22.7 - 31.9
-C H₂-CH₂-C=O ~25.7
-C H₂-C=O ~36.8
-NH-C H₂-CH₂-OH ~42.3
-NH-CH₂-C H₂-OH ~62.4

| -C =O | ~173.9 |

Note: Chemical shifts are estimations based on similar N-acylethanolamines and may vary slightly.

Visualizations

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Analytical Validation cluster_results Data Interpretation & Outcome start Synthetic Pentadecanoyl ethanolamide Sample tlc Thin Layer Chromatography (TLC) for preliminary check start->tlc hplc HPLC-UV/ELSD/CAD (Quantitative Purity) tlc->hplc gcms GC-MS (Identity & Volatile Impurities) tlc->gcms nmr NMR (¹H, ¹³C) (Structural Confirmation) tlc->nmr data_analysis Correlate Data from all techniques hplc->data_analysis gcms->data_analysis nmr->data_analysis pass Purity ≥ 98% Identity Confirmed data_analysis->pass Meets Specs fail Purity < 98% or Impurities Detected data_analysis->fail Does Not Meet Specs repurify Repurification Required (e.g., Recrystallization, Chromatography) fail->repurify repurify->start Re-analysis HPLC_Troubleshooting_Logic cluster_investigation Troubleshooting Steps cluster_resolution Corrective Actions start HPLC Analysis Issue (e.g., Peak Tailing) check_sample Check Sample Concentration & Solubility start->check_sample check_mobile_phase Verify Mobile Phase Composition & pH start->check_mobile_phase check_column Inspect Column (Age, Contamination) start->check_column check_system Check System Parameters (Flow Rate, Temperature, Wavelength) start->check_system dilute_sample Dilute Sample check_sample->dilute_sample Concentration too high change_solvent Use Different Sample Solvent check_sample->change_solvent Poor solubility prepare_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh_mp flush_column Flush Column check_column->flush_column Contaminated replace_column Replace Column check_column->replace_column Old/Degraded adjust_params Adjust System Parameters check_system->adjust_params end Problem Resolved dilute_sample->end change_solvent->end prepare_fresh_mp->end flush_column->end replace_column->end adjust_params->end

Validation & Comparative

Dose-Response Relationship of Pentadecanoyl Ethanolamide and its Analogs in Preclinical Seizure Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-response relationship of Pentadecanoyl ethanolamide (PEA-C15) and related N-acylethanolamines (NAEs) in various preclinical seizure models. While direct experimental data on the dose-response of this compound is limited in publicly available literature, this document synthesizes findings on its close structural analogs, primarily Palmitoylethanolamide (PEA-C16), and other NAEs to offer valuable insights for researchers in epilepsy and anticonvulsant drug development. The information is compiled from multiple preclinical studies, and experimental protocols for key assays are detailed to aid in the design and interpretation of future research.

Introduction to N-Acylethanolamines and Seizure Control

N-acylethanolamines are a class of endogenous fatty acid amides that play significant roles in various physiological processes, including neuroinflammation and neuromodulation. This compound, a 15-carbon chain NAE, has been noted for its potential anticonvulsant efficacy in electroshocked mice without significant toxicity[1]. This has spurred interest in its therapeutic potential for epilepsy. Its longer-chain analog, Palmitoylethanolamide (PEA-C16), has been more extensively studied and has demonstrated neuroprotective and anti-inflammatory properties, with anticonvulsant effects observed in pentylenetetrazol (PTZ), maximal electroshock (MES), and amygdaloid kindling models of epileptic seizures[2]. The proposed mechanisms of action for these compounds often involve the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and indirect modulation of the endocannabinoid system[3].

Comparative Dose-Response Data

The following tables summarize the available quantitative data on the anticonvulsant activity of various N-acylethanolamines and comparator compounds in preclinical seizure models. It is important to note the absence of a specific ED50 value for this compound in the reviewed literature.

Table 1: Anticonvulsant Activity of N-(2-hydroxyethyl)amide Derivatives in the Maximal Electroshock (MES) Seizure Model in Mice

CompoundCarbon Chain LengthED50 (mg/kg, i.p.)TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)Reference
N-(2-hydroxyethyl)decanamideC1022.0599.827.5Guan LP, et al., 2009
This compound C15 Data Not Available Data Not Available Data Not Available -
N-(2-hydroxyethyl)palmitamideC1623.3>1000>42.9Guan LP, et al., 2009
N-(2-hydroxyethyl)stearamideC1820.5>1000>48.8Guan LP, et al., 2009
Valproate (comparator)---1.6Guan LP, et al., 2009

ED50: Median Effective Dose required to protect 50% of animals from seizure. TD50: Median Toxic Dose causing minimal neurological deficit in 50% of animals.

Table 2: Anticonvulsant Activity of Palmitoylethanolamide (PEA-C16) and Comparator Compounds in Various Seizure Models

CompoundSeizure ModelAnimal ModelDose and RouteEffectReference
Palmitoylethanolamide (PEA)Maximal Electroshock (MES)MiceED50: 8.9 mg/kg, i.p.Comparable to PhenytoinLambert et al., 2001[4]
Palmitoylethanolamide (PEA)Pentylenetetrazol (PTZ)Rats40 mg/kg, i.p.Protected against tonic convulsions and prolonged latencySheerin et al., 2004[5]
Palmitoylethanolamide (PEA)Amygdala KindlingRats1, 10, 100 mg/kg, i.p.Increased latency to clonus at 1 mg/kgSheerin et al., 2004[5]
Palmitoylethanolamide (PEA)Audiogenic SeizuresDBA/2 Micei.p. administrationDecreased severity of tonic-clonic seizuresCitraro et al., 2016
Anandamide (AEA)Maximal Electroshock (MES)MiceED50: 50 mg/kg, i.p.Fully efficacious anticonvulsantWallace et al., 2002[6]
Phenytoin (PHT)Maximal Electroshock (MES)MiceED50: 9.2 mg/kg, i.p.Standard Antiepileptic DrugLambert et al., 2001[4]
Carbamazepine (CBZ)Maximal Electroshock (MES)MiceED50: 9.67 mg/kgStandard Antiepileptic DrugLuszczki et al., 2009[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key experiments cited in the dose-response tables.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures[6][8].

  • Animals: Male CF-1 or C57BL/6 mice are commonly used[8].

  • Apparatus: A rodent shocker delivering a constant alternating current.

  • Procedure:

    • The test compound or vehicle is administered to the animals, typically via intraperitoneal (i.p.) injection.

    • At the time of predicted peak effect, a corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice)[7][8].

    • Prior to stimulation, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas[8].

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure[9]. An animal is considered protected if this phase is absent.

    • The ED50 is calculated from the dose-response data, representing the dose at which 50% of the animals are protected from the tonic hindlimb extension.

Rotarod Neurotoxicity Test

This test is used to assess potential motor coordination deficits and neurotoxicity of a compound[10][11].

  • Animals: Mice are typically used.

  • Apparatus: A rotating rod apparatus (Rotarod) with a textured surface for grip.

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • At various time points after administration, mice are placed on the rotating rod.

    • The rod rotates at a constant or accelerating speed (e.g., 4 to 40 rpm)[10][12].

    • The latency for each mouse to fall off the rod is recorded.

    • A decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.

    • The TD50 is the dose that causes 50% of the animals to fail the test (fall off the rod within a specified time).

Signaling Pathways and Mechanisms of Action

The anticonvulsant effects of N-acylethanolamines are thought to be mediated through multiple signaling pathways. The primary proposed mechanisms involve the activation of PPAR-α and modulation of the endocannabinoid system.

PPAR-α Activation Pathway

Activation of PPAR-α, a nuclear receptor, has been linked to neuroprotection and the reduction of neuroinflammation, which can contribute to seizure control[13][14]. PPAR-α agonists have been shown to reduce seizure frequency in various models[13].

PPAR_alpha_pathway PEA This compound (or other NAEs) PPARa PPAR-α PEA->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Neuroinflammation ↓ Neuroinflammation Gene_Expression->Neuroinflammation Neuronal_Excitability ↓ Neuronal Excitability Gene_Expression->Neuronal_Excitability

PPAR-α signaling pathway in seizure modulation.
Endocannabinoid System Modulation

N-acylethanolamines can indirectly influence the endocannabinoid system. While they may not directly bind to cannabinoid receptors with high affinity, they can compete for the same degrading enzymes, such as Fatty Acid Amide Hydrolase (FAAH), leading to increased levels of endogenous cannabinoids like anandamide.

Endocannabinoid_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca²⁺ Channel CB1R->Ca_channel inhibits Glutamate_release ↓ Glutamate Release Ca_channel->Glutamate_release PEA Pentadecanoyl ethanolamide FAAH FAAH PEA->FAAH inhibits Anandamide Anandamide (AEA) Anandamide->CB1R activates Anandamide->FAAH degraded by

Indirect modulation of the endocannabinoid system.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound for anticonvulsant activity.

Experimental_Workflow A Compound Synthesis and Characterization B Acute Toxicity and Dose-Range Finding A->B C Anticonvulsant Screening (e.g., MES, PTZ tests) B->C E Neurotoxicity Assessment (e.g., Rotarod Test - TD50) B->E D Dose-Response Determination (ED50 Calculation) C->D F Protective Index (PI) Calculation (TD50/ED50) D->F E->F G Mechanism of Action Studies (e.g., Receptor Binding, Pathway Analysis) F->G

Preclinical anticonvulsant evaluation workflow.

Conclusion and Future Directions

The available preclinical data strongly suggest that N-acylethanolamines, including the structural analogs of this compound, possess significant anticonvulsant properties with a favorable safety profile. The high protective indices observed for N-(2-hydroxyethyl)palmitamide and N-(2-hydroxyethyl)stearamide in the MES model indicate a wide therapeutic window.

A critical next step for the field is to conduct direct dose-response studies on this compound in various seizure models to determine its ED50 and therapeutic potential accurately. Further research should also focus on elucidating the precise molecular targets and signaling pathways involved in its anticonvulsant effects. Understanding the structure-activity relationship among different NAEs will be instrumental in designing novel and more potent antiepileptic drugs.

References

Unveiling the Neuroprotective Potential of Pentadecanoyl Ethanolamide: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the neuroprotective effects of Pentadecanoyl ethanolamide (PEA) and its close structural analogs, Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA). Due to the limited direct research on this compound, this guide leverages the extensive data on PEA and OEA to establish a predictive performance baseline and highlight key experimental frameworks for future validation.

N-acylethanolamines (NAEs) are a class of endogenous lipid signaling molecules that have garnered significant attention for their therapeutic potential in a range of neurological disorders. Their ability to modulate pathways involved in inflammation, oxidative stress, and neuronal survival makes them promising candidates for neuroprotective drug development. While this compound remains a less-explored member of this family, its structural similarity to well-characterized NAEs like Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA) suggests it may share their neuroprotective properties. This guide summarizes the in vitro evidence for PEA and OEA, offering a comparative framework to anticipate and validate the neuroprotective efficacy of this compound.

Comparative Efficacy of N-Acylethanolamines in Neuroprotection

The following tables summarize quantitative data from in vitro studies on PEA and OEA, showcasing their effectiveness in mitigating neuronal damage in various experimental models.

Table 1: Neuroprotection against Oxidative Stress

CompoundCell LineStressorConcentrationOutcomeEfficacy (EC50)Reference
Palmitoylethanolamide (PEA)HT22t-BHP100 µMIncreased cell viability, reduced G-6-PD releaseNot Reported[1][2]
Oleoylethanolamide (OEA)HUVECH₂O₂Not SpecifiedScavenged ROS, increased antioxidant enzymesNot Reported[3]
Palmitoylethanolamide (PEA)SH-SY5Y6-OHDA3-30 mg/kg (in vivo)Increased SOD inductionNot Reported[4]
Oleoylethanolamide (OEA)SH-SY5Y-APP695Endogenous0.025 - 5 µMIncreased ATP levelsNot Reported[5]

Table 2: Neuroprotection in Oxygen-Glucose Deprivation (OGD) Models

CompoundCell Line/ModelOGD DurationReoxygenationConcentrationOutcomeReference
Palmitoylethanolamide (PEA)Cortical Neurons40 min30 min10 - 40 µMEnhanced cell survival[6]
Oleoylethanolamide (OEA)BV2 and bEnd.3 cellsNot SpecifiedNot SpecifiedNot SpecifiedProtected BBB integrity[7]
Palmitoylethanolamide (PEA)SH-SY5YNot SpecifiedNot Specified1, 3, 10 µMPreserved cell viability[8]
Oleoylethanolamide (OEA)Primary Neurons2 hNot Specified50 µMEnhanced neuronal survival in co-culture[8]

Table 3: Anti-Neuroinflammatory Effects

CompoundCell LineInflammatory StimulusConcentrationOutcomeReference
Palmitoylethanolamide (PEA)N9 MicrogliaLPS100 µMBlunted M1 markers, increased M2 markers
Oleoylethanolamide (OEA)BV2 MicrogliaLPS10, 30, 50 µMShifted microglia from M1 to M2 phenotype[8]
Palmitoylethanolamide (PEA)Primary MicrogliaLPSNot SpecifiedPrevented Ca2+ transients[2]
Oleoylethanolamide (OEA)C6 Glial CellsTGF-β110 - 50 µMInhibited glial activation

Key Signaling Pathways in NAE-Mediated Neuroprotection

The neuroprotective effects of PEA and OEA are largely attributed to their interaction with the Peroxisome Proliferator-Activated Receptor-alpha (PPARα), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation. Activation of PPARα by these NAEs can trigger downstream signaling cascades that promote neuronal survival and reduce inflammation.

NAE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PEA PEA / OEA PPARa PPARα PEA->PPARa Activates Akt Akt PEA->Akt ERK ERK1/2 PEA->ERK NFkB NF-κB PPARa->NFkB Inhibits AntiInflammatory Anti-inflammatory Response PPARa->AntiInflammatory NeuronalSurvival Neuronal Survival & Growth Akt->NeuronalSurvival ERK->NeuronalSurvival ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory Promotes Oxidative_Stress_Workflow start Seed Neuronal Cells (e.g., SH-SY5Y, HT22) treatment Pre-treat with This compound (or PEA/OEA) start->treatment stress Induce Oxidative Stress (e.g., H₂O₂, t-BHP) treatment->stress incubation Incubate for 24-48 hours stress->incubation mtt Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) incubation->mtt formazan Incubate to allow formazan crystal formation mtt->formazan solubilize Add Solubilization Solution (e.g., DMSO) formazan->solubilize read Measure Absorbance (570 nm) solubilize->read OGD_Workflow start Culture Neuronal Cells (e.g., SH-SY5Y) treatment Pre-treat with Test Compound start->treatment ogd Induce OGD: - Glucose-free medium - Hypoxic chamber (e.g., 1% O₂) treatment->ogd reoxygenation Reoxygenation: - Normal glucose medium - Normoxic conditions ogd->reoxygenation assessment Assess Cell Viability/Apoptosis (e.g., MTT, TUNEL staining) reoxygenation->assessment Neuroinflammation_Workflow start Culture Microglial Cells (e.g., BV-2, N9) treatment Pre-treat with Test Compound start->treatment stimulation Stimulate with LPS (Lipopolysaccharide) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation analysis Analyze Inflammatory Markers: - Nitric Oxide (Griess assay) - Cytokines (ELISA) - Gene expression (qPCR) incubation->analysis

References

Pentadecanoyl Ethanolamide vs. Anandamide: A Comparative Analysis of CB1 Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of Pentadecanoyl ethanolamide and the well-characterized endocannabinoid, anandamide, reveals distinct differences in their interaction with the cannabinoid 1 (CB1) receptor. While anandamide is a known agonist of the CB1 receptor, current scientific literature indicates that this compound, a saturated N-acylethanolamine, does not exhibit significant binding to this receptor. This guide provides a detailed comparison of their binding affinities, signaling pathways, and the experimental protocols used to determine these properties.

Executive Summary

Anandamide (AEA), an unsaturated long-chain N-acylethanolamine, is a key endogenous ligand for the CB1 receptor, initiating a cascade of intracellular signaling events upon binding. In contrast, this compound (PEA), a saturated counterpart, is generally considered not to interact with the CB1 receptor. Its biological activities are thought to be mediated through other cellular targets. This fundamental difference in receptor affinity dictates their distinct physiological roles.

Data Presentation: Comparative Binding Affinities

The binding affinity of a ligand for its receptor is a critical measure of their interaction. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

CompoundTarget ReceptorBinding Affinity (Ki)Notes
Anandamide (AEA) Human CB170 - 239.2 nM[1][2]Ki values can vary depending on the experimental conditions and tissue/cell type used.
This compound Human CB1No significant binding reportedSaturated N-acylethanolamines are generally reported to not bind to cannabinoid receptors.[3]

Signaling Pathways

The interaction of a ligand with a receptor triggers specific intracellular signaling pathways. As an agonist, anandamide activates the CB1 receptor, leading to a series of downstream effects. The signaling pathway for this compound, due to its lack of CB1 binding, is distinct and involves other molecular targets.

Anandamide Signaling Pathway upon CB1 Receptor Binding

Anandamide binding to the G-protein coupled CB1 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels.

anandamide_signaling AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 Binds to G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Ca_ion Ca2+ Ca_channel->Ca_ion Influx K_ion K+ K_channel->K_ion Efflux Ca_ion->Cellular_Response K_ion->Cellular_Response

Anandamide signaling cascade via the CB1 receptor.
Putative Signaling Pathway of this compound

Given the lack of interaction with the CB1 receptor, the biological effects of this compound are likely mediated through other pathways, such as activation of peroxisome proliferator-activated receptors (PPARs) or by acting as a substrate for enzymes like fatty acid amide hydrolase (FAAH), which can influence the levels of other endocannabinoids (the "entourage effect").

pea_signaling PEA Pentadecanoyl Ethanolamide PPARa PPARα PEA->PPARa Activates FAAH FAAH PEA->FAAH Substrate for Gene_Expression Gene Expression (e.g., anti-inflammatory) PPARa->Gene_Expression Modulates Anandamide Anandamide FAAH->Anandamide Degrades CB1 CB1 Receptor Anandamide->CB1

Potential non-CB1 receptor mediated signaling of this compound.

Experimental Protocols

The determination of ligand-receptor binding and functional activity relies on specific and sensitive experimental assays. Below are detailed methodologies for two key experiments used in cannabinoid research.

Radioligand Binding Assay for CB1 Receptor

This assay directly measures the binding of a ligand to the CB1 receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Materials:

  • Membrane preparations from cells expressing human CB1 receptors (e.g., HEK293-CB1 or CHO-CB1) or brain tissue homogenates.

  • Radioligand: [³H]CP-55,940 (a potent CB1/CB2 agonist).

  • Test compounds: Anandamide and this compound.

  • Non-specific binding control: A high concentration of a non-labeled potent CB1 ligand (e.g., WIN 55,212-2).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the CB1 receptor-containing membranes, the radioligand ([³H]CP-55,940 at a concentration close to its Kd), and varying concentrations of the test compound (or assay buffer for total binding, and excess non-labeled ligand for non-specific binding).

  • Incubate the mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes CB1 Membranes Incubation Incubation (30°C, 60-90 min) Membranes->Incubation Radioligand [3H]CP-55,940 Radioligand->Incubation Test_Compound Test Compound (Anandamide or PEA) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis

Experimental workflow for the radioligand binding assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding.

Objective: To determine the ability of a test compound to act as an agonist at the CB1 receptor.

Materials:

  • CB1 receptor-containing membranes.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • GDP (Guanosine diphosphate).

  • Test compounds: Anandamide and this compound.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: A high concentration of unlabeled GTPγS.

Procedure:

  • Pre-incubation: Pre-incubate the CB1 membranes with GDP to ensure that the G-proteins are in their inactive, GDP-bound state.

  • Incubation: Add the test compound at various concentrations to the pre-incubated membranes, followed by the addition of [³⁵S]GTPγS.

  • Incubate the mixture at 30°C for 60 minutes. Agonist binding will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Filtration and Washing: Terminate the reaction and separate the bound from unbound [³⁵S]GTPγS by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration to generate a dose-response curve. From this curve, the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) can be determined.

gtpgs_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes_GDP CB1 Membranes + GDP Incubation Incubation (30°C, 60 min) Membranes_GDP->Incubation Test_Compound Test Compound Test_Compound->Incubation GTPgS [35S]GTPγS GTPgS->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (EC50, Emax) Scintillation->Data_Analysis

Experimental workflow for the [³⁵S]GTPγS binding assay.

Conclusion

The comparative analysis of this compound and anandamide highlights a critical structure-activity relationship for CB1 receptor binding. The presence of unsaturation in the acyl chain of anandamide is crucial for its ability to bind to and activate the CB1 receptor. In contrast, the fully saturated acyl chain of this compound appears to preclude a direct interaction with this receptor. This distinction underscores the specificity of the endocannabinoid system and directs future research on saturated N-acylethanolamines towards non-CB1 receptor-mediated pathways for their observed biological effects. Researchers and drug development professionals should consider these fundamental differences when investigating the therapeutic potential of these and related lipid signaling molecules.

References

A Comparative Guide to the Quantification of Pentadecanoyl Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Pentadecanoyl ethanolamide (PEA), a bioactive N-acylethanolamine, is crucial for understanding its physiological roles and therapeutic potential. This guide provides a comprehensive cross-validation of the primary analytical methods used for PEA quantification, offering detailed experimental protocols, performance data, and visual workflows to aid in method selection and implementation.

Comparative Analysis of Quantification Methods

The choice of analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. LC-MS/MS is generally favored for its high sensitivity, specificity, and suitability for complex biological matrices. GC-MS, while also a powerful technique, often requires derivatization of the analyte to improve its volatility and thermal stability.

The following table summarizes the key quantitative performance parameters for LC-MS/MS and GC-MS based on published data for N-acylethanolamines, including Palmitoylethanolamide as a close structural analog to this compound. It is important to note that specific performance characteristics can vary depending on the exact instrumentation, sample matrix, and experimental conditions.

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.012 - 0.059 pmol/mL[1]~11 ng/mL[2]
Limit of Quantification (LOQ) 0.049 - 1.0 ng/mL[1][3]Typically in the low ng/mL range
**Linearity (R²) **>0.99[1]>0.99
Accuracy (% Recovery) 85-115%90-110%
Precision (%RSD) <15%<15%
Sample Throughput HighModerate
Derivatization Required NoYes (typically silylation)

Signaling Pathway of N-Acylethanolamines

This compound, like other NAEs, is believed to exert its biological effects through various cellular targets. One of the well-characterized signaling pathways for the closely related Palmitoylethanolamide involves the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.

PEA_Signaling_Pathway PEA Signaling Pathway cluster_nucleus Nucleus PEA Pentadecanoyl ethanolamide (PEA) PPARa PPAR-α PEA->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to GeneExpression Target Gene Expression PPRE->GeneExpression regulates BiologicalEffects Anti-inflammatory Effects GeneExpression->BiologicalEffects

Caption: this compound (PEA) signaling through PPAR-α.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using LC-MS/MS and GC-MS.

LC-MS/MS Workflow

LCMS_Workflow LC-MS/MS Experimental Workflow for PEA Quantification SampleCollection 1. Sample Collection (e.g., Plasma, Tissue) Homogenization 2. Homogenization & Internal Standard Spiking SampleCollection->Homogenization LLE 3. Liquid-Liquid Extraction (e.g., with Chloroform/Methanol) Homogenization->LLE Evaporation 4. Evaporation of Organic Solvent LLE->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS 6. LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis 7. Data Analysis & Quantification LCMS->DataAnalysis

Caption: A typical experimental workflow for PEA quantification by LC-MS/MS.

GC-MS Workflow

GCMS_Workflow GC-MS Experimental Workflow for PEA Quantification SampleCollection 1. Sample Collection (e.g., Plasma, Tissue) Homogenization 2. Homogenization & Internal Standard Spiking SampleCollection->Homogenization LLE 3. Liquid-Liquid Extraction (e.g., with Chloroform/Methanol) Homogenization->LLE Derivatization 4. Derivatization (e.g., Silylation) LLE->Derivatization GCMS 5. GC-MS Analysis Derivatization->GCMS DataAnalysis 6. Data Analysis & Quantification GCMS->DataAnalysis

Caption: A typical experimental workflow for PEA quantification by GC-MS.

Detailed Experimental Protocols

LC-MS/MS Protocol

This protocol is a generalized procedure for the quantification of this compound in biological matrices. Optimization may be required for specific sample types and instrumentation.

1. Sample Preparation and Extraction:

  • To 100 µL of biological sample (e.g., plasma), add an internal standard (e.g., PEA-d4).

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would start at 50% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.

3. Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition for PEA: The precursor ion for this compound ([M+H]⁺) is m/z 286.3. A common product ion is m/z 62.1, corresponding to the ethanolamine fragment.

  • MRM Transition for Internal Standard (PEA-d4): The precursor ion is m/z 290.3, with a product ion of m/z 62.1.

GC-MS Protocol

This protocol outlines a general procedure for GC-MS analysis of this compound, which necessitates a derivatization step.

1. Sample Preparation and Extraction:

  • Follow the same liquid-liquid extraction procedure as described for the LC-MS/MS method.

2. Derivatization:

  • After evaporating the organic solvent, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for injection.

3. Gas Chromatography:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

4. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Ions to Monitor for Derivatized PEA: The specific ions will depend on the fragmentation pattern of the silylated derivative. Typically, the molecular ion and characteristic fragment ions are monitored.

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable methods for the quantification of this compound. LC-MS/MS offers the advantage of higher sensitivity and does not require a derivatization step, making it more suitable for high-throughput analysis. GC-MS, on the other hand, is a robust and widely available technique, but the additional derivatization step can add complexity and time to the workflow. The choice between these methods will ultimately be guided by the specific research question, the nature of the samples, and the available resources. This guide provides the necessary information for researchers to make an informed decision and to establish a robust and reliable method for the quantification of this compound in their own laboratories.

References

Unveiling the Bioactivity of Pentadecanoyl Ethanolamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the bioactivity of Pentadecanoyl ethanolamide, benchmarked against the well-studied analogue, Palmitoylethanolamide. This report synthesizes available data on their anti-inflammatory and analgesic properties, delves into their mechanisms of action, and provides detailed experimental protocols to facilitate the replication of published findings.

This compound is a member of the N-acylethanolamine (NAE) family of endogenous lipid mediators.[1] While research on this specific molecule is emerging, its close structural analogue, Palmitoylethanolamide (PEA), has been extensively studied for its therapeutic potential. This guide aims to provide a comparative overview of the bioactivity of this compound, drawing on published data and leveraging the wealth of information available for PEA to offer a predictive and comparative framework for researchers.

Comparative Bioactivity: Anti-inflammatory and Analgesic Effects

While direct comparative studies on the anti-inflammatory and analgesic effects of this compound versus Palmitoylethanolamide are limited, preliminary research on the parent fatty acid of this compound, pentadecanoic acid (C15:0), suggests potential bioactivity. Studies have shown that C15:0 exhibits anti-inflammatory properties and can mimic the activity of cannabinoid receptor agonists at low concentrations. However, it is crucial to note that these findings on the parent fatty acid do not directly translate to the bioactivity of its ethanolamide derivative.

In contrast, Palmitoylethanolamide (PEA) has demonstrated significant anti-inflammatory and analgesic effects in numerous preclinical and clinical studies.[2][3][4] It has been shown to be effective in various models of inflammatory and neuropathic pain.[3]

Table 1: Comparison of Anti-Inflammatory and Analgesic Bioactivities

Bioactive LipidBioactivityKey FindingsCitations
This compound Anti-inflammatoryData on the direct anti-inflammatory effects of this compound is currently limited. Studies on its parent fatty acid (C15:0) suggest potential anti-inflammatory activity.
AnalgesicThe primary reported bioactivity is anticonvulsant efficacy in mice. Direct analgesic data is not readily available.
Palmitoylethanolamide (PEA) Anti-inflammatoryReduces the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[5] Attenuates inflammation in various animal models, including carrageenan-induced paw edema.[6][5][6]
AnalgesicEffective in reducing both inflammatory and neuropathic pain in animal models.[3] Meta-analyses of clinical trials suggest efficacy in treating chronic pain in humans.[2][4][2][3][4]

Mechanism of Action and Receptor Interactions

The mechanism of action for this compound is not well-defined in the current literature. However, as an N-acylethanolamine, it is hypothesized to interact with components of the endocannabinoid system and other related signaling pathways.

Palmitoylethanolamide primarily exerts its effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[7] This nuclear receptor plays a crucial role in regulating inflammation and lipid metabolism. PEA is considered to have a low affinity for the classical cannabinoid receptors CB1 and CB2 but may indirectly modulate endocannabinoid signaling through an "entourage effect."[8]

Table 2: Receptor Binding and Activation Profile

Bioactive LipidPrimary TargetOther Potential TargetsKey FindingsCitations
This compound Not definitively identifiedHypothesized to interact with the endocannabinoid system.Further research is needed to determine its specific molecular targets.
Palmitoylethanolamide (PEA) PPAR-αTRPV1, GPR55Activates PPAR-α with an EC50 of 3.1 ± 0.4 μM. Indirectly influences cannabinoid receptors.[7][8]

Signaling Pathways

The signaling pathways for N-acylethanolamines like this compound and Palmitoylethanolamide are centered around their biosynthesis, degradation, and interaction with downstream targets.

NAE_Metabolism NAPE N-Acylphosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-Acylethanolamine (e.g., this compound) FAAH FAAH NAE->FAAH FA Fatty Acid Ethanolamine Ethanolamine NAPE_PLD->NAE FAAH->FA FAAH->Ethanolamine

Biosynthesis and degradation pathway of N-acylethanolamines.

Upon activation of its primary target, PPAR-α, Palmitoylethanolamide initiates a signaling cascade that leads to the downregulation of pro-inflammatory gene expression.

PEA_Signaling cluster_0 Cytoplasm cluster_1 Nucleus PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Inflammatory_Genes Pro-inflammatory Gene Transcription PPRE->Inflammatory_Genes inhibits Nucleus Nucleus

Simplified signaling pathway of Palmitoylethanolamide via PPAR-α.

Experimental Protocols

To facilitate the replication of findings on the bioactivity of N-acylethanolamines, detailed protocols for key in vivo and in vitro assays are provided below.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of compounds.

Carrageenan_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Baseline Measure Baseline Paw Volume Acclimatize->Baseline Administer Administer Test Compound (e.g., this compound) Baseline->Administer Carrageenan Inject Carrageenan into Paw Administer->Carrageenan Measure_Edema Measure Paw Volume at Timed Intervals Carrageenan->Measure_Edema Calculate Calculate % Inhibition of Edema Measure_Edema->Calculate End End Calculate->End

Experimental workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions.

  • Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.

  • Compound Administration: Administer the test compound (e.g., this compound or PEA) or vehicle control intraperitoneally or orally.

  • Induction of Inflammation: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

In Vivo Analgesic Activity: Formalin Test in Mice

The formalin test is a model of tonic pain that has two distinct phases, allowing for the assessment of both neurogenic and inflammatory pain.

Protocol:

  • Animal Model: Male Swiss Webster mice (20-25g).

  • Acclimatization: Allow mice to acclimate to the testing environment in individual observation chambers.

  • Compound Administration: Administer the test compound or vehicle control.

  • Induction of Nociception: Inject 20 µL of 5% formalin solution into the dorsal surface of the right hind paw.

  • Observation: Immediately after injection, record the cumulative time the animal spends licking the injected paw during two distinct phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).

  • Data Analysis: Compare the licking time of the treated groups with the control group for both phases.

In Vitro PPAR-α Activation Assay

This assay determines the ability of a compound to activate the PPAR-α receptor.

PPARa_Assay_Workflow Start Start Transfect Transfect Cells with PPAR-α Reporter Construct Start->Transfect Treat Treat Cells with Test Compound Transfect->Treat Incubate Incubate Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Reporter Gene Activity (e.g., Luciferase) Lyse->Measure Analyze Analyze Data and Determine EC50 Measure->Analyze End End Analyze->End

References

A Head-to-Head Comparison of Pentadecanoyl Ethanolamide and its Saturated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylethanolamines (NAEs) are a class of endogenous lipid mediators involved in a diverse range of physiological processes, including inflammation, pain, and metabolism. While the unsaturated NAE anandamide is a well-known endocannabinoid, the saturated NAEs are gaining increasing attention for their distinct pharmacological profiles. This guide provides a head-to-head comparison of Pentadecanoyl ethanolamide (C15:0-EA) and its saturated analogues, with a focus on their biochemical properties, mechanisms of action, and effects on key biological targets. Due to the limited research on this compound, this comparison draws upon data from its more extensively studied homologues, particularly Palmitoylethanolamide (PEA, C16:0-EA) and Stearoylethanolamide (SEA, C18:0-EA), to infer its potential activities.

Data Presentation: Comparative Biochemical and Physiological Effects

The following tables summarize the available quantitative and qualitative data for this compound and its saturated analogues.

Compound (Acyl Chain)Common AbbreviationMolecular Weight ( g/mol )Known Biological ActivitiesPrimary Mechanism of Action
Lauroyl ethanolamide (C12:0)LEA243.42Inhibition of anandamide metabolism[1]FAAH Inhibition[1]
Myristoyl ethanolamide (C14:0)MEA271.47Inhibition of anandamide metabolism[1]FAAH Inhibition[1]
This compound (C15:0) - 285.50 Anticonvulsant activity in mice[2] Largely Undetermined
Palmitoyl ethanolamide (C16:0)PEA299.53Anti-inflammatory, analgesic, neuroprotective[3][4]PPAR-α Agonist[3][4]
Stearoyl ethanolamide (C18:0)SEA327.58Anorexic, anti-inflammatory, neuroprotective[4][5]Downregulation of SCD-1, TRPV1 modulation[4][5]

Table 1: Overview of Saturated N-Acylethanolamines

Compound (Acyl Chain)FAAH Inhibition (pI50)[1]
Lauroyl ethanolamide (C12:0)~5
Myristoyl ethanolamide (C14:0)~5
This compound (C15:0) ~5 (inferred)
Palmitoyl ethanolamide (C16:0)~5
Stearoyl ethanolamide (C18:0)~5

Table 2: Comparative Inhibition of Anandamide Metabolism *pI50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency. Data for C12:0, C14:0, C16:0, and C18:0 ethanolamides are from the same study, allowing for direct comparison.[1] The value for this compound is inferred to be in a similar range based on the trend observed in its homologues.

Signaling Pathways and Mechanisms of Action

The saturated NAEs exert their biological effects through various signaling pathways, with the mechanism of action often dependent on the length of the acyl chain.

N-Acylethanolamine Metabolism

The biosynthesis and degradation of NAEs are tightly regulated processes. The general pathway involves the formation of N-acyl-phosphatidylethanolamine (NAPE) from phosphatidylethanolamine (PE), followed by the release of the NAE by NAPE-specific phospholipase D (NAPE-PLD). Degradation is primarily mediated by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[3][4]

NAE_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation PC Phosphatidylcholine NAPE N-Acyl-Phosphatidylethanolamine PC->NAPE N-Acyltransferase PE Phosphatidylethanolamine PE->NAPE NAE N-Acylethanolamide NAPE->NAE NAPE-PLD FFA Fatty Acid NAE->FFA FAAH / NAAA Ethanolamine Ethanolamine NAE->Ethanolamine FAAH / NAAA

NAE Biosynthesis and Degradation Pathway.

PPAR-α Activation by Palmitoylethanolamide (PEA)

The anti-inflammatory and analgesic effects of PEA are primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor.[3][4] Upon binding to PEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus, where it binds to peroxisome proliferator response elements (PPREs) on target genes, leading to the downregulation of pro-inflammatory gene expression.

PPARa_Signaling PEA PEA PPARa PPAR-α PEA->PPARa binds PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE binds Gene_Expression ↓ Pro-inflammatory Gene Expression PPRE->Gene_Expression regulates Nucleus Nucleus

PPAR-α Signaling Pathway Activated by PEA.

Experimental Protocols

In Vitro FAAH Inhibition Assay

This protocol describes a method to determine the inhibitory potential of NAEs on FAAH activity.

Objective: To measure the IC50 values of this compound and its saturated analogues for the inhibition of FAAH.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH substrate (e.g., anandamide-[ethanolamine-1,2-¹⁴C])

  • Test compounds (this compound and its analogues) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, add the FAAH enzyme to each well.

  • Add the test compounds at various concentrations to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubate the enzyme and test compounds for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the radiolabeled FAAH substrate to each well.

  • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Extract the aqueous phase containing the radiolabeled ethanolamine product.

  • Add the aqueous extract to a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)

This protocol outlines a method to assess the anti-inflammatory effects of NAEs in a cell-based model.

Objective: To evaluate the ability of this compound and its saturated analogues to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • LPS from E. coli

  • Test compounds (this compound and its analogues) dissolved in DMSO

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

Procedure:

  • Seed the macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours). Include an unstimulated control group.

  • Collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Determine the dose-dependent effect of the test compounds on cytokine production and calculate the EC50 values if applicable.

Anti_Inflammatory_Assay cluster_workflow Experimental Workflow A Seed Macrophages B Pre-treat with NAEs A->B C Stimulate with LPS B->C D Incubate C->D E Collect Supernatant D->E F Measure Cytokines (ELISA) E->F

Workflow for In Vitro Anti-inflammatory Assay.

Conclusion

The available evidence suggests that saturated N-acylethanolamines are a promising class of bioactive lipids with therapeutic potential, particularly in the areas of inflammation and pain. While Palmitoylethanolamide (PEA) is the most characterized member of this family, acting primarily through PPAR-α, other analogues like Stearoylethanolamide (SEA) exhibit distinct mechanisms of action.

Direct experimental data on this compound is currently lacking. However, based on the structure-activity relationships observed in its homologues, it is plausible that this compound shares some of the biological properties of PEA and SEA, including the potential to inhibit FAAH and exert anti-inflammatory effects. Further research is warranted to fully elucidate the pharmacological profile of this compound and to directly compare its efficacy and mechanisms of action with its saturated analogues. Such studies will be crucial for the development of novel therapeutics targeting the N-acylethanolamine signaling system.

References

A Comparative Analysis of Pentadecanoyl Ethanolamide and its Analogue Palmitoylethanolamide in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the preclinical efficacy and mechanisms of N-acylethanolamines, with a primary focus on the extensively studied Palmitoylethanolamide as a benchmark for comparison.

This guide provides a comprehensive overview of the preclinical data on Pentadecanoyl ethanolamide and the closely related, well-researched compound, Palmitoylethanolamide (PEA). Due to the limited availability of specific preclinical studies on this compound, this document leverages the extensive body of research on PEA to establish a framework for understanding the potential therapeutic effects and mechanisms of this class of lipid signaling molecules. The guide will delve into the statistical validation of their effects, compare their performance with other alternatives, and provide detailed experimental methodologies.

Comparative Efficacy in Preclinical Models

N-acylethanolamines (NAEs) are a class of endogenous fatty acid amides that have garnered significant interest for their therapeutic potential, particularly in the realms of inflammation, pain, and neuroprotection. While research on this compound is emerging, its analogue, Palmitoylethanolamide (PEA), has been the subject of numerous preclinical studies, providing a wealth of data for comparison.

One of the few preclinical studies specifically investigating this compound highlighted its anticonvulsant efficacy in mice subjected to electroshock, where it demonstrated significant protective effects without notable toxicity.[1] In contrast, the therapeutic effects of PEA are much more broadly documented across various animal models.

PEA has shown consistent efficacy in models of:

  • Inflammatory Pain: In carrageenan-induced paw edema, a common model for acute inflammation, orally administered PEA has been shown to significantly reduce swelling and hyperalgesia.[2]

  • Neuropathic Pain: In models of chronic constriction injury (CCI) of the sciatic nerve, PEA has demonstrated the ability to alleviate pain-related behaviors.

  • Neuroinflammation and Neurodegeneration: In animal models of Alzheimer's disease, Parkinson's disease, and vascular dementia, PEA has been found to improve cognitive function, protect neurons, and reduce the activation of inflammatory cells like microglia and astrocytes.[3][4][5]

  • Intestinal Inflammation: In murine models of colitis, PEA has been shown to reduce intestinal damage, decrease inflammatory markers, and promote epithelial regeneration.[6][7]

The following table summarizes key findings from preclinical studies on PEA, offering a baseline for evaluating the potential of other NAEs like this compound.

Preclinical Model Compound Dosage Key Findings Statistical Significance (p-value) Reference
Carrageenan-induced Paw Edema (Rat)Micronized PEA10 mg/kg (oral)Significant reduction in paw edema volume compared to vehicle.p < 0.05[8]
Chronic Constriction Injury (Mouse)PEA30 mg/kg (oral)Substantial alleviation of pain-related behaviors when combined with sub-effective doses of hemp oil extract.Not specified[9]
MPTP-induced Parkinson's Disease (Mouse)PEA10 mg/kg (i.p.)Protected against the loss of tyrosine hydroxylase positive neurons and reversed motor deficits.Not specified[5]
DNBS-induced Colitis (Mouse)PEA1 mg/kg (i.p. or oral)Attenuated inflammation, reduced intestinal permeability, and stimulated colonic cell proliferation.Not specified[6][7]
Aβ-induced Neurotoxicity (Rat organotypic hippocampal slices)PEA10 µMBlunted astrocyte activation and improved neuronal survival.Not specified[10]

Mechanistic Insights: Signaling Pathways of N-Acylethanolamines

The therapeutic effects of PEA are attributed to its interaction with multiple molecular targets. While it does not bind to the classical cannabinoid receptors CB1 and CB2 with high affinity, it modulates the endocannabinoid system and other signaling pathways through a mechanism often referred to as the "entourage effect."[11] The primary mechanisms of action for PEA include:

  • Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Activation: A significant portion of PEA's anti-inflammatory and neuroprotective effects are mediated through the activation of this nuclear receptor.[2][10][12] Activation of PPAR-α leads to the downregulation of pro-inflammatory gene expression.

  • Modulation of Mast Cells and Glial Cells: PEA can down-regulate the activation and degranulation of mast cells, which are key players in inflammatory and allergic responses.[2][11] It also modulates the activity of microglia and astrocytes in the central nervous system, reducing neuroinflammation.[3][4]

  • Interaction with G-protein Coupled Receptors: PEA has been shown to interact with orphan G-protein coupled receptors like GPR55 and GPR119.[6][11]

  • Modulation of Ion Channels: PEA can modulate the activity of transient receptor potential vanilloid type-1 (TRPV1) channels, which are involved in pain sensation.[11]

The following diagram illustrates the proposed signaling pathways for Palmitoylethanolamide.

PEA_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PEA Palmitoylethanolamide (PEA) GPR55 GPR55 PEA->GPR55 Activates TRPV1 TRPV1 PEA->TRPV1 Modulates CB2_like CB2-like Receptors PEA->CB2_like Activates PPARa PPAR-α PEA->PPARa Activates (intracellularly) Analgesia ↑ Analgesia TRPV1->Analgesia Contributes to MastCell Mast Cell Degranulation CB2_like->MastCell Inhibits NFkB NF-κB PPARa->NFkB Inhibits Inflammation ↓ Pro-inflammatory Cytokines PPARa->Inflammation Inhibits Neuroprotection ↑ Neuroprotection PPARa->Neuroprotection NFkB->Inflammation Promotes MastCell->Inflammation Promotes

Caption: Proposed signaling pathways of Palmitoylethanolamide (PEA).

Experimental Protocols in Preclinical Assessment

To ensure the reproducibility and validity of preclinical findings, it is crucial to adhere to detailed and standardized experimental protocols. Below is a representative workflow for evaluating the anti-inflammatory effects of a test compound like this compound or PEA in a rodent model of inflammation.

Experimental Workflow: Carrageenan-Induced Paw Edema Model

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_induction Induction of Inflammation cluster_measurement Data Collection cluster_analysis Statistical Analysis Animals Male Wistar Rats (180-200g) Acclimatization Acclimatization (1 week) Animals->Acclimatization Grouping Randomized into Groups (n=6-8) Acclimatization->Grouping Vehicle Vehicle Control (e.g., 0.5% CMC) Grouping->Vehicle Test_Compound Test Compound (e.g., PEA 10 mg/kg, p.o.) Grouping->Test_Compound Positive_Control Positive Control (e.g., Indomethacin 10 mg/kg, p.o.) Grouping->Positive_Control Carrageenan Inject 0.1 ml of 1% Carrageenan into sub-plantar region of right hind paw Vehicle->Carrageenan Test_Compound->Carrageenan Positive_Control->Carrageenan Paw_Volume Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5, 6 hours post-carrageenan Carrageenan->Paw_Volume Tissue_Analysis Euthanize and Collect Paw Tissue for Histology and Biomarker Analysis (e.g., MPO, Cytokines) Paw_Volume->Tissue_Analysis ANOVA Two-way ANOVA followed by Bonferroni's post-hoc test Tissue_Analysis->ANOVA P_value p < 0.05 considered significant ANOVA->P_value

Caption: Workflow for assessing anti-inflammatory effects in vivo.

Detailed Methodology:

  • Animals: Adult male Wistar rats weighing 180-200g are used. They are housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before the experiment.

  • Grouping and Administration: Animals are randomly assigned to different treatment groups: Vehicle control, Test Compound (e.g., this compound or PEA at various doses), and a Positive Control (e.g., a standard non-steroidal anti-inflammatory drug like Indomethacin). The treatments are typically administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.

  • Induction of Inflammation: Acute inflammation is induced by a sub-plantar injection of 0.1 ml of a 1% (w/v) solution of lambda-carrageenan in saline into the right hind paw.

  • Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the injection. The degree of swelling is calculated as the increase in paw volume relative to the baseline.

  • Biochemical and Histological Analysis: At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected. The tissue can be used for histological examination to assess inflammatory cell infiltration and for biochemical assays to measure the levels of inflammatory mediators such as myeloperoxidase (MPO), cytokines (e.g., TNF-α, IL-1β), and prostaglandins.

  • Statistical Analysis: The data are typically analyzed using a two-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Bonferroni's or Tukey's test) to compare the different treatment groups. A p-value of less than 0.05 is generally considered statistically significant.

Conclusion and Future Directions

The preclinical evidence for Palmitoylethanolamide strongly supports its potential as a therapeutic agent for a range of conditions involving inflammation, pain, and neurodegeneration. While direct evidence for this compound is currently limited, its structural similarity to PEA suggests it may possess similar biological activities. The single study highlighting its anticonvulsant effects is promising and warrants further investigation.[1]

Future preclinical studies on this compound should aim to:

  • Evaluate its efficacy in established models of inflammatory pain, neuropathic pain, and neuroinflammation, directly comparing its potency and efficacy with PEA.

  • Elucidate its mechanism of action, investigating its interaction with PPAR-α, GPR55, TRPV1, and other relevant molecular targets.

  • Conduct pharmacokinetic and toxicological studies to establish its safety profile and bioavailability.

By following rigorous and standardized experimental protocols, researchers can generate the robust and statistically validated data necessary to advance our understanding of this compound and its potential as a novel therapeutic agent.

References

Independent Verification of the Anti-inflammatory Properties of Pentadecanoyl Ethanolamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an objective comparison of the anti-inflammatory properties of Pentadecanoyl ethanolamide (PDEA) and its closely related analogs, Palmitoylethanolamide (PEA) and Pentadecanoic acid (C15:0). Due to the limited direct experimental data on PDEA, this document leverages the extensive research on PEA and C15:0 to infer its potential efficacy and mechanisms of action. Detailed experimental protocols for key in vitro assays are provided to facilitate independent verification and comparative studies. The guide also visualizes critical signaling pathways and experimental workflows to aid in experimental design and data interpretation.

Introduction

N-acylethanolamines (NAEs) are a class of endogenous lipid mediators with diverse physiological functions, including the modulation of inflammation.[1][2] this compound (PDEA) is the amide of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, and ethanolamine. While research on PDEA is nascent, its structural similarity to the well-studied N-palmitoylethanolamide (PEA) suggests it may possess significant anti-inflammatory properties.[3][4] This guide synthesizes the available data on related compounds to provide a framework for the independent verification of PDEA's anti-inflammatory potential.

Comparative Analysis of Anti-inflammatory Activity

Table 1: Comparative in vitro Anti-inflammatory Activity of PEA and C15:0

CompoundAssayCell LineInflammatory StimulusKey TargetIC50 / Effective ConcentrationReference
Palmitoylethanolamide (PEA) Nitric Oxide (NO) ProductionJ774A.1 MacrophagesLipopolysaccharide (LPS)iNOSSignificant inhibition at µM concentrations[4]
COX-2 ExpressionJ774A.1 MacrophagesLipopolysaccharide (LPS)COX-2Significant inhibition at µM concentrations[4]
TNF-α SecretionHuman AdipocytesLipopolysaccharide (LPS)TNF-αComplete inhibition at high doses[5]
NF-κB ActivationDorsal Root GangliaCarrageenanNF-κBPrevention of IκB-α degradation
Pentadecanoic Acid (C15:0) PPARα ActivationCell-based reporter assay-PPARαDose-dependent activation[3]
PPARγ ActivationCell-based reporter assay-PPARγDose-dependent activation[3]
Pro-inflammatory Cytokine Release (IL-6, TNF-α)Primary human cell systems-MultipleDose-dependent reduction[6]

Note: IC50 values represent the concentration of a compound that inhibits a specific biological or biochemical function by 50%. The data for PEA and C15:0 are presented as a proxy for the potential activity of this compound.

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of NAEs are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response. Understanding these pathways is crucial for designing and interpreting experiments.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes.[8]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degraded by Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Activates PEA This compound (Hypothesized) PEA->IKK Inhibits

Canonical NF-κB signaling pathway and hypothesized inhibition by PDEA.
COX-2 and Prostaglandin Synthesis Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9] Inhibition of COX-2 activity or expression is a major target for anti-inflammatory drugs.

COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Converted to Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediate PEA This compound (Hypothesized) PEA->COX2 Inhibits (Expression/Activity)

COX-2 pathway for prostaglandin synthesis and potential inhibition.

Experimental Protocols for In Vitro Verification

The following protocols describe standard in vitro assays to assess the anti-inflammatory properties of a test compound like this compound.

General Experimental Workflow

A typical workflow for in vitro anti-inflammatory screening involves cell culture, treatment with the test compound and an inflammatory stimulus, followed by measurement of inflammatory markers.

Experimental_Workflow cluster_assays Assays CellCulture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Treatment 2. Treatment - Test Compound (PDEA) - Inflammatory Stimulus (LPS) CellCulture->Treatment Incubation 3. Incubation (Time-dependent) Treatment->Incubation DataCollection 4. Data Collection Incubation->DataCollection NO_Assay Nitric Oxide (Griess Assay) DataCollection->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) DataCollection->Cytokine_Assay Gene_Expression Gene Expression (qPCR) DataCollection->Gene_Expression Protein_Expression Protein Expression (Western Blot) DataCollection->Protein_Expression DataAnalysis 5. Data Analysis (IC50 Calculation, Statistical Analysis) NO_Assay->DataAnalysis Cytokine_Assay->DataAnalysis Gene_Expression->DataAnalysis Protein_Expression->DataAnalysis

A generalized workflow for in vitro anti-inflammatory screening.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This is a widely used model to screen for anti-inflammatory compounds.

  • Cell Line: RAW 264.7 (murine macrophages) or human THP-1 derived macrophages.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (or control compounds) for 1-2 hours.

    • Induce inflammation by adding LPS to a final concentration of 100 ng/mL to 1 µg/mL.[10]

    • Incubate for 18-24 hours.

    • Collect the cell culture supernatant for analysis of inflammatory mediators.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Protocol:

    • Take 50 µL of the collected cell culture supernatant.

    • Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Use commercially available ELISA kits for the specific cytokine of interest.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding substrate, and stopping the reaction.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration from the standard curve.

NF-κB Activation Assay (Reporter Gene Assay)
  • Principle: Utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Inhibition of NF-κB activation results in a decrease in reporter gene expression.

  • Protocol:

    • Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well plate.

    • Pre-treat with the test compound.

    • Stimulate with an NF-κB activator (e.g., TNF-α or LPS).

    • After incubation (typically 6-8 hours), lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a luminometer.

COX-2 Activity Assay (Fluorometric or Colorimetric)
  • Principle: Measures the peroxidase activity of COX-2 by monitoring the conversion of a substrate to a fluorescent or colored product.

  • Protocol:

    • Use a commercially available COX-2 inhibitor screening kit.

    • Prepare the reaction mixture containing human recombinant COX-2 enzyme, heme, and a fluorometric or colorimetric probe.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence or absorbance kinetically over a period of 5-10 minutes.

    • Calculate the percentage of inhibition relative to a vehicle control.

Conclusion

While direct evidence for the anti-inflammatory properties of this compound is currently limited, the substantial body of research on its close analog, Palmitoylethanolamide, and its precursor, Pentadecanoic acid, strongly suggests its potential as an anti-inflammatory agent. The experimental protocols detailed in this guide provide a robust framework for the independent verification of these properties and for conducting comparative studies with other anti-inflammatory compounds. Further research focusing on the direct in vitro and in vivo effects of this compound is warranted to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Pentadecanoyl Ethanolamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Pentadecanoyl ethanolamide is a long-chain N-acylethanolamine, a class of bioactive lipid molecules. While specific, comprehensive toxicity data for this compound is limited, prudent laboratory practice dictates treating it as a potentially hazardous substance for disposal purposes. One study in mice noted anticonvulsant effects "without significant toxicity," yet other research indicates that fatty acid amides can be more toxic than their corresponding fatty acids.[1][2] Therefore, a cautious approach is essential to ensure personnel safety and environmental protection.

This guide provides a step-by-step operational plan for the proper disposal of this compound waste generated in a laboratory setting. The core principle is to manage this waste through a designated hazardous chemical waste stream, avoiding sewer and general trash disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Protective Clothing Standard laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Not generally required for small quantities of solid. Use in a well-ventilated area.Minimizes inhalation risk.

Step-by-Step Disposal Procedures

The proper disposal of this compound waste requires its classification and collection as chemical hazardous waste. Under no circumstances should this material be disposed of down the drain or in the regular trash.

Phase 1: Waste Collection and Segregation
  • Waste Identification : All waste streams containing this compound must be considered chemical waste. This includes pure, unused solid; contaminated consumables (e.g., weigh boats, pipette tips); and solutions in organic solvents.

  • Container Selection :

    • Solid Waste : Collect solid this compound and contaminated lab supplies (e.g., gloves, wipes, weigh paper) in a designated, leak-proof container with a secure lid. A polyethylene container or a properly lined cardboard box designed for solid chemical waste is appropriate.

    • Liquid Waste : If this compound is dissolved in a solvent (e.g., ethanol, DMSO), collect it in a separate, compatible liquid hazardous waste container. The container must be made of a material that will not react with the solvent (e.g., glass or polyethylene for most organic solvents).

  • Segregation : Do not mix this compound waste with other incompatible waste streams. For instance, keep solvent waste separate from aqueous waste and segregate based on halogenated vs. non-halogenated solvents to facilitate proper disposal by your institution's waste management provider.

Phase 2: Labeling and Storage
  • Labeling : As soon as waste is added, label the container clearly. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • For solutions, list all constituents and their approximate percentages (e.g., "this compound (~1%), Ethanol (99%)").

    • The date accumulation started.

    • The associated hazards (e.g., "Caution: Handle as Hazardous Chemical").

    • The Principal Investigator's name and lab location.

  • Storage :

    • Store the sealed waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area has secondary containment (such as a tray or tub) to contain any potential leaks or spills.

Phase 3: Final Disposal
  • Arrange for Pickup : Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your facility's licensed hazardous waste disposal service.

  • Documentation : Complete any necessary waste pickup forms or manifests as required by your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol: Decontamination of Glassware

Glassware that has come into contact with this compound must be decontaminated before being returned to general use.

Table 2: Glassware Decontamination Protocol

StepProcedureWaste Stream
1Initial Rinse : Rinse the glassware with a small amount of a suitable organic solvent in which this compound is soluble (e.g., ethanol).Collect this first rinse as hazardous liquid chemical waste in your designated solvent waste container.
2Second Rinse : Perform a second rinse with the same solvent.This rinse can also be collected in the hazardous liquid waste container.
3Washing : After the solvent rinses, the glassware can be washed with standard laboratory detergent and water.The soapy water from this step can typically be disposed of down the drain, as the hazardous material has been removed by the solvent rinses.
4Final Rinse & Drying : Rinse thoroughly with deionized water and allow to dry completely.-

Disposal Workflow and Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.

G start Waste Generated (Contains this compound) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste a liquid/solution? start->is_liquid solid_container Collect in a labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Collect in a labeled Liquid Hazardous Waste Container (Segregate by solvent type) is_liquid->liquid_container Yes store_saa Store sealed container in a Satellite Accumulation Area (SAA) with secondary containment solid_container->store_saa liquid_container->store_saa request_pickup Request pickup by EHS/Hazardous Waste Contractor store_saa->request_pickup end Disposal Complete request_pickup->end

Caption: Waste Segregation and Collection Workflow.

G cluster_waste_handling Waste Handling Protocol cluster_disposal Final Disposal ppe1 Safety Glasses step1 Identify Waste Stream ppe2 Nitrile Gloves ppe3 Lab Coat step2 Select Compatible Container step1->step2 step3 Label Container Correctly step2->step3 step4 Store in SAA step3->step4 disposal1 Schedule EHS Pickup step4->disposal1 disposal2 Complete Paperwork disposal1->disposal2

Caption: Key Stages of the Disposal Process.

References

Essential Safety and Logistics for Handling Pentadecanoyl Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance on the safe handling and disposal of Pentadecanoyl ethanolamide, a member of the N-acylethanolamines family. While some safety data sheets (SDS) may not classify this substance as hazardous under the Globally Harmonized System (GHS), it is prudent to treat it as potentially hazardous until more comprehensive toxicological data is available.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended:

PPE CategorySpecification
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile, neoprene) should be worn.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield may be necessary when splashes are possible.[3]
Skin and Body Protection A lab coat or a protective suit should be worn to prevent skin contact.[4]
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

It is essential to wash hands thoroughly after handling the compound, even after wearing gloves.[2]

Operational Plan for Safe Handling

A systematic workflow is critical to ensure safety during the handling of this compound.

1. Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure all necessary PPE is readily available and in good condition.

  • Have a chemical spill kit accessible.

2. Weighing and Dissolution:

  • Handle the solid form carefully to avoid generating dust.

  • Use a dedicated and clean weighing vessel.

  • This compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[2] When preparing solutions, add the solvent to the solid slowly to prevent splashing.

3. Experimental Use:

  • All procedures should be conducted with care to minimize the creation of splashes or aerosols.[4]

  • Avoid pipetting by mouth; always use mechanical pipetting devices.[4]

4. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. The crystalline solid should be stored at -20°C for long-term stability.[2]

Below is a workflow diagram illustrating the safe handling procedure for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area (Fume Hood) A->B C Assemble Equipment B->C D Weigh Compound C->D Proceed to Handling E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Area F->G Complete Experiment H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused Product: Dispose of the unused compound in accordance with local, state, and federal regulations for chemical waste. It should be treated as hazardous waste unless confirmed otherwise by institutional safety officers.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a designated, sealed waste container.

  • Solutions: Waste solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous waste disposal. Do not pour chemical waste down the drain.

Adherence to these safety and logistical protocols will help ensure a safe laboratory environment for all personnel working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentadecanoyl ethanolamide
Reactant of Route 2
Reactant of Route 2
Pentadecanoyl ethanolamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.